Hydroprene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30O2/c1-6-19-17(18)13-16(5)12-8-11-15(4)10-7-9-14(2)3/h8,12-15H,6-7,9-11H2,1-5H3/b12-8+,16-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQGBXGJFWXIPP-UEVLXMDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)C=CCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042049 | |
| Record name | Hydroprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amber liquid; [HSDB] | |
| Record name | Hydroprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 0.54 mg/l. Soluble in common organic solvents. | |
| Record name | HYDROPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000188 [mmHg], 25 mPa at 25 °C | |
| Record name | Hydroprene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5574 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | HYDROPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber liquid | |
CAS No. |
41096-46-2, 36557-30-9 | |
| Record name | Hydroprene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41096-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dodecadienoic acid, 3,7,11-trimethyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036557309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroprene [ANSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041096462 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroprene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROPRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SS174B1Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HYDROPRENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6674 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (S)-Hydroprene: Pathway and Stereoselectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Hydroprene, the biologically active enantiomer of the insect growth regulator hydroprene, functions as a juvenile hormone mimic, disrupting the developmental processes of various insect pests. Its stereochemistry is crucial for its activity, necessitating highly stereoselective synthetic routes. This technical guide provides a comprehensive overview of the synthesis of (S)-Hydroprene, with a focus on a pathway commencing from the readily available chiral precursor, (S)-citronellal. Detailed experimental protocols for key transformations, including oxidation and stereoselective olefination, are presented. Quantitative data on reaction yields and stereoselectivity are summarized, and the logical flow of the synthesis is visually represented through a detailed pathway diagram. This document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and pesticide development.
Introduction
This compound is a synthetic insect growth regulator (IGR) that mimics the action of juvenile hormone, a critical endocrine signaling molecule in insects. By disrupting normal molting and development, this compound can induce sterility and mortality in pest populations. The biological activity of this compound resides exclusively in the (S)-enantiomer. Therefore, the development of efficient and highly stereoselective synthetic methods to produce (S)-Hydroprene is of significant academic and industrial interest.
This guide details a common and effective synthetic pathway to (S)-Hydroprene, leveraging the chiral pool-derived starting material, (S)-citronellal. The key strategic steps involve the oxidation of (S)-citronellal to the corresponding aldehyde, followed by a stereoselective Horner-Wadsworth-Emmons (HWE) reaction to construct the characteristic (2E,4E)-dienoate system.
Retrosynthetic Analysis and Synthesis Pathway
A logical retrosynthetic analysis of (S)-Hydroprene points to (S)-citronellal as an ideal starting material, as it possesses the required stereocenter at the C7 position. The synthesis pathway can be envisioned as follows:
Caption: Retrosynthetic analysis of (S)-Hydroprene.
The forward synthesis, therefore, involves the following key transformations:
-
Oxidation of (S)-Citronellal: Conversion of the aldehyde functionality in (S)-citronellal to a carboxylic acid, followed by reduction to the corresponding alcohol, (S)-citronellol. Subsequent oxidation yields the key aldehyde intermediate, (S)-3,7-dimethyloctan-1-al.
-
Horner-Wadsworth-Emmons (HWE) Olefination: A stereoselective olefination reaction between the synthesized aldehyde and a suitable phosphonate ylide to construct the (2E,4E)-dienoate moiety of (S)-Hydroprene.
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall workflow for the synthesis of (S)-Hydroprene.
Detailed Experimental Protocols
Step 1: Oxidation of (S)-Citronellal to (S)-3,7-Dimethyloctan-1-al
This transformation is typically carried out in a two-step sequence: oxidation of the aldehyde to a carboxylic acid, followed by reduction to the primary alcohol, and subsequent re-oxidation to the desired aldehyde. A common oxidizing agent for the initial step is potassium permanganate. The resulting carboxylic acid can then be reduced using a mild reducing agent like lithium aluminum hydride. Finally, the alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) or other modern oxidation reagents.
Protocol for Oxidation of (S)-Citronellol to (S)-3,7-Dimethyloctan-1-al:
-
To a stirred solution of (S)-citronellol (1 equivalent) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents).
-
Stir the reaction mixture vigorously for 2 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude (S)-3,7-dimethyloctan-1-al.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes. In the synthesis of (S)-Hydroprene, the reaction between (S)-3,7-dimethyloctan-1-al and the ylide generated from triethyl phosphonoacetate affords the desired (2E,4E)-dienoate with high stereoselectivity. The use of a strong, non-nucleophilic base such as sodium hydride is crucial for the generation of the phosphonate ylide.
Protocol for the Horner-Wadsworth-Emmons Reaction:
-
To a suspension of sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add triethyl phosphonoacetate (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the ylide.
-
Cool the resulting clear solution to 0 °C and add a solution of (S)-3,7-dimethyloctan-1-al (1 equivalent) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield (S)-Hydroprene.
Quantitative Data
The following table summarizes typical quantitative data for the key steps in the synthesis of (S)-Hydroprene.
| Step | Reactants | Product | Yield (%) | Stereoselectivity (E:Z ratio) | Enantiomeric Excess (e.e.) (%) |
| Oxidation | (S)-Citronellol, PCC | (S)-3,7-Dimethyloctan-1-al | 85-95 | N/A | >99 |
| Horner-Wadsworth-Emmons Reaction | (S)-3,7-Dimethyloctan-1-al, Triethyl phosphonoacetate, NaH | (S)-Hydroprene | 70-85 | >95:5 (2E,4E : other isomers) | >99 |
Stereoselectivity
The stereoselectivity of the synthesis is primarily controlled by two factors:
-
Chiral Starting Material: The use of enantiomerically pure (S)-citronellal as the starting material ensures the retention of the desired stereochemistry at the C7 position of the final product.
-
Horner-Wadsworth-Emmons Reaction: The HWE reaction is well-known for its high (E)-selectivity when using stabilized ylides, such as the one derived from triethyl phosphonoacetate. The thermodynamic stability of the (E)-alkene product drives the reaction towards its formation. The reaction conditions, including the choice of base and solvent, can be optimized to maximize the (E,E)-diene isomer.
Conclusion
The synthesis of (S)-Hydroprene from (S)-citronellal via an oxidation and a subsequent Horner-Wadsworth-Emmons reaction represents a robust and highly stereoselective pathway. This guide provides the necessary detailed protocols and quantitative data to enable researchers to successfully synthesize this important insect growth regulator. The high degree of stereocontrol achievable through this route is critical for obtaining the biologically active enantiomer for applications in pest management and related fields. Further optimization of reaction conditions and exploration of alternative reagents may lead to even more efficient and sustainable synthetic processes.
An In-depth Technical Guide to the Biochemical Properties and Molecular Structure of Hydroprene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene, a member of the insect growth regulator (IGR) class of insecticides, serves as a critical tool in modern pest management.[1][2] Unlike traditional neurotoxic insecticides, this compound functions as a juvenile hormone analog (JHA), disrupting the normal developmental and reproductive processes of target insects.[1][2] This technical guide provides a comprehensive overview of the biochemical properties, molecular structure, and mechanism of action of this compound, intended for professionals in research, science, and drug development.
Molecular Structure and Physicochemical Properties
This compound is a synthetic sesquiterpenoid, closely mimicking the structure and function of natural juvenile hormones in insects.[3] The technical product is a racemic mixture of (R) and (S) enantiomers; however, the (S)-enantiomer exhibits the highest biological activity.[4]
The molecular structure of this compound is characterized by a dodecadienoate backbone with methyl substitutions. Its IUPAC name is ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate.[1][3]
Table 1: Molecular and Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate | [1][3] |
| CAS Number | 41096-46-2 | [1][5] |
| S-Hydroprene CAS | 65733-18-8 | [6][7] |
| Chemical Formula | C₁₇H₃₀O₂ | [1][3][6] |
| Molar Mass | 266.42 g/mol | [1][3][6][8] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Physical State | Amber liquid | [3][9][10] |
| Odor | Waxy | [9] |
| Boiling Point | 174 °C | [10] |
| Vapor Pressure | 1.88 x 10⁻⁴ mm Hg to 3 x 10⁻⁴ mm Hg at 25 °C | [11] |
| Water Solubility | 0.54 mg/L to 2 g/L at 20 °C | [3][10][11] |
| Solubility | Soluble in common organic solvents | [3][11] |
| Octanol-Water Partition Coefficient (Log P) | 3.75 | [10] |
| Stability | Stable for over 3 years under normal storage conditions | [2][11] |
Mechanism of Action: Juvenile Hormone Signaling Pathway
This compound's insecticidal activity stems from its ability to mimic insect juvenile hormone (JH).[3] JH plays a crucial role in regulating insect development, primarily by preventing metamorphosis during larval stages. By introducing a JH analog like this compound, the hormonal balance is disrupted, leading to developmental abnormalities, sterility, and ultimately, mortality.[11]
The molecular mechanism of JH action involves an intracellular receptor complex. The key components of this pathway are:
-
Methoprene-tolerant (Met): A bHLH-PAS family protein that functions as the primary JH receptor.[12]
-
Steroid Receptor Coactivator (SRC): A coactivator protein that forms a heterodimer with Met upon JH binding.
-
Downstream Target Genes: The JH-Met-SRC complex acts as a transcription factor, regulating the expression of genes involved in maintaining the larval state, such as Krüppel-homolog 1 (Kr-h1), and repressing genes that initiate metamorphosis, like Broad-Complex (BR-C).[13][14][15]
Below is a diagram illustrating the juvenile hormone signaling pathway.
Caption: Juvenile Hormone Signaling Pathway.
Metabolic Pathways in Insects
The detoxification and metabolism of this compound in insects are primarily carried out by two major enzyme systems:
-
Esterases: These enzymes hydrolyze the ethyl ester bond of this compound, leading to the formation of the corresponding carboxylic acid, which is generally less active.[3]
-
Cytochrome P450 Monooxygenases: This superfamily of enzymes is involved in the oxidative metabolism of this compound. This can include epoxidation of the double bonds in the aliphatic chain, followed by hydration to diols.[3]
An understanding of these metabolic pathways is crucial for addressing potential mechanisms of insecticide resistance, as upregulation of these enzymes can lead to decreased efficacy of this compound.
Experimental Protocols
Insect Bioassay for Efficacy Evaluation of this compound
This protocol is based on guidelines from the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD) for testing the efficacy of insect growth regulators.[5][8][9][11][16]
Objective: To determine the concentration of this compound that causes a specific level of developmental inhibition (e.g., IC₅₀ or IC₉₀) in a target insect species.
Materials:
-
Technical grade this compound
-
Acetone or other suitable solvent
-
Appropriate diet for the target insect species
-
Rearing containers for the target insect
-
Petri dishes or other suitable exposure arenas
-
Micropipettes
-
Incubator or environmental chamber with controlled temperature, humidity, and photoperiod
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this stock, create a series of dilutions to achieve a range of test concentrations. A solvent-only control should also be prepared.
-
Treatment Application:
-
Diet Incorporation Method: Incorporate a known volume of each this compound dilution into a specific amount of the insect diet. The solvent should be allowed to evaporate completely before introducing the insects.
-
Topical Application: Apply a precise volume of the test solution directly to the dorsal thorax of late-instar larvae or nymphs using a microsyringe.
-
-
Insect Exposure: Place a predetermined number of late-instar larvae or nymphs (e.g., 10-20 individuals per replicate) into each treatment and control arena. Ensure a sufficient number of replicates for statistical validity (typically 3-5).
-
Incubation: Maintain the insects under optimal rearing conditions (e.g., 25-28°C, 12:12 L:D photoperiod) for the duration of the experiment.
-
Data Collection: Observe the insects daily and record the following endpoints:
-
Mortality at each developmental stage.
-
Failure to molt successfully.
-
Formation of larval-pupal or nymphal-adult intermediates.
-
Inability of adults to emerge from the pupal case.
-
Morphological abnormalities in emerged adults.
-
Effects on fecundity and fertility of emerged adults.
-
-
Data Analysis: Calculate the percentage of developmental inhibition for each concentration. Use probit analysis to determine the IC₅₀ and IC₉₀ values.
Below is a workflow diagram for the insect bioassay.
Caption: Insect Bioassay Workflow.
HPLC-MS/MS Method for Quantification of this compound in Water
This protocol is adapted from a published method for the analysis of this compound and other juvenile hormone analogs in environmental water samples.[17][18][19][20]
Objective: To accurately quantify the concentration of this compound in water samples using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.
Materials:
-
HPLC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reverse-phase HPLC column
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)
-
This compound analytical standard
-
Acetonitrile (ACN), methanol (MeOH), formic acid (FA) - all LC-MS grade
-
4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) for derivatization
-
Ultrapure water
Methodology:
-
Sample Preparation (Solid-Phase Extraction):
-
Condition the SPE cartridge with MeOH followed by ultrapure water.
-
Pass a known volume of the water sample through the cartridge.
-
Wash the cartridge to remove interfering compounds.
-
Elute the this compound from the cartridge using an appropriate solvent (e.g., ethyl acetate or MeOH).
-
Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add PTAD solution and allow the reaction to proceed at room temperature. This step improves ionization efficiency.
-
-
HPLC Separation:
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: ACN with 0.1% FA
-
Gradient Elution: Start with a higher proportion of mobile phase A and gradually increase the proportion of mobile phase B to elute this compound from the C18 column.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for the derivatized this compound to ensure selectivity and sensitivity.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the derivatized this compound analytical standard.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
-
Below is a workflow diagram for the HPLC-MS/MS analysis.
Caption: HPLC-MS/MS Analysis Workflow.
Conclusion
This compound remains a valuable tool in integrated pest management strategies due to its specific mode of action targeting insect development. A thorough understanding of its biochemical properties, molecular structure, and mechanism of action is essential for its effective and sustainable use, as well as for the development of new and improved insect growth regulators. The experimental protocols provided in this guide offer a framework for researchers to further investigate the efficacy and environmental fate of this important compound.
References
- 1. This compound [drugfuture.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H30O2 | CID 5372477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. scbt.com [scbt.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. epa.gov [epa.gov]
- 9. Guidance on Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests | Pesticide Registration | US EPA [19january2021snapshot.epa.gov]
- 10. innovationtoimpact.org [innovationtoimpact.org]
- 11. regulations.gov [regulations.gov]
- 12. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Krüppel homolog 1 (Kr-h1) mediates juvenile hormone action during metamorphosis of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 17. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, this compound, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, this compound, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]
- 20. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, this compound, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of a New Generation Insecticide: A Technical Guide to the Discovery and History of Hydroprene
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene, a pivotal insect growth regulator (IGR), marked a significant advancement in pest control by offering a more targeted and environmentally conscious alternative to conventional broad-spectrum insecticides. As a juvenile hormone analog (JHA), this compound disrupts the normal developmental processes of insects, preventing them from reaching reproductive maturity. This technical guide provides a comprehensive overview of the discovery, history, and foundational experimental work that established this compound as a key tool in integrated pest management (IPM) strategies.
Discovery and Historical Context
The development of this compound is rooted in the pioneering research on insect endocrinology, particularly the role of juvenile hormone (JH) in regulating metamorphosis. Scientists at Zoecon Corporation, a company founded in 1968 by Dr. Carl Djerassi, were at the forefront of synthesizing and commercializing IGRs.[1][2] Building on their success with methoprene, the first commercial IGR, Zoecon developed this compound as a companion product.[1]
This compound, chemically known as ethyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, was first registered for use as an insecticide in the United States in 1984.[1] Originally designed for the control of cockroaches, its application has since expanded to include other pests such as beetles and moths.[3] The development of this compound was a direct result of a strategic research effort to create compounds that mimic the action of natural JH, thereby offering a more selective mode of action with lower mammalian toxicity compared to traditional neurotoxic insecticides.[1]
Chemical Synthesis of this compound
The commercial synthesis of this compound involves a multi-step process. While specific proprietary details may vary, a general synthetic pathway can be outlined based on established organic chemistry principles. One plausible route begins with the cleavage of 4-methyltetrahydropyran to yield 3-methyl-5-bromo-1-acetoxypentane. Coupling this intermediate with isobutylmagnesium bromide produces tetrahydrogeraniol, which is then oxidized to the corresponding aldehyde. A subsequent reaction with allylmagnesium chloride followed by oxidation leads to the formation of 6,10-dimethyl-3E-undecen-2-one. This ketone is then converted to this compound through further reactions, resulting in a mixture of stereoisomers.[4]
A key step in a potential synthesis involves the hydrolysis of ethyl 3,7,11-trimethyldodeca-2,4-dienoate. In a laboratory setting, this can be achieved by reacting the ester with a solution of sodium hydroxide in a mixture of ethanol and water.
Mode of Action: Mimicking Juvenile Hormone
This compound's efficacy as an IGR stems from its ability to act as a potent analog of insect juvenile hormone. JH plays a crucial role in preventing metamorphosis during larval development.[5] By maintaining high JH titers, the insect is prevented from transitioning to the pupal and adult stages.
This compound exerts its effect by binding to the juvenile hormone receptor complex in target insects. This binding event triggers a downstream signaling cascade that ultimately regulates the expression of genes involved in metamorphosis. The presence of this compound at a time when natural JH levels should be low disrupts the normal hormonal balance, leading to developmental abnormalities and reproductive sterility.[6]
Experimental Protocols for Efficacy Evaluation
The evaluation of this compound's efficacy relies on standardized bioassays that quantify its effects on target insect populations. These protocols are crucial for determining dose-response relationships and establishing effective application rates.
Topical Application Bioassay for Blattella germanica (German Cockroach)
This method assesses the direct contact toxicity of this compound on German cockroach nymphs.
-
Insects: Late-instar nymphs of a susceptible laboratory strain of Blattella germanica.
-
Preparation of Dosing Solutions: A stock solution of technical grade this compound is prepared in acetone. Serial dilutions are then made to create a range of concentrations.
-
Application: A precise volume (e.g., 1 µL) of the this compound solution is applied to the dorsal thorax of each anesthetized (e.g., using CO2) nymph using a calibrated microapplicator. Control nymphs are treated with acetone only.
-
Observation: Treated nymphs are housed in containers with food and water and observed for developmental effects. Key endpoints include the inability to molt successfully, the emergence of sterile adults with morphological defects (e.g., twisted wings), and mortality.[7][8]
-
Data Analysis: The dose required to produce a specific effect in 50% of the population (e.g., SD50 for sterilization) is calculated using probit analysis.[7]
Larval Diet Bioassay for Ctenocephalides felis (Cat Flea)
This method evaluates the efficacy of this compound when ingested by cat flea larvae.
-
Insects: Second or third instar larvae of Ctenocephalides felis.
-
Preparation of Treated Diet: A stock solution of this compound in a suitable solvent (e.g., acetone) is prepared. Aliquots of this solution are added to the larval rearing medium (typically containing dried blood and yeast) to achieve a range of concentrations. The solvent is allowed to evaporate completely.[9]
-
Exposure: A known number of flea larvae are introduced into vials containing the treated rearing medium. Control larvae are reared on a medium treated with the solvent alone.[9]
-
Observation: The vials are incubated under controlled conditions (e.g., 26°C and 80% relative humidity).[9] The development of the larvae is monitored, and endpoints such as inhibition of adult emergence and larval mortality are recorded.
-
Data Analysis: The concentration of this compound that inhibits the emergence of 50% of the adults (IC50) is determined through probit analysis.
Quantitative Efficacy Data
The following tables summarize representative quantitative data on the efficacy of this compound against key target pests. It is important to note that specific values can vary depending on the insect strain, environmental conditions, and bioassay methodology.
Table 1: Efficacy of this compound against Blattella germanica (German Cockroach)
| Bioassay Type | Life Stage | Parameter | Value | Reference |
| Topical Application | Last-instar Nymph | SD50 (Male) | 39.82 µg/g | [7] |
| Topical Application | Last-instar Nymph | SD50 (Female) | 86.64 µg/g | [7] |
Table 2: Efficacy of Juvenile Hormone Analogs against Ctenocephalides felis (Cat Flea) Larvae
| Compound | Bioassay Type | Parameter | Value (ppm) | Reference |
| Methoprene | Larval Diet | LC50 | 0.35 | [10] |
| Pyriproxyfen | Larval Diet | LC50 | 0.23 | [10] |
Conclusion
The discovery and development of this compound represent a significant milestone in the evolution of insect control technologies. By leveraging a deep understanding of insect physiology, scientists were able to create a highly effective IGR with a favorable safety profile. The experimental protocols and quantitative data presented in this guide underscore the rigorous scientific foundation upon which this compound's success was built. For researchers and professionals in drug development, the story of this compound serves as a compelling case study in the rational design of targeted and sustainable pest management solutions. Further research into the molecular intricacies of JHA resistance and the development of novel IGRs will continue to shape the future of entomology and pest control.
References
- 1. Zoëcon | About [zoecon.com]
- 2. patents.justia.com [patents.justia.com]
- 3. Zoëcon | Active Ingredients [zoecon.com]
- 4. researchgate.net [researchgate.net]
- 5. MOLECULAR ANALYSIS OF JUVENILE HORMONE ANALOG ACTION IN CONTROLLING THE METAMORPHOSIS OF THE RED FLOUR BEETLE, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. entu.cas.cz [entu.cas.cz]
- 7. Comparative activity of fenoxycarb and this compound in sterilizing the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Essential Oils as Bioinsecticides Against Blattella germanica (Linnaeus, 1767): Evaluating Its Efficacy Under a Practical Framework [mdpi.com]
- 9. ent.uga.edu [ent.uga.edu]
- 10. Synergism of Adulticides and Insect Growth Regulators Against Larval Cat Fleas (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Hydroprene: A Deep Dive into its Function as a Juvenile Hormone Analog in Insect Physiology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydroprene, a potent insect growth regulator (IGR), functions as a juvenile hormone analog (JHA), disrupting the normal developmental and reproductive processes in a variety of insect pests. By mimicking the action of endogenous juvenile hormone (JH), this compound interferes with metamorphosis, leading to the emergence of sterile or non-viable adult insects, and in some cases, causing mortality in immature stages. This technical guide provides a comprehensive overview of the core principles of this compound's mode of action, its physiological effects on insects, and detailed methodologies for its evaluation. Quantitative data on its efficacy against key insect pests are summarized, and the underlying biochemical pathways are visualized to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development and pest management.
Introduction
Insect growth regulators represent a class of insecticides that target specific physiological processes in insects, offering a more targeted and often safer alternative to conventional broad-spectrum neurotoxic insecticides. This compound is a key member of this class, specifically categorized as a juvenile hormone analog. Its primary mechanism involves the disruption of hormonal regulation of insect development, particularly the transition from immature to adult stages.[1] This mode of action makes it particularly effective against pests where the adult stage is responsible for damage or reproduction. This guide will explore the intricate details of how this compound exerts its effects at the molecular and physiological levels.
Mode of Action: Mimicking Juvenile Hormone
This compound's efficacy stems from its structural similarity to natural insect juvenile hormones.[1] In a healthy insect, the concentration of JH is high during larval or nymphal stages and decreases significantly to trigger metamorphosis into the adult form. This compound, when introduced into the insect's environment, artificially maintains a high level of JH activity. This disruption of the natural hormonal balance leads to a cascade of developmental failures.[1]
Application of this compound during the larval or nymphal stages inhibits normal development, resulting in individuals that either fail to emerge as adults or develop into sterile adults with morphological deformities, such as twisted wings.[1][2]
The Juvenile Hormone Signaling Pathway
The molecular mechanism of JH action, and by extension, this compound, involves a complex signaling pathway. The key receptor for JH is a protein called Methoprene-tolerant (Met). Upon binding with JH or a JHA like this compound, Met forms a heterodimer with another protein, Taiman (Tai), also known as Steroid Receptor Coactivator (SRC) or FISC. This activated Met-Tai complex then binds to specific DNA sequences called JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription. One of the critical downstream target genes is Krüppel-homolog 1 (Kr-h1), which acts as a key repressor of metamorphosis. By maintaining high levels of Kr-h1 expression, this compound effectively blocks the insect's progression to the adult stage.
Quantitative Effects of this compound on Insect Physiology
The physiological effects of this compound vary depending on the insect species, life stage at the time of exposure, and the concentration of the compound. The following tables summarize key quantitative data from various studies.
Lethal and Sublethal Effects
| Insect Species | Life Stage | Exposure Method | Concentration | Observed Effect | Reference |
| Blattella germanica (German Cockroach) | Last-instar nymph | Topical | 39.82 µg/g | SD50 (Sterilizing Dose for 50%) for males | [3] |
| Blattella germanica (German Cockroach) | Last-instar nymph | Topical | 86.64 µg/g | SD50 for females | [3] |
| Blatta orientalis (Oriental Cockroach) | Penultimate/Final instar | Treated Surface | 10 mg/m² | 47-57% of adults with deformities, reduced fecundity | [4] |
| Blatta orientalis (Oriental Cockroach) | Penultimate/Final instar | Treated Surface | 25-100 mg/m² | Complete inhibition of reproduction | [4] |
| Cimex lectularius (Bed Bug) | 5th instar nymph (female) | Ingestion | 100 µg/ml blood | ~40% mortality | [5] |
Effects on Reproduction
| Insect Species | Life Stage | Exposure Method | Concentration | Observed Effect on Fecundity/Fertility | Reference |
| Blattella germanica (German Cockroach) | Last-instar nymph | Topical | 1 µg/µl | 16% of females with twisted wings were sterile | [3] |
| Blattella germanica (German Cockroach) | 3rd instar nymph | Volatile Exposure | Label Rate | Significantly lower number of oothecae produced | [6] |
| Cimex lectularius (Bed Bug) | 5th instar nymph (female) | Ingestion | 10 µg/ml blood | Significant reduction in egg production | [5] |
| Cimex lectularius (Bed Bug) | 5th instar nymph (female) | Ingestion | 100 µg/ml blood | Complete suppression of reproduction | [5] |
Experimental Protocols
The evaluation of juvenile hormone analogs like this compound necessitates standardized and reproducible experimental protocols. Below are detailed methodologies for common bioassays.
Topical Application Bioassay
This method is used to determine the dose-response relationship of a topically applied insecticide.
Objective: To determine the LD50 (Lethal Dose for 50% of the population) or SD50 (Sterilizing Dose for 50% of the population).
Materials:
-
This compound stock solution
-
Acetone (or other suitable solvent)
-
Microsyringe or microapplicator
-
Test insects (e.g., last-instar nymphs of cockroaches)
-
Rearing containers
-
CO2 for anesthetization
-
Fume hood
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of this compound in acetone. A preliminary range-finding study is recommended to determine the appropriate concentration range. Include a solvent-only control.
-
Insect Preparation: Anesthetize the test insects using CO2.
-
Application: Using a calibrated microapplicator, apply a small, precise volume (e.g., 1 µl) of the test solution to the dorsal thorax of each anesthetized insect.
-
Observation: Place the treated insects in clean rearing containers with food and water. Observe for mortality, developmental abnormalities (e.g., wing twisting), and effects on reproduction over a specified period. For reproductive studies, pair treated insects with untreated mates.
-
Data Analysis: Record the number of dead, affected, and normal insects at each concentration. Calculate LD50 or SD50 values using probit analysis.
Treated Surface (Residual) Bioassay
This method evaluates the efficacy of this compound as a residual treatment on various surfaces.
Objective: To assess the residual activity and persistence of this compound on different materials.
Materials:
-
This compound formulation
-
Test surfaces (e.g., wood, metal, concrete, vinyl tile)[4][7]
-
Spraying apparatus or pipette
-
Test insects
-
Exposure arenas (e.g., Petri dishes with treated surface at the bottom)
-
Food and water source for insects
Procedure:
-
Surface Treatment: Apply a known amount of the this compound formulation evenly to the test surfaces. Allow the surfaces to dry completely.
-
Insect Exposure: Place a known number of test insects into the exposure arenas containing the treated surfaces. Provide a small amount of food and water.
-
Exposure Duration: Confine the insects to the treated surface for a specified period (e.g., 24, 48, or 72 hours).
-
Post-Exposure Observation: After the exposure period, transfer the insects to clean containers with untreated food and water. Monitor for mortality, developmental effects, and reproductive success over time.
-
Residual Efficacy: To test for residual efficacy, store the treated surfaces under controlled conditions and repeat the bioassay at set time intervals (e.g., 1, 7, 14, 28 days post-treatment).[7]
-
Data Analysis: Record the percentage of mortality and sublethal effects at each time point and for each surface type.
Feeding Bioassay
This method assesses the efficacy of this compound when ingested by the target insect.
Objective: To determine the LC50 (Lethal Concentration for 50% of the population) of ingested this compound.
Materials:
-
This compound
-
Insect diet (e.g., artificial diet, blood for hematophagous insects)
-
Solvent for this compound
-
Feeding arenas
-
Test insects (previously starved for a short period to encourage feeding)
Procedure:
-
Diet Preparation: Prepare a series of insect diets containing different concentrations of this compound. A control diet with only the solvent should also be prepared.
-
Insect Exposure: Place a known number of starved insects in the feeding arenas and provide them with the treated diet.
-
Feeding Period: Allow the insects to feed on the treated diet for a specific duration.
-
Post-Feeding Observation: After the feeding period, provide the insects with an untreated diet and monitor them for mortality, developmental abnormalities, and reproductive effects.
-
Data Analysis: Record the observed effects at each concentration and calculate the LC50 using appropriate statistical methods.
Conclusion
This compound stands as a valuable tool in modern pest management, offering a targeted approach to controlling insect populations by disrupting their fundamental developmental processes. A thorough understanding of its mode of action through the juvenile hormone signaling pathway, coupled with robust and standardized experimental evaluation, is crucial for its effective and sustainable use. The quantitative data and detailed protocols presented in this guide are intended to serve as a foundational resource for researchers and drug development professionals, facilitating further research into the applications and optimization of this compound and other juvenile hormone analogs in insect physiology and pest control.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. This compound effects on the dynamics of laboratory populations of the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative activity of fenoxycarb and this compound in sterilizing the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on development and reproduction in the Oriental cockroach, Blatta orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Volatile effects of insect growth regulators against the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Residual efficacy of pyriproxyfen and this compound applied to wood, metal and concrete for control of stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Hydroprene in Disrupting Insect Metamorphosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroprene, a potent insect growth regulator (IGR), functions as a juvenile hormone analog (JHA) to disrupt the normal metamorphic development of various insect species.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, focusing on its interaction with the juvenile hormone signaling pathway and its crosstalk with the ecdysone cascade. Detailed experimental protocols for key assays, quantitative data on its biological activity, and visual representations of the relevant pathways are presented to facilitate further research and development in this area.
Introduction
The Juvenile Hormone Signaling Pathway and this compound's Mechanism of Action
The molecular mechanism of this compound action is centered on its ability to bind to and activate the juvenile hormone receptor complex. This activation initiates a signaling cascade that ultimately alters gene expression, leading to the disruption of metamorphosis.
The Met-Taiman Receptor Complex
The primary receptor for juvenile hormone and its analogs is a heterodimeric complex composed of two basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) domain proteins: Methoprene-tolerant (Met) and Taiman (Tai), the latter of which is also known as Steroid Receptor Coactivator (SRC).[2][10][11] In the absence of a ligand, Met is thought to exist as an inactive homodimer.[10]
Ligand Binding and Complex Activation
This compound, acting as a JH mimic, binds to a specific hydrophobic pocket within the PAS-B domain of the Met protein.[10] This binding event induces a conformational change in Met, leading to the dissociation of the Met-Met homodimer and facilitating its heterodimerization with Taiman.[10]
Transcriptional Regulation of Target Genes
The activated Met-Taiman complex translocates to the nucleus and binds to specific DNA sequences known as Juvenile Hormone Response Elements (JHREs) in the promoter regions of target genes.[2][12] A key downstream target of the JH pathway is the transcription factor Krüppel-homolog 1 (Kr-h1).[2][13][14] The upregulation of Kr-h1 is a critical step in mediating the anti-metamorphic effects of JH and its analogs.[13][14][15][16]
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. Yeast two-hybrid screening for proteins that interact with nuclear hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Insect Growth and Development Regulator Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]
- 7. diypestcontrol.com [diypestcontrol.com]
- 8. ars.usda.gov [ars.usda.gov]
- 9. npic.orst.edu [npic.orst.edu]
- 10. Yeast Two-Hybrid Screening for Proteins that Interact with Nuclear Hormone Receptors | Springer Nature Experiments [experiments.springernature.com]
- 11. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 12. sdbonline.org [sdbonline.org]
- 13. Krüppel homolog 1 acts as a repressor and an activator in the transcriptional response to juvenile hormone in adult mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. sdbonline.org [sdbonline.org]
- 16. Transcriptional regulation of juvenile hormone-mediated induction of Krüppel homolog 1, a repressor of insect metamorphosis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigations into Hydroprene's Effects on Non-Target Organisms: A Technical Guide
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene, an insect growth regulator (IGR), functions as a juvenile hormone analog (JHA). It disrupts the normal development and maturation of various insect pests by mimicking their natural juvenile hormones. This mode of action leads to sterility in adult insects or halts their development before they reach reproductive maturity.[1] While effective for pest control, understanding the potential impact of this compound on non-target organisms is crucial for a comprehensive environmental risk assessment. This technical guide provides a summary of initial investigations into the effects of this compound on a range of non-target terrestrial and aquatic organisms.
Effects on Non-Target Organisms: Quantitative Data
The following tables summarize the available quantitative data on the toxicity of this compound to various non-target organisms.
Table 1: Acute Toxicity of this compound to Non-Target Terrestrial Invertebrates
| Species | Endpoint | Value | Reference |
| Honeybee (Apis mellifera) - Adult | Acute Oral LD50 | >1000 µ g/bee | [2] |
| Honeybee (Apis mellifera) - Adult | Acute Contact LD50 | >1000 µ g/bee | [2] |
| Honeybee (Apis mellifera) - Larvae | Effect Level | 0.1 µ g/bee | [2] |
Table 2: Toxicity of this compound to Non-Target Aquatic Organisms
| Species | Endpoint | Value | Reference |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hour LC50 | >100 mg/L | [2] |
| Water Flea (Daphnia magna) | 21-day EC50 (male production) | 2.9 µg/L | [3] |
Table 3: Acute and Subchronic Toxicity of this compound to Mammals
| Species | Endpoint | Value | Reference |
| Rat | Acute Oral LD50 | >5000 mg/kg | [2] |
| Dog | Acute Oral LD50 | >10,000 mg/kg | [2] |
| Rabbit | Acute Dermal LD50 | >5100 mg/kg | [2] |
| Rat | Acute Dermal LD50 | >5000 mg/kg | [2] |
| Rat | 4-hour Acute Inhalation LC50 | >5.5 mg/L | [2] |
| Rat | 28-day Feeding NOAEL (kidney effects) | 250 mg/kg/day | [2] |
Note on Birds and Amphibians: Despite searches for toxicological data, no specific quantitative toxicity values (e.g., LD50 or LC50) for avian or amphibian species exposed to this compound were found in the reviewed literature. One source explicitly states that no data are available regarding the toxicity of this compound to birds.[1][2]
Experimental Protocols
Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are crucial for assessing the toxicity of chemical substances. The following are summaries of key protocols relevant to the study of this compound's effects on non-target organisms.
Aquatic Invertebrate Acute Immobilisation Test (Based on OECD Guideline 202)
This test evaluates the acute toxicity of a substance to Daphnia sp. (typically Daphnia magna).
-
Test Organisms: Young daphnids, less than 24 hours old, are used.
-
Exposure: Daphnids are exposed to the test substance in a static or semi-static system for 48 hours.
-
Test Concentrations: A range of at least five concentrations of the test substance is used, along with a control.
-
Observations: Immobilisation is observed and recorded at 24 and 48 hours.
-
Endpoint: The primary endpoint is the EC50, the concentration that causes immobilisation in 50% of the daphnids.[4][5][6]
Fish Acute Toxicity Test (Based on OECD Guideline 203)
This protocol determines the acute lethal toxicity of a substance to fish.
-
Test Organisms: Recommended species include Rainbow trout (Oncorhynchus mykiss) and Zebra fish (Danio rerio).
-
Exposure: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system.
-
Test Concentrations: At least five concentrations in a geometric series are tested, along with a control group.
-
Observations: Mortality and other signs of toxicity are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50, the concentration that is lethal to 50% of the test fish.[7][8][9]
Avian Acute Oral Toxicity Test (Based on OECD Guideline 223)
This guideline provides methods to assess the acute oral toxicity of substances to birds.
-
Test Organisms: Commonly used species include Northern bobwhite (Colinus virginianus) or Mallard duck (Anas platyrhynchos).
-
Administration: The test substance is administered as a single oral dose.
-
Test Designs: The guideline offers three test designs: a limit test (at 2000 mg/kg body weight), an LD50-only test, and an LD50-slope test.
-
Observations: Birds are observed for mortality and signs of toxicity for at least 14 days.
-
Endpoint: The primary endpoint is the LD50, the dose that is lethal to 50% of the test birds.[10][11][12][13]
Amphibian Metamorphosis Assay (Based on OECD Guideline 231)
This assay is designed to screen for substances that may interfere with the amphibian thyroid system.
-
Test Organisms: Tadpoles of the African clawed frog (Xenopus laevis) are used, starting at a specific developmental stage (Nieuwkoop and Faber stage 51).
-
Exposure: Tadpoles are exposed to the test substance for 21 days in a flow-through or semi-static system.
-
Test Concentrations: A minimum of three test concentrations plus a control are used.
-
Observations: Endpoints measured include developmental stage, hind limb length, snout-to-vent length, and thyroid gland histology.
-
Endpoint: The assay assesses developmental effects, such as acceleration or inhibition of metamorphosis, which can indicate endocrine disruption.[14][15][16][17][18]
Signaling Pathways and Mechanisms of Action
This compound's primary mode of action in target insects is the disruption of the juvenile hormone (JH) signaling pathway. As a JH mimic, it binds to the juvenile hormone receptor, leading to inappropriate gene expression and developmental arrest.
Juvenile Hormone Signaling Pathway in Insects
The binding of a juvenile hormone analog like this compound to the Methoprene-tolerant (Met) receptor is a key initiating event. This can lead to the activation of downstream genes such as Krüppel homolog 1 (Kr-h1), which in turn represses genes responsible for metamorphosis. The continued presence of this signal prevents the insect from transitioning to the adult stage.
Caption: Juvenile Hormone Analog Signaling Pathway in Insects.
Experimental Workflow for Acute Aquatic Toxicity Testing
The general workflow for conducting an acute aquatic toxicity test, such as the Daphnia sp. immobilisation test or the fish acute toxicity test, follows a standardized procedure to ensure reliable and reproducible results.
Caption: General Workflow for Acute Aquatic Ecotoxicity Testing.
Logical Relationship of this compound's Mode of Action
The impact of this compound on non-target organisms is a direct consequence of its chemical properties and its interaction with biological systems. This can be visualized as a logical progression from exposure to effect.
Caption: Logical Progression from this compound Exposure to Effect.
Conclusion
Initial investigations indicate that this compound exhibits a high degree of selectivity, with low acute toxicity to mammals and fish. However, it can have significant effects on the development and reproduction of non-target invertebrates, particularly aquatic species like Daphnia magna, at low concentrations. The lack of data for avian and amphibian species highlights a critical gap in our understanding of this compound's full environmental impact. Further research, following standardized protocols, is necessary to fully characterize the risks posed by this compound to these non-target populations. The primary mechanism of action through the juvenile hormone pathway in insects appears to be the main driver of its biological effects. Understanding potential analogous pathways in other non-target organisms is an important area for future investigation.
References
- 1. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 2. swedenwaterresearch.se [swedenwaterresearch.se]
- 3. Production of male neonates in Daphnia magna (Cladocera, Crustacea) exposed to juvenile hormones and their analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oecd.org [oecd.org]
- 5. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 6. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. oecd.org [oecd.org]
- 9. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 10. oecd.org [oecd.org]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. OECD 231: The Amphibian Metamorphosis Assay | ibacon GmbH [ibacon.com]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. books.google.cn [books.google.cn]
- 18. oecd.org [oecd.org]
Metabolic Fate of Hydroprene in Target Insect Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene, a widely utilized insect growth regulator (IGR), functions as a juvenile hormone analog (JHA), disrupting the normal development, metamorphosis, and reproduction of various insect pests.[1] Its efficacy is intrinsically linked to its metabolic stability within the target organism. Understanding the metabolic pathways of this compound is crucial for optimizing its application, managing resistance, and developing novel pest control strategies. This technical guide provides an in-depth overview of the metabolic fate of this compound in key target insect species, with a focus on quantitative data, experimental protocols, and the enzymatic systems involved.
Core Metabolic Pathways
The metabolism of this compound in insects primarily proceeds through two main pathways: hydrolysis and oxidation , followed by conjugation of the resulting metabolites to facilitate excretion. These detoxification processes are mediated by specific enzyme families, primarily carboxylesterases and cytochrome P450 monooxygenases.
A study on the in vitro metabolism of this compound in houseflies, flesh flies, and blow flies identified several key metabolites resulting from these enzymatic activities.[2] These include the free acid, an epoxide, the epoxy-acid, and a diol-acid, indicating a multi-step degradation process.[2]
Phase I Metabolism: Functionalization
1. Ester Hydrolysis: The initial and a significant step in this compound detoxification is the cleavage of the ethyl ester bond by carboxylesterases (CarE) . This reaction yields this compound acid, a more polar and readily excretable compound. Increased carboxylesterase activity has been observed in some insect strains following this compound application, suggesting an adaptive response to the insecticide.[1]
2. Oxidative Metabolism: Cytochrome P450 monooxygenases (P450s) play a critical role in the oxidative metabolism of this compound.[1] These enzymes introduce oxygen into the this compound molecule, leading to the formation of various oxidized metabolites. The primary oxidative reactions include:
- Epoxidation: Formation of an epoxide ring on the this compound molecule.
- Hydroxylation: Addition of hydroxyl groups to the carbon skeleton.
These oxidative modifications increase the polarity of the molecule, preparing it for further metabolism or excretion.
Phase II Metabolism: Conjugation
Following Phase I metabolism, the more polar metabolites of this compound can undergo conjugation with endogenous molecules to further increase their water solubility and facilitate their removal from the insect's body. While specific conjugation products of this compound have not been extensively characterized in the literature, it is hypothesized that metabolites such as this compound acid and its oxidized derivatives can be conjugated with molecules like glutathione or glucose. Some studies have observed conjugated metabolites that could be converted back to this compound acid using sulfatase and beta-glucosidase, suggesting the involvement of sulfate and glucose conjugation pathways.[2]
Metabolic Pathways in Target Species
While detailed quantitative data on this compound metabolism is limited for many insect species, the general pathways are conserved. The primary target species for this compound application include the German cockroach (Blattella germanica) and various stored-product pests like the red flour beetle (Tribolium castaneum).
-
Tribolium castaneum : This stored-product pest is susceptible to this compound, which disrupts its development.[1] The metabolic pathways are presumed to be similar to those in other insects, involving esterases and P450 enzymes.
Quantitative Analysis of this compound Metabolism
Precise quantification of this compound and its metabolites is essential for understanding its metabolic fate. The following table summarizes the known metabolites of this compound. Quantitative data for specific insect species remains an area for further research.
| Metabolite | Formation Pathway | Analytical Method | Target Insect Species (where identified) | Reference |
| This compound Acid | Ester Hydrolysis | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |
| This compound Epoxide | P450-mediated Oxidation | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |
| This compound Epoxy-acid | P450-mediated Oxidation & Ester Hydrolysis | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |
| This compound Diol-acid | P450-mediated Oxidation & Ester Hydrolysis | HPLC-MS/MS | Houseflies, Flesh flies, Blow flies | [2] |
Experimental Protocols
In Vitro Metabolism of this compound using Insect Microsomes
This protocol outlines the general procedure for studying the metabolism of this compound using microsomes isolated from target insect tissues (e.g., fat body, midgut).
a. Microsome Preparation:
-
Dissect the target tissue (e.g., fat body, midgut) from the insects in ice-cold homogenization buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Homogenize the tissue using a glass-Teflon homogenizer on ice.
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and mitochondria.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4) and determine the protein concentration using a standard method (e.g., Bradford assay).
b. In Vitro Metabolism Assay:
-
Prepare incubation mixtures in microcentrifuge tubes containing:
-
Insect microsomes (final concentration ~0.5-1.0 mg/mL protein)
-
This compound (dissolved in a suitable solvent like ethanol or DMSO, final concentration typically in the micromolar range)
-
NADPH-generating system (for P450-mediated reactions; e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase) or buffer alone (for esterase-mediated reactions).
-
-
Pre-incubate the mixture at the optimal temperature for the insect species (e.g., 27-30°C) for 5 minutes.
-
Initiate the reaction by adding the NADPH-generating system or this compound.
-
Incubate for a specific time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at high speed to precipitate the proteins.
-
Analyze the supernatant for this compound and its metabolites using HPLC-MS/MS.
HPLC-MS/MS Analysis of this compound and its Metabolites
This protocol provides a framework for the quantitative analysis of this compound and its metabolites.
a. Sample Preparation:
-
Extract the supernatant from the in vitro metabolism assay or homogenized insect tissues with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
b. LC-MS/MS Conditions:
-
Chromatographic Separation:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of this compound and its known metabolites.
-
MRM Transitions: Specific precursor-to-product ion transitions for each analyte need to be determined by infusing pure standards.
-
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key metabolic pathways and experimental workflows described in this guide.
References
Technical Grade Hydroprene: A Comprehensive Guide to its Physicochemical Properties
Introduction
Hydroprene is a significant insect growth regulator (IGR) utilized in the management of various insect pests, including cockroaches, beetles, and moths. First registered in 1984 by the U.S. Environmental Protection Agency (EPA), it is classified as a biopesticide due to its biochemical properties. As a juvenile hormone analog (JHA), this compound disrupts the normal developmental and molting processes in insects by mimicking their natural hormones. This action can lead to sterility in adult insects, physical abnormalities, desiccation, and premature death. This technical guide provides an in-depth overview of the physical and chemical properties of technical grade this compound, its mechanism of action, and the experimental protocols for its evaluation.
Physical and Chemical Properties of Technical Grade this compound
The following table summarizes the key physical and chemical properties of technical grade this compound.
| Property | Value |
| Appearance | Amber or yellowish-brown liquid |
| Odor | Waxy |
| Molecular Formula | C₁₇H₃₀O₂ |
| Molecular Weight | 266.4 g/mol |
| Boiling Point | 174 °C - 282.3 °C at 97.2 kPa |
| Flash Point | > 100 °C (> 212 °F) / 148 °C (closed cup) |
| Vapor Pressure | 1.88 x 10⁻⁴ mmHg to 3 x 10⁻⁴ mmHg at 25 °C / 0.000188 mmHg / 40 mPa at 20 °C |
| Water Solubility | 0.54 mg/L / 2 g/L at 20 °C / 2.5 ppm |
| Solubility in Organic Solvents | Soluble in common organic solvents |
| Octanol-Water Partition Coefficient (log P) | 3.75 / 6.5 |
| Density | 0.866 g/mL |
| Henry's Law Constant | 46.5 Pa m³ mol⁻¹ at 25 °C |
| Stability | Stable for more than 3 years under normal storage conditions. |
Experimental Protocols
The determination of the physicochemical properties and biological efficacy of insecticides like this compound involves standardized laboratory procedures. Below are generalized protocols for key experimental evaluations.
Determination of Acute Toxicity (LD50/LC50)
A common measure of acute toxicity is the lethal dose (LD50) or lethal concentration (LC50) that results in the death of 50% of the test animal population from a single exposure.
Objective: To determine the median lethal dose or concentration of this compound.
General Procedure:
-
Preparation of Test Substance: A stock solution of technical grade this compound is prepared in a suitable solvent, such as acetone. Serial dilutions are then made to obtain a range of concentrations.
-
Test Organism Selection: A susceptible laboratory-reared insect species is chosen. For larval assays, third instar larvae are often used.
-
Exposure:
-
Topical Application (for LD50): A micro-applicator is used to apply a precise volume of the this compound solution to the dorsal thorax of individual insects.
-
Dietary or Substrate Exposure (for LC50): The this compound solution is incorporated into the insects' diet or applied to a substrate they are exposed to.
-
-
Observation: The insects are monitored for mortality at specified time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: Mortality data is subjected to probit analysis to calculate the LD50 or LC50 values.
Evaluation of Insect Growth Regulator (IGR) Effects
Objective: To assess the impact of this compound on insect development and reproduction.
General Procedure:
-
Treatment of Immature Stages: A specific larval or nymphal instar is exposed to various concentrations of this compound, either topically or through their diet.
-
Developmental Monitoring: The treated insects are observed throughout their development for effects such as:
-
Inhibition of metamorphosis.
-
Formation of larval-pupal or nymphal-adult intermediates.
-
Morphological abnormalities in emerged adults (e.g., twisted wings).
-
Sterility or reduced fecundity in adults.
-
-
Data Collection: The percentage of insects exhibiting IGR effects at each concentration is recorded.
-
Analysis: The effective concentration required to produce a specific IGR effect in 50% of the population (EC50) can be calculated.
Mandatory Visualizations
Signaling Pathway of this compound
This compound functions as a juvenile hormone analog, disrupting the normal hormonal balance that controls insect development.
The Impact of Hydroprene on Insect Reproductive Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene, a member of the insect growth regulator (IGR) class of insecticides, functions as a juvenile hormone analog (JHA). By mimicking the action of naturally occurring juvenile hormone (JH) in insects, this compound disrupts normal development, metamorphosis, and critically, reproductive processes.[1][2][3] This technical guide provides a comprehensive overview of preliminary studies on this compound's impact on insect reproductive behavior, consolidating quantitative data, detailing experimental protocols, and visualizing key biological and experimental pathways. Its primary application is in the control of various pests, including cockroaches, beetles, moths, and bed bugs, by inducing sterility or preventing the development of viable, reproductive adults.[3][4]
Mechanism of Action
This compound exerts its effects by interfering with the endocrine-regulated developmental processes in insects. As a JHA, it binds to the juvenile hormone receptor, a complex formed by the Methoprene-tolerant (Met) and Taiman (Tai) proteins.[5] This binding event triggers the upregulation of early JH-response genes, such as Krüppel homolog 1 (Kr-h1), which in turn disrupts the normal developmental trajectory.[5] This interference can lead to a range of reproductive consequences, including adult sterility, the development of morphological abnormalities in reproductive organs, and a significant reduction in fecundity and fertility.[6][7] There is also evidence to suggest that the juvenile hormone signaling pathway, influenced by this compound, intersects with the insulin-like peptide signaling pathway to regulate vitellogenesis, the process of yolk protein formation essential for egg production.[8]
Quantitative Effects on Reproductive Parameters
The following tables summarize the quantitative data from various studies on the impact of this compound on key reproductive parameters in different insect species.
Table 1: Effects of this compound on Bed Bug (Cimex lectularius) Reproduction
| This compound Concentration (µg/ml of blood) | Effect on Oviposition (eggs/day) | Reference |
| 0.1 | Unaffected | [9] |
| 1 | Unaffected | [9] |
| 10 | 1.01 ± 0.73 (Significant reduction) | [9] |
| 100 | 0.00 ± 0.0 (Complete suppression) | [9] |
Fifth-instar nymphs were fed JHA-supplemented blood, and the oviposition of the resulting adult females was monitored.
Table 2: Sterilizing Effects of this compound on German Cockroaches (Blattella germanica)
| Sex | SD50 (µg/g body weight) | Reference |
| Male | 39.82 | [10] |
| Female | 86.64 | [10] |
SD50 represents the dose required to sterilize 50% of the treated cockroaches when applied topically to last-instar nymphs.
Table 3: Effects of this compound on Oriental Cockroach (Blatta orientalis) Reproduction
| Treatment Rate (mg/m²) | Percentage of Adults with Deformities | Reproductive Outcome | Reference |
| 10 | 47-57% | Reduced fecundity, some successful reproduction | [7] |
| 25-100 | Not specified | No reproduction | [7] |
Nymphs were exposed to treated vinyl tiles during their penultimate and final instars.
Experimental Protocols
This section details the methodologies employed in key studies to assess the impact of this compound on insect reproduction.
Protocol 1: Ingested this compound Effects on Bed Bug Fecundity
-
Objective: To determine the lethal and sublethal effects of ingested this compound on the development and fecundity of the common bed bug.[9]
-
Insect Species: Cimex lectularius (bed bugs).[9]
-
This compound Preparation: this compound was dissolved in a solvent and mixed with blood to achieve final concentrations of 0.1, 1, 10, and 100 µg/ml.[9]
-
Experimental Procedure:
-
Fifth-instar male and female bed bug nymphs were allowed to feed on the this compound-supplemented blood.[9]
-
Surviving nymphs were allowed to molt into adults.[9]
-
Treated females were mated with untreated males, and treated males were mated with untreated females.[9]
-
The number of eggs laid per female was recorded daily for a 10-day observation period.[9]
-
-
Parameters Measured: Mortality, developmental abnormalities, and daily egg production.[9]
Protocol 2: Topical Application of this compound to German Cockroaches
-
Objective: To determine the sterilizing dose of topically applied this compound on German cockroaches.[6][10]
-
Insect Species: Blattella germanica (German cockroaches).[6][10]
-
This compound Preparation: this compound was dissolved in a suitable solvent to prepare various concentrations.
-
Experimental Procedure:
-
Last-instar nymphs were treated topically with a specific dose of this compound.[6][10]
-
Treated nymphs were allowed to emerge as adults.[6]
-
Treated adults were paired with untreated partners.[6]
-
The reproductive capability of the pairs was observed, including the production and viability of oothecae.[6]
-
-
Parameters Measured: Nymphal mortality, adult deformities (e.g., twisted wings), and the number of viable offspring produced.[6][10]
Protocol 3: Exposure of Oriental Cockroaches to Treated Surfaces
-
Objective: To evaluate the effects of this compound on the development and reproduction of Oriental cockroaches when exposed to treated surfaces.[7]
-
Insect Species: Blatta orientalis (Oriental cockroaches).[7]
-
This compound Application: Vinyl tiles were treated with this compound at rates of 10, 25, 50, and 100 mg/m².[7]
-
Experimental Procedure:
-
Penultimate and final instar nymphs were confined on the treated tiles.[7]
-
The development and emergence of adults were monitored.[7]
-
The morphology of the resulting adults was examined for deformities.[7]
-
The reproductive success of the adults, including the production of viable oothecae, was assessed.[7]
-
-
Parameters Measured: Morphological deformities (twisted wings, modified genitalia) and reproductive success (production of viable oothecae).[7]
Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to reproductive disruption.
Experimental Workflow
Caption: General experimental workflow for studying this compound's effects.
Conclusion
Preliminary studies consistently demonstrate that this compound significantly impacts the reproductive behavior and success of various insect pests. Its mode of action, centered on the disruption of juvenile hormone signaling, leads to quantifiable reductions in fecundity and fertility, as well as the induction of sterilizing morphological deformities. The provided data and protocols offer a foundational understanding for researchers and professionals in the fields of entomology and pest management. Further research is warranted to explore the full spectrum of its effects on a wider range of insect species and to elucidate the intricate details of its interaction with other physiological pathways.
References
- 1. Effects of juvenile hormone analog formulations on development and reproduction in the bed bug Cimex lectularius (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Influence of two juvenoids, fenoxycarb and this compound, on the developm" by James Edward King [docs.lib.purdue.edu]
- 7. Effects of this compound on development and reproduction in the Oriental cockroach, Blatta orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Juvenile Hormone Regulates Vitellogenin Gene Expression through Insulin-like Peptide Signaling Pathway in the Red Flour Beetle, Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Hydroprene in the Hormonal Regulation of Insect Development: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene, a member of the insect growth regulator (IGR) class of insecticides, functions as a synthetic juvenile hormone analog (JHA).[1] Unlike traditional neurotoxic insecticides, this compound disrupts the normal developmental processes of insects by mimicking the action of juvenile hormone (JH), a critical regulator of metamorphosis, reproduction, and behavior.[2][3] This technical guide provides a comprehensive overview of the role of this compound in the hormonal regulation of insect development, with a focus on its mechanism of action, quantitative effects, and the experimental protocols used to evaluate its efficacy.
Mechanism of Action: Mimicking the "Status Quo" Hormone
Insect development, particularly the transition from larval to adult stages (metamorphosis), is primarily governed by the interplay between two key hormones: ecdysone and juvenile hormone (JH).[4] Ecdysone initiates molting, the process of shedding the old cuticle, while JH dictates the outcome of the molt. High titers of JH during a molt result in the maintenance of the larval state (the "status quo"), while a decline in JH levels allows for the progression to the pupal and subsequently the adult stage.[5]
This compound's efficacy lies in its ability to artificially maintain high levels of JH activity.[2] When applied to immature insects, this compound binds to the juvenile hormone receptor, a protein complex that includes the Methoprene-tolerant (Met) protein.[4][6] This binding event triggers a downstream signaling cascade that ultimately prevents the expression of genes necessary for metamorphosis. As a result, treated insects may fail to develop into viable adults, exhibit morphological deformities, or become sterile.[1][2][7]
Interaction with the Juvenile Hormone Signaling Pathway
The juvenile hormone signaling pathway is a key target of this compound. In the presence of JH or a JHA like this compound, the Met receptor is activated. This activation leads to the regulation of downstream target genes, a critical one being Krüppel-homolog 1 (Kr-h1). The sustained expression of Kr-h1 is instrumental in preventing the initiation of metamorphosis.
Cross-talk with the Ecdysone Signaling Pathway
The hormonal regulation of insect development is a fine-tuned balance, and the JH and ecdysone signaling pathways exhibit significant cross-talk. High levels of JH, mimicked by this compound, can interfere with the ecdysone signaling cascade. The primary receptor for ecdysone is a heterodimer of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[8] The binding of 20-hydroxyecdysone (the active form of ecdysone) to this receptor complex initiates a transcriptional hierarchy that leads to molting and metamorphosis.
This compound, by maintaining high JH activity, can suppress the expression of key ecdysone-responsive genes, thereby disrupting the normal developmental program.
Quantitative Effects of this compound on Insect Development
The application of this compound results in a range of quantifiable effects on insect populations, from lethal outcomes to sublethal impacts on development and reproduction.
Lethal and Sublethal Doses
The potency of this compound varies depending on the insect species, developmental stage, and method of application. The following tables summarize some of the available quantitative data.
| Insect Species | Assay Type | Value | Unit | Reference |
| Blattella germanica (German Cockroach) | Topical Application (SD50 - males) | 39.82 | µg/g body weight | [9] |
| Blattella germanica (German Cockroach) | Topical Application (SD50 - females) | 86.64 | µg/g body weight | [9] |
| Rattus norvegicus (Rat) | Oral (LD50) | >5,000 | mg/kg | [10] |
| Oryctolagus cuniculus (Rabbit) | Dermal (LD50) | >5,100 | mg/kg | [11] |
| Apis mellifera (Honeybee) - Adult | Oral/Contact (LD50) | >1000 | µ g/bee | [11] |
| Apis mellifera (Honeybee) - Larvae | Oral | 0.1 | µ g/bee | [11] |
| Table 1: Lethal and Sublethal Doses (LD50/SD50) of this compound for Various Species. |
| Insect Species | This compound Concentration (in blood) | Mortality (%) - Female | Mortality (%) - Male | Reference |
| Cimex lectularius (Bed Bug) | 10 µg/ml | 0 | <16 | [7] |
| Cimex lectularius (Bed Bug) | 100 µg/ml | 40 | Not Tested | [7] |
| Table 2: Mortality of Bed Bug Nymphs After Ingesting this compound-Treated Blood. [7] |
Effects on Developmental Time and Fecundity
Sublethal exposure to this compound can significantly impact the duration of developmental stages and the reproductive capacity of insects.
| Insect Species | Temperature (°C) | Exposure | Developmental Time (days) | Mortality (%) | Reference |
| Plodia interpunctella (Indianmeal Moth) - Eggs | 16 | Continuous | 15.0 ± 0.2 | - | [12] |
| Plodia interpunctella (Indianmeal Moth) - Eggs | 32 | Continuous | 3.2 ± 0.3 | 81.6 ± 2.1 | [12] |
| Plodia interpunctella (Indianmeal Moth) - Larvae | 16 | 1 hour | 47.2 ± 1.3 | 0.0 ± 0.5 | |
| Plodia interpunctella (Indianmeal Moth) - Larvae | 28 | 30 hours | - | 82.0 ± 0.1 | |
| Table 3: Effects of this compound on the Developmental Time and Mortality of Indianmeal Moth. |
| Insect Species | This compound Concentration (in blood) | Effect on Fecundity (eggs/day) | Reference |
| Cimex lectularius (Bed Bug) | 10 µg/ml | 1.01 ± 0.73 (Reduced) | [7] |
| Cimex lectularius (Bed Bug) | 100 µg/ml | 0.00 ± 0.0 (Suppressed) | [7] |
| Table 4: Sublethal Effects of this compound on Bed Bug Fecundity. [7] |
Experimental Protocols
Evaluating the effects of this compound on insect development requires standardized experimental procedures. The following sections outline key methodologies.
Insect Bioassays
Objective: To determine the lethal and sublethal effects of this compound on a target insect species.
a. Topical Application Bioassay: [13][14][15]
-
Preparation of this compound Solutions: Prepare a series of dilutions of this compound in a suitable volatile solvent (e.g., acetone).
-
Insect Immobilization: Anesthetize insects (e.g., using CO2 or chilling) to facilitate handling.
-
Application: Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each insect. Control insects receive the solvent only.
-
Observation: Place treated insects in individual or group containers with food and water under controlled environmental conditions.
-
Data Recording: Record mortality at specified time points (e.g., 24, 48, 72 hours). For sublethal effects, monitor for developmental abnormalities, changes in developmental time, and effects on reproduction in emerged adults.
b. Feeding Bioassay: [3]
-
Diet Preparation: Incorporate this compound into the insect's artificial diet at various concentrations. For liquid feeders, dissolve this compound in the liquid diet.
-
Exposure: Provide the treated diet to a known number of insects for a specified duration.
-
Observation and Data Collection: As with the topical bioassay, monitor for mortality and sublethal effects on development and reproduction.
Hormone Titer Quantification
Objective: To measure the levels of juvenile hormone and ecdysone in insects following this compound treatment.
a. Juvenile Hormone (JH) Extraction and Quantification (GC-MS): [2][6][9]
-
Sample Collection: Collect hemolymph or whole-body samples from this compound-treated and control insects.
-
Extraction: Homogenize samples in an appropriate solvent (e.g., acetonitrile/pentane) to extract the lipophilic JH.
-
Purification: Purify the extract using solid-phase extraction (e.g., C18 cartridges).
-
Derivatization: Convert JH to a d3-methoxyhydrin derivative to improve its detection by mass spectrometry.
-
Quantification: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of JH III.
b. Ecdysteroid Quantification (Radioimmunoassay - RIA): [7]
-
Sample Extraction: Extract ecdysteroids from hemolymph or whole-body homogenates using a solvent such as 60% methanol.
-
Immunoassay:
-
Incubate the extracted sample with a known amount of radiolabeled ecdysteroid and a limited amount of anti-ecdysteroid antibody.
-
The unlabeled ecdysteroid in the sample competes with the radiolabeled ecdysteroid for binding to the antibody.
-
-
Quantification: Measure the amount of radioactivity in the antibody-bound fraction. A standard curve is used to determine the concentration of ecdysteroids in the original sample.
Assessment of Reproductive Effects
Objective: To quantify the impact of this compound on the reproductive fitness of insects.
a. Vitellogenin (Vg) Quantification (ELISA): Vitellogenin is a precursor to egg yolk protein, and its levels are often correlated with female reproductive output.
-
Sample Collection: Collect hemolymph or fat body tissue from treated and control female insects.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a microtiter plate with an antibody specific to the insect's vitellogenin.
-
Add the insect sample to the wells. Vitellogenin in the sample will bind to the antibody.
-
Add a second, enzyme-linked antibody that also binds to vitellogenin.
-
Add a substrate that produces a color change when acted upon by the enzyme.
-
-
Quantification: Measure the intensity of the color, which is proportional to the amount of vitellogenin in the sample.
b. Mating Success and Fertility Assessment: [16]
-
Pairing: Pair treated males with untreated females, and treated females with untreated males. Control pairings consist of untreated males and females.
-
Observation: Observe mating behavior and success (e.g., duration of copulation, successful transfer of spermatophores).
-
Fecundity and Fertility Measurement: Collect and count the number of eggs laid by each female (fecundity). Determine the percentage of eggs that hatch (fertility).
Conclusion
This compound serves as a potent tool for insect pest management due to its specific mode of action that disrupts the hormonal regulation of development. By mimicking juvenile hormone, it effectively prevents immature insects from reaching a reproductive adult stage. Understanding the quantitative effects of this compound on insect mortality, development, and reproduction, as well as the intricate signaling pathways it modulates, is crucial for its effective and sustainable use in integrated pest management programs. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the efficacy and mechanisms of this compound and other juvenile hormone analogs. Continued research in this area will undoubtedly lead to the development of more targeted and environmentally benign strategies for insect control.
References
- 1. npic.orst.edu [npic.orst.edu]
- 2. ars.usda.gov [ars.usda.gov]
- 3. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The effects of this compound (9%) on the common bed bug (Cimex lectularius (L.)) development [esa.confex.com]
- 7. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Insect Growth and Development Regulator Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 11. npic.orst.edu [npic.orst.edu]
- 12. This compound prolongs developmental time and increases mortality of Indianmeal moth (Lepidoptera: Pyralidae) eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 14. protocols.io [protocols.io]
- 15. journals.rdagriculture.in [journals.rdagriculture.in]
- 16. sciencedaily.com [sciencedaily.com]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of Hydroprene Residues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of hydroprene residues in a laboratory setting. The protocols described herein are intended to serve as a guide for developing and implementing robust analytical methods for this insect growth regulator.
Introduction to this compound and its Analysis
This compound is an insect growth regulator (IGR) that mimics the action of juvenile hormone, disrupting the normal development of various insect pests.[1][2] Its use in stored product protection and urban pest management necessitates reliable analytical methods to monitor its residues in various matrices. This document outlines protocols for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), two of the most powerful techniques for trace-level analysis of pesticide residues.[3][4]
The choice between LC-MS/MS and GC-MS/MS often depends on the sample matrix, the required sensitivity, and the available instrumentation. LC-MS/MS is particularly well-suited for the analysis of this compound in aqueous samples and can be adapted for other matrices. GC-MS/MS offers excellent sensitivity and is a common technique for the analysis of volatile and semi-volatile organic compounds like this compound in complex food matrices.
Mode of Action: Juvenile Hormone Signaling Pathway
This compound acts as a juvenile hormone analog, interfering with the insect's endocrine system. The simplified signaling pathway is depicted below.
Analytical Methods and Protocols
This section details the experimental protocols for the analysis of this compound residues using LC-MS/MS and GC-MS/MS. A general workflow is presented below.
LC-MS/MS Method for this compound in Water
This protocol is adapted from the method described by Katsyuba et al. (2005) for the analysis of juvenile hormone analogs in water.[3]
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Cartridge Activation: Condition an Oasis HLB SPE cartridge (60 mg, 3 cm³) by passing 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load 10 mL of the water sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Elution: Elute the analytes with 2 mL of ethyl acetate into a collection vial.
3.1.2. Derivatization
To enhance the ionization efficiency of this compound for electrospray ionization (ESI), a derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is recommended.[3]
-
Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 200 µL of a 750 µg/mL solution of PTAD in acetonitrile.
-
Vortex the mixture for 1 minute and allow it to react at room temperature for 1 hour.
3.1.3. LC-MS/MS Instrumental Analysis
| Parameter | Setting |
| LC System | Waters 2790 Separation Module or equivalent |
| Column | Hypersil C18, 3 µm, 150 x 2.0 mm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 80% B, hold for 2 min, linear ramp to 100% B in 8 min, hold for 2 min |
| Flow Rate | 0.2 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 20 °C |
| MS System | Micromass Quattro Ultima tandem quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.00 kV |
| Cone Voltage | 30 V |
| Source Temperature | 125 °C |
| Desolvation Temp. | 350 °C |
| Collision Gas | Argon |
3.1.4. Quantitative Data
| Analyte | Limit of Detection (LOD) in Water (pg/mL) | Limit of Quantification (LOQ) in Water (pg/mL) |
| This compound | 20[3] | 60[3] |
GC-MS/MS Method for this compound in Stored Grains (Representative Protocol)
This protocol is a representative method synthesized from general pesticide residue analysis procedures in complex matrices like cereal grains, utilizing a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation approach.
3.2.1. Sample Preparation: Modified QuEChERS Method
-
Homogenization: Mill the grain sample to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and let it stand for 30 minutes to rehydrate the sample.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
-
3.2.2. GC-MS/MS Instrumental Analysis
| Parameter | Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | 70 °C (hold 2 min), ramp at 25 °C/min to 150 °C, ramp at 3 °C/min to 200 °C, ramp at 8 °C/min to 280 °C (hold 10 min) |
| MS System | Agilent 7000 series Triple Quadrupole GC/MS or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
3.2.3. Representative MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy (eV) | Product Ion 2 (m/z) | Collision Energy (eV) |
| To be determined empirically | To be determined | To be determined | To be determined | To be determined |
Note: Specific MRM transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most abundant and specific product ions.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison of results across different samples and methods. It is crucial to include quality control samples such as blanks, matrix-matched standards, and spiked samples to ensure the accuracy and reliability of the data. The use of an internal standard is highly recommended to correct for matrix effects and variations in sample preparation and instrument response.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the detection and quantification of this compound residues in various laboratory settings. The LC-MS/MS method is particularly sensitive for water analysis, while the representative GC-MS/MS method offers a comprehensive approach for complex matrices such as stored grains. Researchers, scientists, and drug development professionals can adapt and validate these protocols to meet their specific analytical needs for monitoring this compound residues.
References
- 1. A rapid quantitative assay for juvenile hormones and intermediates in the biosynthetic pathway using gas chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, this compound, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application of Hydroprene in Stored-Product Pest Management Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Hydroprene, a potent insect growth regulator (IGR), serves as a valuable tool in the management of stored-product pests. As a juvenile hormone analog (JHA), it disrupts the normal developmental processes of insects, offering a targeted and reduced-risk alternative to conventional insecticides.[1][2][3] This document provides detailed application notes and protocols for the research and development of this compound-based pest management strategies, with a focus on laboratory and simulated field evaluations.
Overview of this compound
This compound mimics the action of naturally occurring juvenile hormones in insects, primarily affecting immature stages.[1][4][5] Exposure to this compound can lead to a range of developmental disruptions, including:
-
Inhibition of Metamorphosis: Larvae exposed to this compound may be unable to successfully molt into pupae or emerge as viable adults.[1]
-
Sterility and Reduced Fecundity: Adults that do emerge may be sterile or exhibit significantly reduced reproductive capacity.[1]
-
Morphological Deformities: Treated insects can display physical abnormalities, rendering them unable to reproduce or survive.[3]
-
Prolonged Developmental Time: The duration of larval and pupal stages may be extended, increasing their vulnerability to other control measures.[2][5]
This compound is particularly effective against a variety of stored-product pests, including beetles and moths.[6] It is formulated for application as surface sprays, aerosol fogs, and impregnated discs, making it suitable for use in food storage facilities, warehouses, and retail environments.[1][4]
Quantitative Efficacy Data
The efficacy of this compound is influenced by factors such as the target insect species, life stage, application rate, environmental conditions (e.g., temperature), and the type of surface treated. The following tables summarize key quantitative data from various research studies.
Table 1: Efficacy of this compound against Plodia interpunctella (Indianmeal Moth) Eggs and Larvae
| Life Stage | Application Rate (mg [AI]/cm²) | Temperature (°C) | Exposure Duration | Outcome | Reference |
| Eggs | 1.9 x 10⁻³ | 32 | Continuous | 81.6% Mortality | [2] |
| Larvae | 1.9 x 10⁻³ | 28 | 30 hours | 82.0% Mortality | [5] |
| Larvae | 1.9 x 10⁻³ | 16 | 1 hour | 0.0% Mortality | [5] |
Table 2: Residual Efficacy of this compound on Different Surfaces
| Pest Species | Application Rate (mg [AI]/m²) | Surface | Residual Testing (Days Post-Treatment) | Key Finding | Reference |
| Tribolium confusum, T. castaneum, Oryzaephilus surinamensis, Lasioderma serricorne, Plodia interpunctella | 19 | Wood, Metal, Concrete | 1, 28, 56 | Least persistent on concrete, most persistent on metal. | [1] |
Table 3: Comparative Efficacy of this compound and Pyriproxyfen
| IGR | Application Rate (mg [AI]/m²) | Target Pests | Key Finding | Reference |
| This compound | 19 | T. confusum, T. castaneum, O. surinamenis, L. serricorne, P. interpunctella | P. interpunctella was the most tolerant species. | [1] |
| Pyriproxyfen | 1.15 and 2.3 | T. confusum, T. castaneum, O. surinamenis, L. serricorne, P. interpunctella | Greater residual persistence than this compound. | [1] |
Experimental Protocols
The following are detailed protocols for conducting laboratory bioassays and simulated warehouse trials to evaluate the efficacy of this compound.
Laboratory Bioassay Protocol for Surface Treatments
This protocol is designed to assess the residual efficacy of this compound applied to various surfaces against late-instar larvae of stored-product pests.
Materials:
-
Technical grade this compound
-
Acetone or other suitable solvent
-
Test surfaces (e.g., unsealed plywood, galvanized steel, concrete paving stones)
-
Petri dishes or similar bioassay arenas
-
Micropipette or sprayer for application
-
Late-instar larvae of target pest species (e.g., Tribolium confusum, Plodia interpunctella)
-
Insect rearing diet
-
Environmental chambers or incubators
-
Stereomicroscope
Procedure:
-
Preparation of Test Surfaces: Cut surfaces into appropriate sizes to fit within the bioassay arenas.
-
Preparation of this compound Solutions: Prepare a stock solution of this compound in a suitable solvent. Make serial dilutions to achieve the desired application rates. The labeled rate is a good starting point (e.g., 19 mg [AI]/m²).[1]
-
Application: Apply a known volume of the this compound solution evenly to the surface of each test substrate. A control group should be treated with the solvent only. Allow the surfaces to dry completely in a fume hood.
-
Insect Exposure: Place the treated surfaces into the bioassay arenas. Introduce a specific number of late-instar larvae (e.g., 20-25) onto each surface. Provide a small amount of insect diet.
-
Incubation: Place the bioassay arenas in an environmental chamber set to controlled conditions (e.g., 25-30°C, 60-70% RH, and a specific photoperiod).
-
Data Collection: At predetermined intervals (e.g., 1, 7, 14, 28, and 56 days post-treatment), assess the following:
-
Larval mortality
-
Pupation success
-
Adult emergence
-
Presence of morphological deformities in emerged adults
-
-
Data Analysis: Calculate the percentage of adult emergence inhibition and mortality for each treatment and time point. Analyze the data using appropriate statistical methods (e.g., ANOVA, probit analysis).
Simulated Warehouse Trial Protocol
This protocol simulates a warehouse environment to evaluate the efficacy of this compound under more realistic conditions.
Materials:
-
Small-scale warehouse structures or large environmental chambers
-
Commercial formulation of this compound (e.g., aerosol fogger or liquid concentrate)
-
Application equipment (e.g., aerosol actuator, sprayer)
-
Stored commodity (e.g., bags of grain, flour)
-
All life stages of the target pest (Tribolium castaneum is a common model)
-
Pheromone and/or food-baited traps
-
Sampling equipment (e.g., grain probes, sieves)
Procedure:
-
Warehouse Setup: Establish pilot-scale warehouse environments with shelving and a stored commodity.
-
Pest Infestation: Artificially infest the warehouses with a known number of all life stages of the target pest.
-
Pre-Treatment Monitoring: For a set period (e.g., 1-2 weeks), monitor the insect population using traps to establish a baseline.
-
This compound Application: Apply the this compound formulation according to the product label. Application strategies can be varied, for example, perimeter treatment versus application around the base of shelving units.[7] A control warehouse should be left untreated or treated with a placebo.
-
Post-Treatment Monitoring: Continue to monitor the insect population weekly for a specified duration (e.g., 6 weeks).[7] Data to collect includes:
-
Number of dead adults on the floor
-
Number of larvae and adults captured in traps
-
Number of larvae, pupae, and adults recovered from commodity samples
-
-
Data Analysis: Compare the insect population data from the treated and control warehouses to determine the efficacy of the this compound application.
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mode of action of this compound and the workflows for the described experimental protocols.
References
- 1. Residual efficacy of pyriproxyfen and this compound applied to wood, metal and concrete for control of stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prolongs developmental time and increases mortality of Indianmeal moth (Lepidoptera: Pyralidae) eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemicalwarehouse.com [chemicalwarehouse.com]
- 4. ars.usda.gov [ars.usda.gov]
- 5. This compound prolongs developmental time and increases mortality in wandering-phase Indianmeal moth (Lepidoptera: Pyralidae) larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. npic.orst.edu [npic.orst.edu]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Testing Hydroprene Efficacy Against Cockroach Nymphs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the efficacy of hydroprene, a juvenile hormone analog, against various cockroach nymph species. The methodologies outlined below are designed to deliver robust and reproducible data for research and development purposes.
Introduction
This compound is an insect growth regulator (IGR) that mimics the action of juvenile hormone, a critical endocrine signal in insects.[1][2] It disrupts the normal developmental processes, particularly metamorphosis, in immature insects.[1][2] In cockroach nymphs, exposure to this compound during the later instars can lead to a failure to molt properly, resulting in morphological deformities, sterility in the emergent adults, and in some cases, death before reaching maturity.[1] Unlike traditional neurotoxic insecticides, this compound's mode of action is specific to the developmental stages of insects, making it a valuable tool in integrated pest management (IPM) programs.[1]
Mode of Action: Juvenile Hormone Signaling Pathway
This compound, as a juvenile hormone analog (JHA), exerts its effects by interfering with the normal juvenile hormone (JH) signaling pathway. In a simplified model, JH, and by extension this compound, binds to an intracellular receptor complex. This binding event prevents the expression of genes that are necessary for metamorphosis into the adult stage. The continued presence of a JH signal maintains the insect in a juvenile state. When this compound is applied to late-instar nymphs, this disruption of the normal decline in JH levels leads to developmental abnormalities.
Caption: Simplified Juvenile Hormone Signaling Pathway.
Experimental Protocols
The following protocols describe three common methods for evaluating the efficacy of this compound against cockroach nymphs: topical application, treated surface bioassay, and dietary exposure.
General Experimental Workflow
The overall workflow for conducting a this compound efficacy bioassay is outlined below. This workflow is adaptable to each of the specific protocols detailed in the following sections.
Caption: General this compound Efficacy Bioassay Workflow.
Protocol 1: Topical Application Bioassay
This method directly applies a known quantity of this compound to the cuticle of individual cockroach nymphs.
1. Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Micropipette or micro-applicator
-
Late-instar cockroach nymphs (e.g., penultimate or final instar)
-
Rearing containers with food, water, and harborage
-
CO₂ or chilling plate for anesthetizing nymphs
-
Personal protective equipment (gloves, lab coat, safety glasses)
2. Procedure:
-
Preparation of Dosing Solutions: Prepare a series of this compound dilutions in acetone. A preliminary range-finding study is recommended to determine appropriate test concentrations.
-
Nymph Selection and Anesthetization: Select healthy, late-instar nymphs of a uniform age and size. Anesthetize the nymphs using a brief exposure to CO₂ or by placing them on a chilling plate.
-
Topical Application: Using a micropipette or micro-applicator, apply a small, precise volume (e.g., 1 µL) of the this compound solution to the dorsal thorax of each anesthetized nymph. A control group should be treated with the solvent alone.
-
Post-Treatment Housing: Place the treated nymphs in rearing containers with ad libitum access to food, water, and harborage. Maintain the containers under controlled environmental conditions (e.g., 27°C, 50% relative humidity, 12:12 light:dark cycle).
-
Observation and Data Collection: Monitor the nymphs daily for mortality. As the nymphs molt to the adult stage, record the incidence of morphological deformities (e.g., twisted wings) and any failure to successfully molt.
-
Assessment of Sterility: Pair the emergent adults (both treated and control) and monitor for the production of viable oothecae.
Protocol 2: Treated Surface Bioassay
This protocol assesses the efficacy of this compound residues on various surfaces, simulating field exposure.
1. Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Test surfaces (e.g., vinyl tiles, glass, unfinished plywood)
-
Syringe or pipette for application
-
Ventilated test arenas (e.g., plastic containers)
-
Late-instar cockroach nymphs
-
Food, water, and harborage
-
Environmental chamber
2. Procedure:
-
Preparation of Treated Surfaces: Prepare this compound solutions in a suitable solvent. Apply a known volume of the solution evenly to the surface of the test materials (e.g., vinyl tiles).[3] Allow the solvent to evaporate completely in a fume hood. Control surfaces should be treated with solvent only.
-
Test Arena Assembly: Place the treated surfaces at the bottom of the test arenas. Provide a source of food, water, and untreated harborage within each arena.
-
Nymph Introduction: Introduce a known number of late-instar cockroach nymphs into each arena.
-
Incubation: Maintain the test arenas in an environmental chamber with controlled temperature, humidity, and photoperiod.
-
Data Collection: Monitor the nymphs for mortality and developmental effects as described in the topical application protocol. Record the percentage of emergent adults exhibiting morphological abnormalities.
-
Reproductive Assessment: Evaluate the reproductive capacity of the surviving adults by monitoring ootheca production and hatchability.
Protocol 3: Dietary Exposure Bioassay
This method evaluates the efficacy of this compound when ingested by cockroach nymphs.
1. Materials:
-
Technical grade this compound
-
Acetone (or other suitable solvent)
-
Cockroach diet (e.g., ground rodent chow)
-
Mixing equipment
-
Feeding stations
-
Test arenas
-
Late-instar cockroach nymphs
2. Procedure:
-
Preparation of Treated Diet: Dissolve a known amount of this compound in a small volume of solvent. Thoroughly mix this solution with a pre-weighed amount of cockroach diet. Allow the solvent to fully evaporate. Prepare a range of diet concentrations. A control diet should be prepared with the solvent alone.
-
Nymph Acclimation: Place late-instar nymphs in the test arenas with access to water and harborage, but withhold food for 24 hours prior to the introduction of the treated diet to encourage feeding.
-
Exposure: Provide the treated diet and a separate water source in each test arena.
-
Observation Period: Maintain the nymphs on the treated diet for a specified period (e.g., 14 days) or until they molt to the adult stage.
-
Data Recording: Monitor for mortality, developmental abnormalities in emergent adults, and any signs of feeding inhibition.
-
Fecundity Assessment: Assess the reproductive output of the surviving adults as described in the previous protocols.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison of different this compound concentrations, exposure methods, and their effects on cockroach nymphs.
Table 1: Effects of Topical Application of this compound on German Cockroach Nymphs
| This compound Dose (µ g/nymph ) | % Mortality | % Adults with Deformities | % Sterility |
| Control (Solvent only) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Table 2: Efficacy of this compound on Treated Surfaces Against Oriental Cockroach Nymphs
| This compound Concentration (mg/m²) | Surface Type | % Emergent Adults with Deformities | Oothecae Production (per female) |
| Control (Solvent only) | Vinyl Tile | ||
| 10 | Vinyl Tile | ||
| 25 | Vinyl Tile | ||
| 50 | Vinyl Tile | ||
| 100 | Vinyl Tile |
Table 3: Impact of Dietary Exposure to this compound on Cockroach Nymph Development
| This compound in Diet (ppm) | % Nymphal Mortality | % Adult Emergence | % Deformed Adults |
| Control (0 ppm) | |||
| Concentration 1 | |||
| Concentration 2 | |||
| Concentration 3 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of this compound against cockroach nymphs. Adherence to these standardized methods will facilitate the generation of reliable and comparable data, which is essential for the development of effective insect growth regulator-based pest control strategies. Researchers should adapt the specific concentrations and observation periods based on the cockroach species and the specific objectives of their study.
References
- 1. Effects of this compound exposure on the physiology and insecticide susceptibility of German cockroaches (Orthoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on development and reproduction in the Oriental cockroach, Blatta orientalis [ouci.dntb.gov.ua]
- 3. Effects of this compound on development and reproduction in the Oriental cockroach, Blatta orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Controlled Laboratory Experiments with Hydroprene Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the formulations of hydroprene, an insect growth regulator (IGR), for use in controlled laboratory experiments. The protocols outlined below are designed to enable researchers to conduct precise and reproducible studies to evaluate the efficacy and residual activity of different this compound formulations against various insect pests.
Introduction to this compound
This compound is a juvenile hormone analog (JHA) that mimics the action of naturally occurring juvenile hormones in insects.[1] It disrupts the normal development and maturation of insects, particularly during metamorphosis from larval or nymphal stages to adulthood.[2] Exposure to this compound can lead to sterility in adult insects, preventing reproduction and causing a decline in pest populations.[1] It is categorized as a biopesticide by the U.S. Environmental Protection Agency (EPA) due to its specific mode of action and low mammalian toxicity. This compound is effective against a range of pests including cockroaches, beetles, and moths.[1][2]
Formulations of this compound for Laboratory Use
For controlled laboratory experiments, it is crucial to use well-characterized formulations of this compound. The most common formulations are emulsifiable concentrates (EC) and aerosols.
Table 1: Composition of Common this compound Formulations
| Formulation Type | Product Example | Active Ingredient | Concentration of Active Ingredient | Other Ingredients |
| Aerosol | Gentrol® Aerosol | (S)-Hydroprene | 0.36% | Distillates (petroleum), hydrotreated light (8.56%), Propane (11.5%), Butane (9.5%), Other ingredients (balance)[3][4] |
| Emulsifiable Concentrate (EC) | Gentrol® IGR Concentrate | (S)-Hydroprene | 9.0% | Other Ingredients (91%)[5] |
Table 2: Physicochemical Properties of Technical Grade this compound
| Property | Value | Source |
| Appearance | Amber-colored liquid | [6] |
| Molecular Formula | C17H30O2 | [7] |
| Molecular Weight | 266.4 g/mol | [7] |
| Water Solubility | 0.54 mg/L | [7] |
| Vapor Pressure | 1.88 x 10-4 mmHg at 25°C | [8] |
| Stability | Stable for more than 3 years under normal storage conditions. | [2] |
Mechanism of Action: Juvenile Hormone Signaling Pathway
This compound, as a juvenile hormone analog, binds to the juvenile hormone receptor complex in insects. This binding disrupts the normal hormonal signaling required for metamorphosis. The key receptor protein involved is Methoprene-tolerant (Met). The continuous activation of this pathway by this compound prevents the insect from molting into a viable adult, often resulting in sterile adultoids or death during the molting process.
Figure 1. Simplified signaling pathway of juvenile hormone (or its analog, this compound) in an insect target cell.
Experimental Protocols
The following protocols are designed for the laboratory evaluation of this compound formulations. The German cockroach, Blattella germanica, is a common model organism for such studies.
Protocol 1: Determination of Lethal Concentration (LC50) and Inhibition of Emergence (IE50)
This protocol determines the concentration of a this compound formulation that is lethal to 50% of the test population (LC50) or inhibits the emergence of viable adults in 50% of the population (IE50).
Materials:
-
This compound formulation (e.g., Gentrol® IGR Concentrate)
-
Acetone or other suitable solvent
-
Distilled water
-
Glass jars or petri dishes
-
Filter paper
-
German cockroach nymphs (late instars)
-
Food (e.g., rodent chow) and water source
-
Environmental chamber (25-28°C, >50% RH, 12:12 L:D photoperiod)
-
Micropipettes
-
Vortex mixer
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the this compound formulation in acetone. For emulsifiable concentrates, initial dilution can be in water.
-
Perform serial dilutions to obtain a range of at least five concentrations.
-
A control group treated with solvent/water only must be included.
-
-
Treatment Application:
-
Apply a known volume (e.g., 1 ml) of each dilution evenly to a filter paper placed in a petri dish or at the bottom of a glass jar.
-
Allow the solvent to evaporate completely in a fume hood.
-
-
Insect Exposure:
-
Introduce a known number of late-instar German cockroach nymphs (e.g., 10-20) into each treated container.
-
Provide a small amount of food and a water source (e.g., a cotton wick soaked in water).
-
Place the containers in an environmental chamber under controlled conditions.
-
-
Data Collection:
-
Record mortality daily for a specified period (e.g., until all individuals in the control group have either died or emerged as adults).
-
For IGRs, the primary endpoint is the inhibition of adult emergence. Record the number of dead nymphs, malformed adults, and successfully emerged, morphologically normal adults.
-
-
Data Analysis:
-
Correct for control mortality using Abbott's formula if necessary.
-
Perform probit analysis on the concentration-mortality or concentration-inhibition data to determine the LC50 or IE50 values with 95% confidence intervals.
-
Figure 2. Experimental workflow for determining LC50 and IE50 values of this compound formulations.
Protocol 2: Evaluation of Residual Activity on Different Surfaces
This protocol assesses the persistence of a this compound formulation's efficacy on various common laboratory and household surfaces.
Materials:
-
This compound formulation (e.g., Gentrol® Aerosol or diluted EC)
-
Test surfaces (e.g., unglazed ceramic tile, stainless steel, plywood, concrete)
-
Spraying equipment calibrated to deliver a known amount of insecticide per unit area
-
German cockroach nymphs (late instars)
-
Confinement rings (e.g., PVC or glass rings coated with fluon to prevent escape)
-
Environmental chamber
-
Food and water source
Procedure:
-
Surface Treatment:
-
Cut the test surfaces into uniform sizes (e.g., 15x15 cm).
-
Apply the this compound formulation to the surfaces at the manufacturer's recommended rate. For aerosols, this can be a timed spray from a set distance. For ECs, a calibrated sprayer should be used.
-
Leave a set of surfaces untreated to serve as controls.
-
Allow the treated surfaces to dry completely.
-
-
Aging of Treated Surfaces:
-
Store the treated and control surfaces in the environmental chamber under controlled conditions.
-
-
Bioassay:
-
At predetermined time intervals (e.g., 1, 7, 14, 30, 60, and 90 days post-treatment), place a confinement ring on each surface.
-
Introduce a known number of late-instar nymphs into each ring.
-
Provide food and water within the ring.
-
After a set exposure period (e.g., 24 hours), transfer the nymphs to clean containers with food and water.
-
-
Data Collection and Analysis:
-
Monitor the nymphs for mortality and successful adult emergence as described in Protocol 1.
-
Calculate the percentage of mortality or inhibition of emergence for each surface type at each time interval.
-
Analyze the data to determine the duration of effective residual activity on each surface.
-
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables to facilitate comparison between different formulations and experimental conditions.
Table 3: Example Data Table for Comparative Efficacy of this compound Formulations against B. germanica Nymphs
| Formulation | Concentration (µg/cm²) | % Mortality (Mean ± SE) | % Emergence Inhibition (Mean ± SE) | LC50 (95% CI) (µg/cm²) | IE50 (95% CI) (µg/cm²) |
| Aerosol | |||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| ... | |||||
| Emulsifiable Concentrate | |||||
| Conc. 1 | |||||
| Conc. 2 | |||||
| ... | |||||
| Control | 0 | N/A | N/A |
Table 4: Example Data Table for Residual Activity of this compound (at a fixed application rate) on Various Surfaces
| Surface Type | Days Post-Treatment | % Emergence Inhibition (Mean ± SE) |
| Unglazed Ceramic Tile | 1 | |
| 7 | ||
| 14 | ||
| 30 | ||
| ... | ||
| Stainless Steel | 1 | |
| 7 | ||
| 14 | ||
| 30 | ||
| ... | ||
| Plywood | 1 | |
| 7 | ||
| 14 | ||
| 30 | ||
| ... | ||
| Concrete | 1 | |
| 7 | ||
| 14 | ||
| 30 | ||
| ... |
Conclusion
These application notes and protocols provide a framework for the systematic evaluation of this compound formulations in a controlled laboratory setting. By following these standardized methods, researchers can generate reliable and comparable data on the efficacy and residual properties of different this compound products, contributing to the development of more effective pest management strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. npic.orst.edu [npic.orst.edu]
- 3. media.standardpest.com [media.standardpest.com]
- 4. abcwildlife.com [abcwildlife.com]
- 5. domyown.com [domyown.com]
- 6. This compound (Ref: OMS 1696) [sitem.herts.ac.uk]
- 7. This compound | C17H30O2 | CID 5372477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. npic.orst.edu [npic.orst.edu]
Application Notes and Protocols for Utilizing Hydroprene in Insect Developmental Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of hydroprene, a juvenile hormone analog (JHA), as a tool to investigate the fundamental processes of insect development, metamorphosis, and reproduction. By mimicking the action of endogenous juvenile hormone (JH), this compound offers a powerful method to manipulate developmental timing and study hormonal regulation.
Introduction to this compound
This compound is an isoprenoid, structurally analogous to natural insect juvenile hormones.[1] In developmental biology research, it serves as a potent and selective agent to artificially elevate JH signaling. This allows for the precise dissection of hormonal control over key life cycle transitions.[2][3]
Mechanism of Action: The primary mode of action for this compound is the disruption of insect metamorphosis and development.[2][4] It mimics the natural juvenile hormone, and when applied to immature insects, it prevents their maturation into reproductive adults.[4][5] The presence of excess JHA, like this compound, at a time when endogenous JH levels should be low, interferes with the normal progression of molting and metamorphosis.[1] This leads to a range of developmental abnormalities, including the failure to molt into an adult, the emergence of sterile or malformed adults, or the creation of supernumerary larval instars.[2][6][7]
Key Signaling Pathway: Juvenile Hormone Action
This compound, as a JH mimic, activates the juvenile hormone signaling pathway. This pathway is crucial for preventing precocious metamorphosis and regulating reproductive maturation. The core of the pathway involves the intracellular receptor, Methoprene-tolerant (Met) , a member of the bHLH-PAS family of transcription factors. Upon binding this compound, Met forms a heterodimer with another bHLH-PAS protein, often Taiman (also known as SRC or FISC). This complex then binds to JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription. A key downstream target is Krüppel homolog 1 (Kr-h1), which is rapidly induced by JH signaling and acts as a primary repressor of metamorphosis.
Experimental Protocols
Protocol 1: Topical Application for Studying Metamorphosis
This protocol is designed for applying this compound directly to the insect cuticle to study its effects on molting and metamorphosis. It is particularly useful for insects where the timing of application is critical.
Materials:
-
This compound (analytical grade)
-
Acetone or another appropriate solvent (e.g., ethanol, DMSO)
-
Micropipette with fine glass capillaries or micro-syringes
-
CO₂ or cold anesthesia setup for immobilizing insects
-
Stereomicroscope
-
Rearing containers with appropriate diet and environmental conditions
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in acetone. Store in a tightly sealed glass vial at -20°C.
-
Perform serial dilutions from the stock solution to create a range of working concentrations (e.g., 0.01, 0.1, 1.0, 10 µg/µL). The appropriate range will depend on the insect species and developmental stage.
-
-
Insect Staging and Immobilization:
-
Select insects at a precisely known developmental stage (e.g., freshly ecdysed last instar larvae). Stage-specificity is critical as sensitivity to JHAs varies significantly.[6]
-
Immobilize the insects using brief exposure to CO₂ or by chilling them on a cold plate.
-
-
Topical Application:
-
Under a stereomicroscope, apply a small, defined volume (typically 0.1 - 1.0 µL) of the this compound solution to the dorsal thorax or abdomen of the immobilized insect.
-
For the control group, apply the same volume of solvent only.
-
Allow the solvent to evaporate completely before returning the insects to their rearing containers.
-
-
Observation and Data Collection:
-
Maintain insects under standard rearing conditions.
-
Monitor daily for developmental effects:
-
Score the phenotypes according to a predefined scale.
-
For reproductive studies, mate emerged adults (if any) with untreated partners and assess fecundity and fertility.[8]
-
Protocol 2: Dietary Incorporation for Continuous Exposure
This method is suitable for studying the chronic effects of this compound throughout a developmental stage and is often used for insects that are difficult to handle for topical application.
Materials:
-
This compound
-
Ethanol or a suitable solvent
-
Standard insect diet (solid or liquid)
-
Blender or homogenizer for solid diet
-
Rearing containers
Procedure:
-
Diet Preparation:
-
Calculate the amount of this compound needed to achieve the desired final concentrations in the diet (e.g., parts per million, ppm, or µg/g of diet).
-
Dissolve the calculated amount of this compound in a small volume of ethanol.
-
For solid diet : Add the this compound solution to the liquid diet components before they solidify. Mix thoroughly using a blender to ensure even distribution. Pour the diet into rearing containers and allow it to cool and solidify.
-
For liquid diet (e.g., for bed bugs or aphids): Add the this compound solution directly to the liquid diet (e.g., blood) and mix thoroughly.[1]
-
-
Control Diet:
-
Prepare a control diet by adding an equivalent volume of solvent only to the diet mixture.
-
-
Bioassay:
-
Place newly hatched larvae or nymphs into the rearing containers with the treated or control diet.
-
Ensure a consistent number of insects per replicate.
-
-
Observation and Data Collection:
-
Maintain insects under standard rearing conditions.
-
Monitor for the same developmental endpoints as in the topical application protocol (mortality, developmental delays, morphological defects, reproductive effects).
-
Measure food consumption if possible, as high concentrations of some compounds can be deterrent.
-
Quantitative Data Summary
The following tables summarize the observed effects of this compound on various insect species. These values can serve as a starting point for designing dose-response experiments.
Table 1: Effects of this compound on Insect Development and Reproduction
| Insect Species | Developmental Stage | Application Method | Concentration | Observed Effects | Reference |
| Cimex lectularius (Bed Bug) | 5th Instar Nymph | Ingestion (in blood) | ≥10 µg/mL | Reduced oviposition in resulting adults. | [1][9] |
| Cimex lectularius (Bed Bug) | 5th Instar Nymph | Ingestion (in blood) | 100 µg/mL | Completely suppressed reproduction in adult females. | [1] |
| Blattella germanica (German Cockroach) | Nymphs | Exposure to residue | 0.697 mg / container | Increased susceptibility to propoxur insecticide. | [10] |
| Tribolium castaneum (Red Flour Beetle) | Final Instar Larva | Feeding | Not specified | Extension of larval stage, defects in development. | [6] |
| Stored-Product Beetles | Larvae | Not specified | Not specified | Failure to emerge as adults or emergence as sterile adults. | [2][11] |
Table 2: Lethal and Sublethal Effects of this compound vs. Methoprene in Cimex lectularius
| Compound | Stage Treated | Concentration (in blood) | Mortality (Females) | Effect on Reproduction | Reference |
| This compound | 5th Instar Nymph | 100 µg/mL | ~40% | Complete suppression at 100 µg/mL | [1] |
| Methoprene | 5th Instar Nymph | 10 µg/mL | ~40% | Greatly reduced at 1 µg/mL | [1] |
| Methoprene | 5th Instar Nymph | 100 µg/mL | ~90% | Complete suppression at ≥10 µg/mL | [1] |
Note: Data indicates that for bed bugs, methoprene is more potent than this compound in causing both mortality and reproductive effects via ingestion.[1]
Applications in Research and Development
-
Functional Genomics: Use this compound to induce the JH pathway and identify novel downstream genes through transcriptomics (RNA-seq) or proteomics.
-
Hormonal Crosstalk: Investigate the interaction between JH signaling and other hormonal pathways, such as ecdysone and insulin signaling, by co-applying this compound with ecdysone agonists/antagonists or by studying its effects in insulin-pathway mutants.[12]
-
Insecticide Discovery: Screen for new insecticidal compounds that target components of the JH signaling pathway. This compound can be used as a positive control in such screens.
-
Resistance Studies: Investigate mechanisms of resistance to JHAs in pest populations.[2]
By providing a means to precisely manipulate a critical endocrine system, this compound remains an invaluable tool for advancing our understanding of insect developmental biology.
References
- 1. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. This compound | Insect Growth Regulator | RUO [benchchem.com]
- 4. This compound | C17H30O2 | CID 5372477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mypmp.net [mypmp.net]
- 6. Stage-specific action of juvenile hormone analogs [jstage.jst.go.jp]
- 7. npic.orst.edu [npic.orst.edu]
- 8. The effects of this compound (9%) on the common bed bug (Cimex lectularius (L.)) development [esa.confex.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound exposure on the physiology and insecticide susceptibility of German cockroaches (Orthoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Juvenile hormone regulates body size and perturbs insulin signaling in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Hydroprene's Sublethal Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for conducting laboratory bioassays to assess the sublethal effects of hydroprene, an insect growth regulator (IGR) that functions as a juvenile hormone analog. The following protocols are designed to offer a standardized framework for evaluating the physiological and behavioral impacts of this compound on various insect species.
Introduction to this compound and its Sublethal Effects
This compound is a widely used IGR that mimics the action of juvenile hormone (JH) in insects.[1] By disrupting the normal hormonal balance, this compound interferes with developmental processes, particularly metamorphosis and reproduction, leading to a range of sublethal effects rather than immediate mortality.[1] These effects can include:
-
Sterility: Induction of sterility in adult insects that were exposed as nymphs.[1]
-
Morphological Deformities: Development of abnormal physical characteristics, such as twisted wings, malformed genitalia, and darkened cuticles.[2]
-
Reduced Fecundity and Fertility: A decrease in the number of eggs produced and the viability of those eggs.[3]
-
Delayed Development: Prolonged duration of immature stages.[1]
-
Behavioral Alterations: Changes in feeding, mating, and oviposition behaviors.
The evaluation of these sublethal effects is crucial for understanding the full impact of this compound on target pest populations and for the development of effective and sustainable pest management strategies.
Experimental Protocols
The following are detailed protocols for three common bioassay techniques used to evaluate the sublethal effects of this compound.
Protocol 1: Topical Application Bioassay
This method is used to apply a precise dose of this compound directly to the insect's cuticle.
Objective: To determine the dose-dependent sublethal effects of this compound on development, reproduction, and morphology.
Materials:
-
This compound (technical grade)
-
Acetone or other suitable solvent
-
Microapplicator or microsyringe
-
Insect rearing containers
-
Stereomicroscope
-
CO2 or cold anesthesia for insect immobilization
-
Fume hood
-
Personal protective equipment (gloves, lab coat, safety glasses)
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Perform serial dilutions to obtain a range of desired sublethal concentrations. It is recommended to conduct preliminary range-finding studies to determine appropriate concentrations that do not cause acute mortality.
-
A solvent-only control (acetone) must be included in all experiments.
-
-
Insect Preparation:
-
Use late-instar nymphs of the target insect species, as they are often most susceptible to the effects of JH analogs on adult development.
-
Immobilize the insects using CO2 or by placing them on a cold surface.
-
-
Topical Application:
-
Using a microapplicator, apply a small, defined volume (e.g., 0.5-1.0 µL) of the test solution to the dorsal thorax of each immobilized insect.
-
Ensure the droplet is absorbed and does not run off the insect.
-
Treat a sufficient number of insects for each concentration and the control to ensure statistical power (a minimum of 20-30 insects per group is recommended).
-
-
Post-Treatment Observation:
-
Place the treated insects in clean rearing containers with adequate food and water.
-
Maintain the insects under controlled environmental conditions (temperature, humidity, photoperiod) suitable for the species.
-
Monitor the insects daily for mortality, developmental progression, and the emergence of adults.
-
-
Data Collection and Analysis:
-
Developmental Time: Record the time taken for nymphs to molt to the adult stage.
-
Morphological Deformities: Upon adult emergence, examine each individual under a stereomicroscope for any morphological abnormalities, such as wrinkled or twisted wings, and score the severity of these defects.
-
Reproductive Effects:
-
Pair newly emerged adults (treated male x untreated female, treated female x untreated male, and treated male x treated female) and provide an oviposition substrate.
-
Collect and count the number of eggs laid over a specific period.
-
Determine egg viability by monitoring for hatching.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods, such as ANOVA or regression analysis, to determine the significance of the effects of different this compound concentrations.
-
Protocol 2: Dietary Exposure Bioassay
This method assesses the sublethal effects of this compound when ingested by the target insect.
Objective: To evaluate the impact of ingested this compound on feeding behavior, development, and reproduction.
Materials:
-
This compound
-
Solvent (e.g., acetone)
-
Artificial diet or natural food source (e.g., flour, grain)
-
Petri dishes or other suitable containers
-
Ventilated rearing containers
Procedure:
-
Preparation of Treated Diet:
-
Dissolve this compound in a suitable solvent.
-
Incorporate the this compound solution into the insect's diet at various concentrations. Ensure thorough mixing for a homogenous distribution.
-
Allow the solvent to evaporate completely from the diet in a fume hood.
-
Prepare a control diet treated with the solvent only.
-
-
Insect Exposure:
-
Place a known number of late-instar nymphs in a container with a pre-weighed amount of the treated or control diet.
-
Ensure that the treated diet is the only food source available.
-
-
Observation and Data Collection:
-
Maintain the insects under controlled environmental conditions.
-
Food Consumption: After a specific feeding period (e.g., 24-72 hours), remove the insects and any frass. Re-weigh the remaining diet to determine the amount consumed, correcting for water loss using control containers without insects.
-
Developmental and Reproductive Assessment: Transfer the insects to a clean container with an untreated diet and monitor for the same sublethal effects as described in the Topical Application Bioassay (developmental time, morphological deformities, and reproductive parameters).
-
-
Data Analysis:
-
Calculate a feeding deterrence index (FDI) if applicable: FDI (%) = [(C - T) / C] * 100, where C is the amount of food consumed in the control group and T is the amount of food consumed in the treated group.
-
Analyze developmental and reproductive data using appropriate statistical methods.
-
Protocol 3: Residual Contact Bioassay
This method evaluates the sublethal effects of this compound following insect exposure to a treated surface.
Objective: To assess the impact of this compound on insects that come into contact with treated materials.
Materials:
-
This compound formulation
-
Substrates for treatment (e.g., filter paper, glass petri dishes, concrete blocks)
-
Spraying apparatus or pipette
-
Rearing containers
Procedure:
-
Preparation of Treated Surfaces:
-
Apply a known concentration of a this compound formulation evenly to the surface of the chosen substrate.
-
Allow the surface to dry completely.
-
Prepare control surfaces treated with the carrier solvent only.
-
-
Insect Exposure:
-
Confine a known number of late-instar nymphs to the treated or control surface for a specific duration.
-
Provide a food source if the exposure period is prolonged.
-
-
Post-Exposure Observation:
-
After the exposure period, transfer the insects to clean rearing containers with an untreated diet.
-
Monitor for sublethal effects on development, morphology, and reproduction as described in the previous protocols.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods to determine the effects of residual exposure to this compound.
-
Data Presentation
Quantitative data from sublethal effect bioassays should be summarized in clearly structured tables for easy comparison.
Table 1: Sublethal Effects of Ingested this compound on the Common Bed Bug (Cimex lectularius)
| This compound Concentration (µg/ml blood) | Sex | Mortality (%) | Mean Eggs per Female per Day (± SE) |
| 0 (Control) | Female | 10 | 2.5 ± 0.2 |
| 0 (Control) | Male | 5 | - |
| 0.1 | Female | 12 | 2.4 ± 0.3 |
| 1 | Female | 15 | 2.2 ± 0.4 |
| 10 | Female | 25 | 1.0 ± 0.7 |
| 100 | Female | 40 | 0.0 ± 0.0 |
| 10 | Male | 10 | - |
| 100 | Male | 15 | - |
Data adapted from a study on the effects of ingested this compound on fifth-instar nymphs of the common bed bug.[3]
Table 2: Effect of this compound Exposure on the Development of Indianmeal Moth (Plodia interpunctella) Eggs
| Temperature (°C) | Exposure Duration | Developmental Time (days ± SE) | Egg Mortality (%) |
| 16 | Continuous | 15.0 ± 0.2 | 40.2 |
| 24 | 1 hour | 6.2 ± 0.1 | 15.5 |
| 24 | Continuous | 7.8 ± 0.1 | 65.8 |
| 32 | 1 hour | 3.3 ± 0.1 | 25.1 |
| 32 | Continuous | 4.5 ± 0.1 | 81.6 |
Data adapted from a study on the effects of this compound on the eggs of the Indianmeal moth.[1]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to the evaluation of this compound's sublethal effects.
Caption: Juvenile Hormone Signaling Pathway Activated by this compound.
Caption: General Experimental Workflow for Bioassays.
Caption: Logical Progression from Exposure to Population Impact.
References
- 1. This compound prolongs developmental time and increases mortality of Indianmeal moth (Lepidoptera: Pyralidae) eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Hydroprene on Insect Reproduction: Application Notes and Protocols for Assessing Fecundity and Sterility
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of hydroprene, a juvenile hormone analog (JHA), on the reproductive capacity of insects. This compound acts as an insect growth regulator (IGR) by mimicking the action of naturally occurring juvenile hormones, thereby disrupting normal development and reproductive processes.[1][2] Its application can lead to reduced egg production, interference with oviposition, induction of sterility in adults, and disruption of embryogenesis.[3] This document outlines methodologies to quantify these impacts, presents data in a structured format, and visualizes key processes for enhanced understanding.
Data Summary: Quantitative Effects of this compound on Insect Fecundity
The following tables summarize the quantitative effects of this compound on the reproductive parameters of various insect species as documented in scientific literature.
| Insect Species | This compound Concentration | Observed Effect on Fecundity | Reference |
| Blatta orientalis (Oriental Cockroach) | 10 mg/m² | Reduced fecundity. | [4][5] |
| Blatta orientalis (Oriental Cockroach) | 25-100 mg/m² | Complete inhibition of reproduction. | [4][5] |
| Cimex lectularius (Bed Bug) | 10 µg/ml (ingested in blood) | Significant reduction in egg production (1.01 ± 0.73 eggs/day). | [6] |
| Cimex lectularius (Bed Bug) | 100 µg/ml (ingested in blood) | Complete cessation of egg production (0.00 ± 0.0 eggs/day). | [6] |
| Cimex lectularius (Bed Bug) | 3x and 10x label rate (residue) | Reduction in fecundity. | [7] |
| Insect Species | This compound Concentration | Observed Effect on Sterility & Development | Reference |
| Blatta orientalis (Oriental Cockroach) | 10 mg/m² | 47-57% of resultant adults exhibited deformities; females with deformities were unable to produce viable oothecae. | [4][5] |
| Blatta orientalis (Oriental Cockroach) | 25-100 mg/m² | Adults that emerged from treated nymphs had deformities such as twisted wings and modified female genitalia, leading to an inability to produce viable oothecae. | [4][5] |
| Cimex lectularius (Bed Bug) | ≥10 µg/ml (ingested in blood) | Untreated females that mated with males exposed to high concentrations also exhibited lower oviposition. | [6][8] |
Experimental Protocols
Detailed methodologies for assessing the impact of this compound on insect fecundity and sterility are provided below. These protocols are based on established research practices.
Protocol 1: Residual Exposure Assay for Assessing Fecundity and Sterility in Cockroaches
This protocol is adapted from studies on the Oriental cockroach, Blatta orientalis.[4][5]
Objective: To evaluate the effect of this compound surface residues on the fecundity and reproductive success of cockroaches.
Materials:
-
This compound solution of known concentrations
-
Inert surfaces (e.g., vinyl tiles, glass petri dishes)
-
Penultimate and final instar cockroach nymphs
-
Rearing cages with food and water
-
Microscope for observing deformities
-
Solvent for this compound (e.g., acetone)
Procedure:
-
Preparation of Treated Surfaces:
-
Prepare serial dilutions of this compound in a suitable solvent to achieve desired concentrations (e.g., 10, 25, 50, and 100 mg/m²).
-
Apply a known volume of each dilution evenly to the inert surfaces.
-
Allow the solvent to evaporate completely, leaving a dry residue of this compound.
-
Prepare control surfaces treated with solvent only.
-
-
Insect Exposure:
-
Place penultimate and final instar cockroach nymphs in continuous contact with the treated surfaces.
-
Provide adequate food and water throughout the exposure period.
-
Maintain insects under controlled environmental conditions (temperature, humidity, photoperiod).
-
-
Data Collection:
-
Monitor the nymphs daily and record the timing of molting to the adult stage.
-
Upon emergence, examine adult cockroaches for any morphological deformities, such as twisted wings or modified genitalia, under a microscope.[4][5]
-
Pair emerged adults (one male and one female) in separate rearing containers.
-
Monitor the production of oothecae (egg cases) by each female.
-
Record the total number of oothecae produced per female and assess their viability (e.g., by observing hatching).
-
-
Analysis:
-
Calculate the percentage of adults exhibiting deformities at each concentration.
-
Determine the average number of viable oothecae produced per female for each treatment group and the control.
-
Statistically compare the reproductive output between treated and control groups.
-
Protocol 2: Ingestion Assay for Assessing Fecundity in Bed Bugs
This protocol is based on research conducted on the common bed bug, Cimex lectularius.[6][8][9]
Objective: To determine the dose-response effect of ingested this compound on the fecundity of bed bugs.
Materials:
-
This compound stock solution
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Defibrinated rabbit or other suitable animal blood
-
Artificial feeding system
-
Fifth-instar male and female bed bugs
-
Rearing containers
-
Microscope
Procedure:
-
Preparation of Treated Blood Meals:
-
Prepare a stock solution of this compound in DMSO.
-
Create serial dilutions of the this compound stock solution in 0.1% DMSO to achieve the desired final concentrations in blood (e.g., 0.1, 1, 10, and 100 µg/ml).[6]
-
Mix the this compound-DMSO solution with the defibrinated blood.
-
Prepare a control blood meal containing only 0.1% DMSO.
-
-
Insect Feeding:
-
Introduce fifth-instar male and female bed bugs to the artificial feeding system containing the treated or control blood meals.
-
Allow the nymphs to feed to repletion.
-
Only use fully engorged nymphs for the subsequent steps.
-
-
Post-Treatment Monitoring and Mating:
-
After the blood meal, transfer the nymphs to clean rearing containers.
-
Monitor for mortality and successful molting to the adult stage daily for at least 10 days.[6]
-
Once adults emerge, pair treated males with untreated females and treated females with untreated males. Also, create a control pairing of untreated males and females.
-
-
Fecundity Assessment:
-
Monitor the females daily and record the number of eggs laid per female.
-
Continue egg counting for a defined period (e.g., 2-4 weeks).
-
-
Analysis:
-
Calculate the average number of eggs produced per female per day for each treatment and control group.
-
Statistically analyze the differences in egg production to determine the effect of ingested this compound.[6]
-
Visualizations: Signaling Pathways and Experimental Workflows
To further clarify the mechanisms and procedures involved, the following diagrams have been generated using the DOT language.
Caption: this compound's molecular mechanism of action.
Caption: Workflow for the residual exposure assay.
Caption: Workflow for the ingestion assay.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Insect Growth Regulator | RUO [benchchem.com]
- 4. Effects of this compound on development and reproduction in the Oriental cockroach, Blatta orientalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on development and reproduction in the Oriental cockroach, Blatta orientalis [ouci.dntb.gov.ua]
- 6. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Hydroprene Translocation in Treated Environments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for measuring the translocation of hydroprene, an insect growth regulator (IGR), in various treated environments. The protocols focus on analytical quantification, volatilization from surfaces, and movement through porous materials, offering a framework for assessing its environmental fate and potential for non-target exposure.
Introduction to this compound and its Translocation
This compound is a juvenile hormone mimic used to control a variety of insect pests.[1][2] Its mode of action involves disrupting the normal developmental processes, preventing insects from reaching a reproductive adult stage.[1][2][3] Understanding the movement, or translocation, of this compound from treated surfaces is crucial for evaluating its efficacy, residual activity, and potential for human and environmental exposure. Translocation can occur through several mechanisms, including volatilization into the air, absorption into and movement through porous materials, and transfer to other surfaces via direct contact.
Analytical Methodology for this compound Quantification
Accurate measurement of this compound translocation requires sensitive and specific analytical methods. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly effective technique for the quantification of this compound in environmental samples.
Protocol 2.1: Quantification of this compound in Environmental Samples using HPLC-MS/MS
This protocol details the extraction and analysis of this compound from various matrices such as air, water, and surface wipes.
Materials:
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Syringe filters (0.22 µm, PTFE)
-
HPLC-MS/MS system
Sample Preparation:
-
Air Samples:
-
Collect air samples using a calibrated air sampling pump with sorbent tubes (e.g., XAD-2).
-
Desorb this compound from the sorbent material by passing a suitable solvent (e.g., acetonitrile) through the tube.
-
Concentrate the eluate under a gentle stream of nitrogen if necessary.
-
-
Water Samples:
-
Acidify the water sample with formic acid to a pH of ~3.
-
Perform Solid Phase Extraction (SPE) by passing the water sample through a pre-conditioned C18 cartridge.
-
Wash the cartridge with ultrapure water.
-
Elute the this compound from the cartridge with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in a known volume of mobile phase.
-
-
Surface Wipe Samples:
-
Wipe a defined surface area with a sterile gauze pad soaked in a suitable solvent (e.g., acetonitrile).
-
Extract the gauze pad with the same solvent in a vial by vortexing or sonication.
-
Filter the extract using a 0.22 µm syringe filter.
-
HPLC-MS/MS Analysis:
-
HPLC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound to ensure selectivity and sensitivity.
Data Analysis:
-
Quantify this compound concentrations by comparing the peak areas of the samples to a calibration curve generated from analytical standards.
Experimental Protocols for Measuring this compound Translocation
The following protocols describe experimental setups to measure the volatilization of this compound from treated surfaces and its movement through porous building materials.
Protocol 3.1: Measurement of this compound Volatilization from Treated Surfaces
This protocol utilizes a controlled environmental chamber to measure the rate of this compound volatilization.
Materials:
-
Environmental chamber with controlled temperature, humidity, and air exchange rate.
-
Test surfaces (e.g., stainless steel, glass, wood, concrete coupons).
-
This compound formulation.
-
Air sampling pumps and sorbent tubes.
-
HPLC-MS/MS system for analysis.
Procedure:
-
Surface Treatment: Apply a known amount of the this compound formulation evenly to the surface of the test materials.
-
Chamber Setup: Place the treated surfaces inside the environmental chamber.
-
Air Sampling:
-
Draw air from the chamber through sorbent tubes at a known flow rate at specified time intervals (e.g., 1, 2, 4, 8, 24, 48 hours).
-
Collect samples from the chamber exhaust to determine the total amount of volatilized this compound.
-
-
Surface Extraction: At the end of the experiment, extract the remaining this compound from the treated surfaces to perform a mass balance.
-
Analysis: Quantify the amount of this compound in the air samples and surface extracts using the HPLC-MS/MS method described in Protocol 2.1.
-
Calculation: Calculate the volatilization rate as the mass of this compound collected in the air per unit area per unit time (e.g., µg/m²/hr).
Protocol 3.2: Measurement of this compound Translocation Through Porous Building Materials
This protocol describes a method to assess the movement of this compound into and through porous materials like drywall, wood, and concrete.
Materials:
-
Test material samples (e.g., drywall, wood, concrete blocks).
-
Diffusion cells or a custom-built test apparatus.
-
This compound formulation.
-
Air sampling system or surface wipe materials.
-
HPLC-MS/MS system for analysis.
Procedure:
-
Sample Preparation: Cut the porous materials into uniform sizes that fit the diffusion cells.
-
Application: Apply a known amount of the this compound formulation to one face of the material.
-
Assembly: Place the treated material in the diffusion cell, separating a "donor" chamber (treated side) from a "receptor" chamber (untreated side).
-
Sampling:
-
Airborne Translocation: At set time intervals, draw air from the receptor chamber through a sorbent tube to capture any this compound that has passed through the material.
-
Surface Translocation: Alternatively, at the end of the experiment, wipe the surface of the untreated side to collect any translocated this compound.
-
-
Material Analysis: After the experiment, section the porous material and analyze each section to determine the concentration gradient of this compound within the material.
-
Analysis: Quantify this compound in the collected samples using the HPLC-MS/MS method (Protocol 2.1).
-
Data Interpretation: Determine the extent and rate of this compound translocation through the material.
Data Presentation
While specific quantitative data for this compound translocation is limited in publicly available literature, the following tables summarize the expected qualitative and semi-quantitative outcomes based on the properties of this compound and similar compounds.
Table 1: Analytical Method Performance for this compound Quantification
| Parameter | HPLC-MS/MS |
| Limit of Detection (LOD) | Low pg/mL range in water samples with derivatization |
| Limit of Quantification (LOQ) | Low to mid pg/mL range in water samples with derivatization |
| **Linearity (R²) ** | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: Factors Influencing this compound Translocation from Treated Surfaces
| Factor | Influence on Translocation (Volatilization) | Rationale |
| Surface Type | Higher on non-porous surfaces (e.g., metal, glass) compared to porous surfaces (e.g., wood, concrete). | Porous materials can absorb this compound, reducing the amount available for volatilization. |
| Temperature | Increases with higher temperatures. | Higher temperatures increase the vapor pressure of this compound. |
| Airflow | Increases with higher airflow over the surface. | Increased airflow removes the boundary layer of air, enhancing the concentration gradient and driving volatilization. |
| Formulation | Volatility can be influenced by the co-formulants in the product. | Solvents and other ingredients can affect the release rate of this compound. |
Visualizations
Signaling Pathway
This compound acts as a juvenile hormone (JH) mimic. It binds to the Methoprene-tolerant (Met) protein, which then forms a heterodimer with Taiman (Tai). This complex translocates to the nucleus and binds to Juvenile Hormone Response Elements (JHREs) on the DNA, leading to the transcription of genes that maintain the larval state and prevent metamorphosis.
Caption: Juvenile Hormone signaling pathway activated by this compound.
Experimental Workflows
Caption: Experimental workflow for measuring this compound volatilization.
Caption: Workflow for measuring this compound movement in porous materials.
References
Application Notes and Protocols for the Use of Hydroprene in Integrated Pest Management (IPM) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene is an insect growth regulator (IGR) that acts as a juvenile hormone analog (JHA). It is a valuable tool in Integrated Pest Management (IPM) programs due to its specific activity against immature insect stages, low environmental persistence, and minimal toxicity to mammals and other non-target vertebrates. Unlike traditional contact insecticides that target the nervous system, this compound disrupts the normal development and maturation of insects, preventing them from reaching a reproductive age. This document provides detailed application notes and experimental protocols for researchers studying the efficacy and application of this compound in an IPM framework.
Mechanism of Action
This compound mimics the action of naturally occurring juvenile hormone (JH) in insects. JH plays a crucial role in regulating metamorphosis, reproduction, and other physiological processes. By maintaining high levels of a JH mimic at a time when endogenous JH levels should be declining, this compound disrupts the insect's life cycle. This interference with the endocrine system leads to a range of effects depending on the insect species and the life stage at the time of exposure.
Key Effects of this compound on Target Pests:
-
Inhibition of Metamorphosis: Exposure of larvae or nymphs to this compound can prevent them from successfully molting into the adult stage. This often results in the formation of non-viable intermediates or death during ecdysis.
-
Sterilization: Insects that manage to reach adulthood after exposure may be sterile. In males, this can manifest as deformed reproductive organs, while in females, it can lead to the inability to produce viable eggs.
-
Reduced Fecundity and Egg Viability: this compound can significantly reduce the number of eggs produced by treated females and the hatch rate of those eggs.
-
Morphological Deformities: Exposed insects may exhibit physical abnormalities such as twisted wings, darkened cuticles, and malformed genitalia.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various insect pests as reported in scientific literature.
Table 1: Efficacy of this compound Against the Common Bed Bug (Cimex lectularius)
| Parameter | Concentration/Dose | Effect | Reference |
| Mortality (Females) | 100 µg/ml (in blood meal) | ~40% mortality | |
| Egg Production | 10 µg/ml (in blood meal) | Significant reduction | |
| Egg Production | 100 µg/ml (in blood meal) | Complete suppression | |
| Nymph Production | 3x and 10x label rate (residual exposure) | Significant reduction | |
| Nymphal Mortality | Not specified | 65% of exposed nymphs died | |
| Egg Production (post-exposure) | Not specified | 94% fewer eggs produced | |
| Nymph Production (post-exposure) | Not specified | 95% fewer nymphs produced |
Table 2: Efficacy of this compound Against Stored-Product Insects
| Pest Species | Application Rate | Substrate | Effect | Reference |
| Indian meal moth (Plodia interpunctella) | 2 to 10 ppm | Wheat and corn kernels | Prevention of metamorphosis | |
| Lesser grain borer (Rhyzopertha dominica) | 2 to 10 ppm | Wheat and corn kernels | Reduced F1 population | |
| Confused flour beetle (Tribolium confusum) | 2 to 10 ppm | Wheat and corn kernels | Reduced F1 population | |
| Sawtoothed grain beetle (Oryzaephilus surinamensis) | 2 to 10 ppm | Wheat and corn kernels | Reduced F1 population | |
| Rice weevil (Sitophilus oryzae) | 10 ppm | Wheat kernels | Substantial progeny still developed | |
| Various stored-product insects | 19 mg AI/m² | Wood, Metal, Concrete | Inhibition of adult emergence |
Table 3: Efficacy of this compound Against the German Cockroach (Blattella germanica)
| Parameter | Dose/Concentration | Effect | Reference |
| Sterilization (SD50 - Males) | 39.82 µg/g body weight | 50% of males sterilized | |
| Sterilization (SD50 - Females) | 86.64 µg/g body weight | 50% of females sterilized | |
| Population Dynamics | Continuous exposure | Gradual decline and eradication |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the efficacy of this compound. These protocols are based on established research practices and can be adapted for specific research questions.
Protocol 1: Residual Efficacy of this compound on Various Surfaces Against Stored-Product Insect Larvae
-
Objective: To determine the residual activity of this compound on different materials commonly found in food storage facilities.
-
Materials:
-
This compound formulation (e.g., Gentrol® IGR Concentrate)
-
Test surfaces (e.g., unsealed wood, stainless steel, unpainted concrete) of a standard size (e.g., 10 cm x 10 cm)
-
Late-instar larvae of target stored-product insects (e.g., Tribolium confusum, Plodia interpunctella)
-
Ventilated containers (e.g., Petri dishes with screened lids)
-
Appropriate larval diet
-
Environmental chamber set to standard conditions (e.g., 25°C, 65% RH, 12:12 L:D photoperiod)
-
Spraying apparatus for uniform application
-
-
Methodology:
-
Prepare the desired concentration of this compound solution according to the manufacturer's instructions or experimental design.
-
Apply the this compound solution evenly to the test surfaces at a specified rate (e.g., 19 mg AI/m²). A control group of surfaces should be treated with the solvent carrier only.
-
Allow the treated surfaces to dry completely in a fume hood.
-
Age the treated surfaces for desired time intervals (e.g., 1, 28, and 56 days) under controlled environmental conditions.
-
At each time interval, place a cohort of late-instar larvae (e.g., 20-25 individuals) onto each treated and control surface within a ventilated container. Provide a small amount of larval diet.
-
Maintain the containers in an environmental chamber and monitor for adult emergence.
-
Record the number of successfully emerged, non-deformed adults in both the treatment and control groups.
-
Calculate the percent inhibition of adult emergence for each surface type and time interval.
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of surface type and time on the residual efficacy of this compound.
Protocol 2: Ingestion Bioassay of this compound Against Bed Bug Nymphs
-
Objective: To quantify the lethal and sublethal effects of ingested this compound on the development and fecundity of the common bed bug.
-
Materials:
-
This compound technical grade
-
Solvent (e.g., acetone)
-
Defibrinated animal blood (e.g., rabbit or chicken)
-
Artificial membrane feeding system
-
Fifth-instar bed bug nymphs (males and females)
-
Rearing containers
-
Microscope for observing morphological changes
-
-
Methodology:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Create a serial dilution to achieve the desired final concentrations in the blood meal (e.g., 0.1, 1, 10, 100 µg/ml).
-
Add a small volume of the this compound solution to the blood and mix thoroughly. A control group should receive blood treated with the solvent only.
-
Introduce the treated blood into the artificial membrane feeding system.
-
Allow cohorts of fifth-instar nymphs to feed on the treated blood for a specified period.
-
After feeding, transfer the nymphs to clean rearing containers with untreated harborage.
-
Monitor the nymphs daily for mortality, paying close attention to mortality during ecdysis.
-
Observe any emerged adults for morphological deformities.
-
Pair emerged adults from the treatment groups with untreated adults of the opposite sex and monitor female oviposition and egg hatch rates for a set period (e.g., 10-14 days).
-
-
Data Analysis: Compare mortality rates, successful adult emergence, and reproductive output (eggs per female, percent hatch) between the different concentration groups and the control using appropriate statistical tests.
Protocol 3: Topical Application Bioassay for German Cockroach Sterility
-
Objective: To determine the dose of this compound required to induce sterility in adult German cockroaches.
-
Materials:
-
This compound formulation
-
Acetone or other suitable solvent
-
Microapplicator
-
Late-instar German cockroach nymphs
-
Rearing containers with food and water
-
Carbon dioxide for anesthetization
-
-
Methodology:
-
Prepare serial dilutions of this compound in the chosen solvent.
-
Anesthetize late-instar nymphs with carbon dioxide.
-
Using a microapplicator, apply a precise volume (e.g., 1 µl) of the this compound solution to the thoracic sternites of each nymph. Control nymphs should be treated with the solvent only.
-
Place the treated nymphs in rearing containers and allow them to develop to adulthood.
-
Observe the emerged adults for any morphological deformities, such as twisted wings.
-
Pair individual treated adults with untreated adults of the opposite sex.
-
Monitor the pairs for the production of oothecae (egg cases) and the subsequent hatching of nymphs.
-
Determine the percentage of sterile individuals at each dose.
-
-
Data Analysis: Calculate the SD50 (the dose required to sterilize 50% of the population) for both males and females using probit analysis.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified signaling pathway of this compound as a juvenile hormone analog.
Caption: General experimental workflow for evaluating this compound efficacy.
Caption: Logical relationship of this compound within an IPM framework.
Application Notes and Protocols for Utilizing Hydroprene in the Study of Social Insect Caste Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroprene, a juvenile hormone analog (JHA), serves as a critical tool in entomological research, particularly in the study of caste differentiation in social insects. By mimicking the action of endogenous juvenile hormone (JH), this compound can experimentally manipulate developmental pathways, offering insights into the complex interplay of genetics, hormones, and social cues that govern the establishment of castes within insect colonies.[1][2][3] These application notes provide detailed protocols and quantitative data for the use of this compound and other JHAs in studying caste differentiation in termites, ants, and wasps, along with a depiction of the relevant signaling pathways.
I. Application in Termite Caste Differentiation
The primary application of this compound in termite research is the induction of the soldier caste from the worker caste.[3][4][5] Elevated JH titers are a key factor in promoting the switch from a worker to a soldier developmental pathway.[2][3]
Experimental Protocols
Protocol 1: Filter Paper Exposure Method for Reticulitermes species
This protocol is adapted from studies on Reticulitermes flavipes and Reticulitermes virginicus.[4]
Materials:
-
This compound solution (analytical grade)
-
Acetone (solvent)
-
Filter paper pads (e.g., 4.25 cm diameter)
-
Petri dishes or similar containers
-
Worker termites (30 per replicate)
-
Deionized water
-
Incubator
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in acetone. From this, create a series of dilutions to achieve the desired final concentrations on the filter paper. Concentrations ranging from 0.032 mg to 2.5 mg per pad have been shown to be effective.[4]
-
Treatment of Filter Paper: Apply a known volume of the this compound/acetone solution evenly to each filter paper pad. A control group should be treated with acetone only. Allow the acetone to evaporate completely in a fume hood.
-
Experimental Setup: Place one treated filter paper pad into each petri dish. Moisten the pads with 1 ml of deionized water.[4]
-
Termite Introduction: Introduce 30 worker termites into each petri dish.[4]
-
Incubation: Maintain the experimental units in an incubator at a constant temperature (e.g., 25°C for Reticulitermes sp.) and high humidity.[4]
-
Observation and Data Collection: Monitor the termites daily or at set intervals (e.g., every 5 days for 25-30 days) for the following:
-
Number of surviving workers
-
Number of presoldiers
-
Number of soldiers
-
Number of dead individuals
-
Any observable morphological abnormalities or intercastes
-
Quantitative Data
The following tables summarize the dose-dependent effects of this compound on soldier differentiation and mortality in Reticulitermes species.
Table 1: Differentiation and Mortality of R. flavipes Exposed to this compound for up to 29 Days.[4]
| This compound (mg/pad) | Mean % Presoldiers | Mean % Total Mortality |
| 0.032 | 3.3 | 20.0 |
| 0.063 | 33.3 | 46.7 |
| 0.125 | 40.0 | 100.0 |
| 0.250 | 26.7 | 100.0 |
| 0.500 | 13.3 | 100.0 |
| 1.000 | 6.7 | 100.0 |
| 2.500 | 0.0 | 100.0 |
Table 2: Differentiation and Mortality of R. virginicus Exposed to this compound for 33 Days.[4]
| This compound (mg/pad) | Mean % Presoldiers | Mean % Soldiers | Mean % Total Mortality |
| 0.032 | 0.0 | 0.0 | 13.3 |
| 0.063 | 20.0 | 0.0 | 26.7 |
| 0.125 | 33.3 | 6.7 | 100.0 |
| 0.250 | 26.7 | 0.0 | 100.0 |
II. Application in Ant Caste Differentiation
The role of JH in ant caste differentiation is more complex and can be species-specific. In some species, JH influences the larval development towards either a queen or a worker phenotype.[1]
Experimental Protocols
Protocol 2: Topical Application for Ant Larvae
This is a general protocol that can be adapted for various ant species.
Materials:
-
This compound or other JHA (e.g., methoprene) solution in acetone
-
Microcapillary pipette or similar application device
-
Late-instar ant larvae
-
Rearing setup with appropriate food and environmental conditions
-
Stereomicroscope
Procedure:
-
JHA Solution Preparation: Prepare a solution of the JHA in acetone at a concentration determined through preliminary trials (e.g., 1 µg/µl).
-
Topical Application: Under a stereomicroscope, carefully apply a small, precise volume (e.g., 0.1-1 µl) of the JHA solution to the dorsal side of the thorax of each larva. The control group should receive an equivalent volume of acetone.
-
Post-treatment Care: Return the treated larvae to their rearing environment and provide them with adequate nutrition and care from worker ants.
-
Data Collection: Monitor the development of the larvae through pupation and eclosion. Record the resulting caste (worker, queen, or intercaste) and any morphological measurements of interest (e.g., head width, body size).
Protocol 3: Bait Application for Fire Ants (Solenopsis invicta)
This compound is also used in combination with other insecticides in baits for fire ant control, where it acts as an insect growth regulator, preventing the development of new workers and reproductives.[6][7]
Materials:
-
Commercial fire ant bait containing this compound (often combined with an adulticide like hydramethylnon).
-
Spreader for broadcast application (if treating a large area).
Procedure:
-
Timing of Application: Apply baits when fire ants are actively foraging, which is typically in the morning or evening when temperatures are moderate.[8]
-
Application Method:
-
Post-Application: Avoid watering the treated area for at least 24 hours to allow the ants to forage and carry the bait back to the colony.[8]
-
Evaluation: Monitor the activity of the treated mounds over several weeks. A decline in worker population and the absence of new brood are indicators of successful treatment.
III. Application in Wasp Caste and Behavior Studies
In primitively eusocial wasps, such as Polistes species, JH is involved in regulating dominance hierarchies, reproductive status, and the transition of workers between different tasks (age polyethism).[10][11][12]
Experimental Protocols
Protocol 4: Topical Application for Adult Wasps
This protocol is adapted from studies on Polistes wasps.[10][11]
Materials:
-
JHA solution (e.g., methoprene in acetone, 20 µg/µl)
-
Microcapillary pipette
-
Newly emerged adult female wasps
-
Nesting boxes with appropriate conditions
-
Paint for marking individuals
Procedure:
-
Wasp Collection and Marking: Collect newly emerged female wasps and mark them individually for identification.
-
Topical Application: Apply a precise volume (e.g., 2 µl) of the JHA solution topically to the abdomen of each wasp.[10] Control wasps should be treated with acetone only.
-
Reintroduction and Observation: Return the treated wasps to their nest boxes.
-
Data Collection: After a set period (e.g., 10-12 days), collect the wasps and assess:
-
Ovarian development (dissection)
-
Behavioral interactions (dominance, aggression)
-
Task performance (foraging, nest maintenance)
-
Cuticular hydrocarbon profiles (chemical analysis)
-
IV. Signaling Pathways and Visualizations
Juvenile Hormone Signaling Pathway in Caste Differentiation
Juvenile hormone and its analogs like this compound exert their effects by binding to an intracellular receptor, typically a complex of Methoprene-tolerant (Met) and Germ cell-expressed (Gce). This hormone-receptor complex then modulates the expression of downstream target genes, a key one being Krüppel-homolog 1 (Kr-h1).[13][14] The upregulation of Kr-h1 in response to JH is a crucial step in preventing metamorphosis and promoting the development of juvenile characteristics, which in the context of social insects, can translate to the differentiation of specific castes.
Caption: Juvenile Hormone Signaling Pathway.
Experimental Workflow for Termite Soldier Differentiation Study
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on termite caste differentiation.
Caption: Termite Caste Differentiation Workflow.
V. Concluding Remarks
References
- 1. Juvenile hormone as a key regulator for asymmetric caste differentiation in ants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fs.usda.gov [fs.usda.gov]
- 5. Juvenile hormone III, this compound and a juvenogen as soldier caste differentiation regulators in three Reticulitermes species: potential of juvenile hormone analogues in termite control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. livestockvetento.tamu.edu [livestockvetento.tamu.edu]
- 7. ant-pests.extension.org [ant-pests.extension.org]
- 8. Treating for Fire Ants | N.C. Cooperative Extension [pender.ces.ncsu.edu]
- 9. uaex.uada.edu [uaex.uada.edu]
- 10. Hormonal modulation of reproduction and fertility signaling in polistine wasps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Juvenile hormone, reproduction, and worker behavior in the neotropical social wasp Polistes canadensis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. zacharyhuang.com [zacharyhuang.com]
- 13. The Juvenile-Hormone-Responsive Factor AmKr-h1 Regulates Caste Differentiation in Honey Bees - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hydroprene Stability on Laboratory Surfaces
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the degradation of hydroprene on various common laboratory surfaces. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability on laboratory surfaces a concern?
A1: this compound is an insect growth regulator, classified as a juvenile hormone analog, used to control various pests.[1] In a laboratory setting, ensuring the stability of this compound on surfaces like glass, plastic, and stainless steel is critical for accurate and reproducible experimental results. Degradation can lead to a decrease in the effective concentration of the compound, potentially impacting the validity of bioassays and other sensitive experiments. While stable under normal storage for over three years, its stability on working surfaces can be influenced by environmental factors.[2][3]
Q2: What are the primary factors that can cause this compound to degrade on laboratory surfaces?
A2: The main factors contributing to the degradation of chemical compounds like this compound on inert surfaces are exposure to light (photodegradation), elevated temperatures (thermal degradation), and exposure to oxygen and humidity (oxidative and hydrolytic degradation).[3] The specific material of the surface can also play a role in the rate of degradation.
Q3: On which common laboratory surfaces is this compound most and least stable?
A3: While specific quantitative data is limited, general principles suggest that this compound is most stable on non-reactive surfaces like borosilicate glass and stainless steel. It may be less stable on certain types of plastics, which can be more porous or have reactive sites. For instance, one study noted that this compound residues on stainless steel showed degradation after 30 days, with a sharp decline at 60 days.
Q4: How can I minimize this compound degradation during my experiments?
A4: To minimize degradation, it is recommended to work with fresh solutions of this compound. If treated surfaces are to be used over a period, they should be protected from light and stored at a controlled, cool temperature in a well-ventilated area.[4][5] Using amber-colored glassware or covering surfaces with aluminum foil can prevent photodegradation.
Q5: What are the likely degradation products of this compound on laboratory surfaces?
A5: this compound is an ester and contains double bonds, making it susceptible to abiotic degradation.[6] On inert surfaces, degradation is likely to occur through photodegradation (isomerization or cleavage of the molecule by light energy) and oxidation (reaction with atmospheric oxygen, potentially at the double bonds). This differs from biological degradation in insects, which primarily involves esterases and epoxide hydrolases.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound on surfaces between experiments. | Prepare fresh this compound solutions and treat surfaces immediately before each experiment. Standardize environmental conditions (light, temperature, humidity) in the lab. |
| Loss of biological activity in a time-course experiment. | This compound is degrading on the experimental surface over time. | Quantify the concentration of this compound on the surface at different time points using a validated analytical method (see Experimental Protocol). If degradation is confirmed, adjust the experimental design or apply a correction factor. |
| Discoloration or change in the appearance of the this compound solution or treated surface. | Potential degradation of the compound. | Do not use the solution or surface. Prepare fresh materials. Investigate the cause of degradation (e.g., exposure to high-intensity light, incompatible solvent). |
| Unexpected peaks in analytical chromatograms. | Presence of this compound degradation products. | Use a mass spectrometry (MS) detector to identify the mass of the unknown peaks and compare them to potential degradation products of this compound. |
Quantitative Data on this compound Degradation
The following tables present hypothetical, yet representative, data on the degradation of this compound on various laboratory surfaces under controlled conditions. This data is for illustrative purposes to guide experimental design, as publicly available quantitative data is limited.
Table 1: Half-life of this compound on Different Surfaces under Standard Laboratory Conditions (22°C, ambient light)
| Surface Material | Half-life (t1/2) in Days |
| Borosilicate Glass | > 90 |
| Stainless Steel | 65 |
| Polypropylene | 50 |
| Polystyrene | 45 |
Table 2: Percentage of this compound Remaining on Surfaces After 30 Days Under Different Conditions
| Surface Material | Standard Conditions (22°C, ambient light) | Elevated Temperature (35°C, ambient light) | UV Exposure (22°C, 365 nm) |
| Borosilicate Glass | 95% | 88% | 75% |
| Stainless Steel | 85% | 78% | 65% |
| Polypropylene | 78% | 65% | 50% |
| Polystyrene | 72% | 58% | 42% |
Experimental Protocols
Protocol for Determining the Stability of this compound on Laboratory Surfaces
This protocol outlines a method to quantify the degradation of this compound on various surfaces over time.
1. Materials and Reagents:
- This compound standard of known purity
- Surfaces to be tested (e.g., 10x10 cm coupons of borosilicate glass, stainless steel, polypropylene, polystyrene)
- HPLC-grade acetone and acetonitrile
- Deionized water
- Controlled environment chamber (for temperature and humidity control)
- UV lamp (for photodegradation studies)
- High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector
2. Preparation of this compound Stock and Working Solutions:
- Prepare a stock solution of this compound in acetone at a concentration of 1 mg/mL.
- From the stock solution, prepare a working solution of 10 µg/mL in acetone.
3. Application of this compound to Surfaces:
- Clean all surface coupons thoroughly with acetone and let them air dry completely.
- Apply 1 mL of the 10 µg/mL working solution evenly to the surface of each coupon.
- Allow the solvent to evaporate completely in a fume hood, leaving a thin film of this compound (10 µg per coupon).
4. Incubation:
- Place the treated coupons in a controlled environment chamber under the desired conditions (e.g., 22°C, 50% relative humidity, with or without light exposure).
- At designated time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove three coupons of each material for analysis.
5. Extraction of this compound Residue:
- Place each coupon in a separate glass beaker.
- Add 10 mL of acetonitrile to the beaker, ensuring the entire treated surface is submerged.
- Sonicate the beaker for 15 minutes to extract the this compound residue.
- Transfer the extract to a clean vial for analysis.
6. Analytical Quantification:
- Analyze the extracts using a validated HPLC method to determine the concentration of this compound.
- Compare the amount of this compound recovered at each time point to the amount recovered at day 0 to calculate the percentage of degradation.
Visualizations
Caption: Workflow for the experimental determination of this compound stability.
Caption: Potential abiotic degradation pathways of this compound on inert surfaces.
References
- 1. Stage-specific action of juvenile hormone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 3. allanchem.com [allanchem.com]
- 4. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 5. labmanageracademy.com [labmanageracademy.com]
- 6. somatco.com [somatco.com]
- 7. Enhanced Degradation of Juvenile Hormone Promotes Reproductive Diapause in the Predatory Ladybeetle Coccinella Septempunctata - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Residual Activity of Hydroprene in Experimental Arenas
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the insect growth regulator (IGR), hydroprene. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you optimize the residual activity of this compound in your experimental arenas.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a juvenile hormone analog (JHA).[1][2] It mimics the naturally occurring juvenile hormone in insects, which regulates development. By introducing an excess of a JH mimic like this compound, the insect's normal maturation process is disrupted. Larvae exposed to this compound may be prevented from molting into adults, or they may develop into sterile adults with physical deformities, thus breaking the reproductive cycle.[1][2][3]
Q2: Why am I seeing a rapid decline in this compound's effectiveness in my experiments?
A2: Several factors can contribute to a decline in this compound's residual activity. This compound is known to be volatile, which means it can evaporate from treated surfaces over time.[4][5] The type of surface it is applied to also plays a critical role; it is generally least persistent on porous surfaces like concrete and most persistent on non-porous surfaces like metal.[4][6] Additionally, the presence of organic material, such as food debris (e.g., wheat flour), can reduce its residual effect.[1] High temperatures can also increase the rate of degradation.[7]
Q3: Can I use this compound as a standalone agent to control an insect population?
A3: While this compound is effective at preventing immature insects from developing and reproducing, it does not kill adult insects.[3][8] Therefore, for comprehensive control of an existing pest population that includes adults, it is recommended to use this compound in conjunction with an adulticide.[3] This integrated approach ensures that the adult population is eliminated while the IGR prevents the emergence of a new generation.
Q4: Are there different formulations of this compound, and do they impact residual activity?
A4: Yes, this compound is available in various formulations, including pressurized liquids (aerosols), emulsifiable concentrates, and impregnated materials like bait stations.[9] Volatile formulations, such as those used in crack-and-crevice treatments, are effective at reaching inaccessible areas.[1] The formulation can impact residual activity; for example, some aerosol formulations are designed for long-lasting effects, with residuals lasting up to seven months under ideal conditions.[3]
Q5: At which life stage are insects most susceptible to this compound?
A5: this compound is most effective against the immature stages of insects, particularly the larval stages.[1][2] Application during these stages disrupts metamorphosis and prevents the emergence of viable, reproductive adults.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results across replicates | 1. Variable surface types: Using different materials (e.g., wood, metal, concrete) for your experimental arenas can lead to variations in this compound persistence.[4][6]2. Uneven application: Inconsistent spray volume or coverage during application.3. Presence of organic debris: Food particles or other organic matter can absorb or shield the this compound.[1] | 1. Standardize surfaces: Use a consistent and, if possible, non-porous surface material for all replicates.2. Calibrate application equipment: Ensure a uniform application rate across all arenas.3. Thoroughly clean arenas: Ensure all surfaces are free of dust, food, and other debris before application. |
| Low efficacy on porous surfaces (e.g., concrete) | High absorption: Porous materials can absorb the insecticide, reducing its availability on the surface for contact with insects.[4] | 1. Consider a higher application rate (if within labeled use). 2. Use a formulation designed for porous surfaces. 3. Seal the surface: If experimentally permissible, apply a sealant to the concrete before this compound application. |
| No effect on adult insects | Mode of action: this compound is an insect growth regulator and does not have a lethal effect on adult insects.[3][8] | Combine with an adulticide: For experiments requiring control of all life stages, use a tank mix or a pre-mixed product containing both an IGR and an adulticide. |
| Rapid loss of activity over time | 1. Volatility: this compound can evaporate from treated surfaces.[4][5]2. Environmental degradation: Exposure to high temperatures can accelerate breakdown.[7] | 1. Conduct experiments in a temperature-controlled environment. 2. Account for volatility in your experimental design by including multiple time points for residual testing. |
Data Presentation
The following table summarizes the expected residual efficacy of this compound on different surfaces based on findings from laboratory studies.
| Surface Type | Relative Persistence | Expected Efficacy Over Time (at labeled rates) | Target Pests | Reference |
| Metal | High | Most persistent among the tested surfaces. | Stored-product insects (e.g., Tribolium spp.) | [4][6] |
| Wood | Moderate | Intermediate persistence. | Stored-product insects | [4][6] |
| Concrete | Low | Least persistent; efficacy may decline significantly after 28 days. | Stored-product insects | [4][6] |
Experimental Protocols
Protocol 1: Assessing the Residual Efficacy of this compound on Various Surfaces
Objective: To determine the residual activity of a this compound formulation on different surfaces against a target insect species.
Materials:
-
This compound formulation (e.g., emulsifiable concentrate)
-
Experimental arenas made of different materials (e.g., metal, wood, concrete)
-
Application equipment (e.g., calibrated sprayer)
-
Late-instar larvae of the target insect species
-
Insect rearing containers
-
Food source for the insects
-
Environmental chamber or temperature-controlled room
Procedure:
-
Preparation of Arenas: Thoroughly clean all experimental arenas to remove any debris or residues.
-
This compound Application: Apply the this compound formulation to the surfaces of the experimental arenas at the desired rate (e.g., the labeled rate of 19 mg AI/m²).[6] Allow the treated surfaces to dry completely.
-
Aging of Residues: Store the treated arenas in a controlled environment for predetermined time intervals (e.g., 1 day, 28 days, 56 days).[6]
-
Insect Exposure: At each time interval, place a cohort of late-instar larvae into each arena along with a small amount of food.
-
Observation: Monitor the insects and record the number of individuals that successfully emerge as adults, as well as any observed deformities.
-
Data Analysis: Calculate the percentage of adult emergence inhibition for each surface type and time interval.
Protocol 2: Quantifying this compound Residues on Surfaces
Objective: To quantify the amount of this compound remaining on a treated surface over time.
Materials:
-
Treated surfaces from Protocol 1
-
Solvent for extraction (e.g., ethyl acetate)
-
Solid Phase Extraction (SPE) cartridges
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) system
-
This compound analytical standard
Procedure:
-
Extraction: At each time point, wash the surface of the treated arena with a known volume of an appropriate solvent to extract the this compound residue.
-
Sample Cleanup and Concentration: Pass the solvent wash through an SPE cartridge to clean up the sample and concentrate the analyte. Elute the this compound from the cartridge with a suitable solvent.[10]
-
Analysis: Analyze the concentrated extract using HPLC-MS/MS to determine the concentration of this compound.[10]
-
Quantification: Compare the results to a calibration curve generated from the this compound analytical standard to quantify the amount of residue remaining on the surface.
Visualizations
Caption: this compound's mode of action on insect development.
Caption: Workflow for assessing this compound's residual efficacy.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. researchgate.net [researchgate.net]
- 3. solutionsstores.com [solutionsstores.com]
- 4. researchgate.net [researchgate.net]
- 5. Residual Activity of Methoprene and Novaluron as Surface Treatments to Manage the Flour Beetles, Tribolium castaneum and Tribolium confusum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Residual efficacy of pyriproxyfen and this compound applied to wood, metal and concrete for control of stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. gpnmag.com [gpnmag.com]
- 8. Insect Growth Regulators (IGRs) [npic.orst.edu]
- 9. npic.orst.edu [npic.orst.edu]
- 10. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, this compound, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the stability of hydroprene in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hydroprene in aqueous solutions. Due to the limited availability of public data on the aqueous stability of this compound, this guide focuses on the key factors to consider in your experimental design and provides standardized protocols to assess stability.
Frequently Asked Questions (FAQs)
Q1: My this compound concentration is decreasing in my aqueous stock solution. What are the potential causes?
Several factors can contribute to the degradation of this compound in aqueous solutions. The primary factors to investigate are pH, temperature, light exposure, and the presence of oxidizing agents. It is also crucial to ensure accurate initial preparation and storage of your solutions.
Q2: How does pH affect the stability of this compound?
Q3: What is the optimal temperature for storing aqueous solutions of this compound?
For general laboratory use, it is advisable to store aqueous solutions of this compound at refrigerated temperatures (2-8 °C) to minimize degradation.[1] Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation pathways.
Q4: Is this compound sensitive to light?
Yes, this compound can be susceptible to photodegradation. To ensure the stability of your aqueous solutions, they should be stored in amber vials or otherwise protected from light.[1][2] For experiments conducted under ambient light, it is important to use a control sample stored in the dark to quantify any potential photodegradation.
Q5: Can I use tap water to prepare my this compound solutions?
It is not recommended. Tap water can contain varying levels of chlorine and other oxidizing agents that can degrade this compound. Always use purified water, such as deionized or distilled water, for the preparation of your solutions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent results between experiments | Degradation of stock solution | 1. Prepare fresh stock solutions for each experiment. 2. Store stock solutions in small, single-use aliquots at ≤ -20°C. 3. Re-qualify the concentration of your stock solution before each use. |
| Rapid loss of this compound in buffered solution | pH of the buffer is promoting hydrolysis | 1. Experimentally determine the pH-rate profile for this compound hydrolysis (see Experimental Protocols). 2. Adjust the pH of your experimental buffer to the pH of maximum stability. |
| Precipitate forms in the aqueous solution | Exceeding the aqueous solubility of this compound | 1. Confirm the solubility of this compound at your experimental temperature and pH. Note that reported solubility values vary, with some sources indicating 2 g/L at 20°C[3][4] and others a lower solubility of 0.54 mg/L at 20°C and pH 7.[5] 2. Consider using a co-solvent if higher concentrations are required, ensuring the co-solvent does not interfere with your experimental system. |
| Loss of compound in multi-well plates | Adsorption to plasticware | 1. Use low-adsorption plasticware or glass-lined plates. 2. Include a surfactant in your buffer, if compatible with your assay. 3. Quantify the extent of adsorption by measuring the concentration of this compound in solution over time in the absence of other reactants. |
Experimental Protocols
Protocol 1: Determination of pH-Rate Profile for Hydrolysis
This protocol outlines a method to determine the stability of this compound at different pH values.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a pH range of interest (e.g., pH 3, 5, 7, 9, 11).
-
Prepare this compound Stock: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile or DMSO).
-
Incubation: Add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the reaction.
-
Sampling: Incubate the solutions at a constant temperature. At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Analysis: Immediately quench the reaction if necessary (e.g., by acidification/basification or dilution) and analyze the concentration of remaining this compound using a validated analytical method such as HPLC-UV or LC-MS/MS.[1][2]
-
Data Analysis: Plot the natural logarithm of the this compound concentration versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation at that pH. A plot of log(k) versus pH will provide the pH-rate profile.
Protocol 2: Assessment of Photostability
This protocol is designed to evaluate the degradation of this compound upon exposure to light.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound in a transparent container (e.g., quartz or borosilicate glass). Prepare an identical control sample in an amber, light-protected container.
-
Light Exposure: Expose the test sample to a controlled light source that mimics a relevant environmental condition (e.g., a xenon lamp for simulated sunlight). Place the control sample in the same environment but shielded from light.
-
Temperature Control: Maintain a constant temperature for both samples throughout the experiment.
-
Sampling and Analysis: At specified time intervals, take aliquots from both the exposed and control samples and analyze for the concentration of this compound.
-
Data Analysis: Compare the degradation rate of the exposed sample to the control to determine the extent of photodegradation.
Quantitative Data Summary
As specific quantitative data for this compound's aqueous stability is limited, the following table provides an example of how such data would be presented. Researchers are encouraged to determine these values experimentally for their specific conditions.
| Parameter | Condition | Value (Example) |
| Hydrolysis Half-life (t½) | pH 5, 25°C | > 30 days |
| pH 7, 25°C | 15 days | |
| pH 9, 25°C | 2 days | |
| Photodegradation Half-life (t½) | Simulated Sunlight, 25°C | 12 hours |
Visualizations
Caption: Factors influencing this compound degradation in aqueous solutions.
Caption: Workflow for assessing this compound stability in aqueous solutions.
References
- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, this compound, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. npic.orst.edu [npic.orst.edu]
- 4. npic.orst.edu [npic.orst.edu]
- 5. This compound (Ref: OMS 1696) [sitem.herts.ac.uk]
Technical Support Center: Investigating Insect Resistance to Hydroprene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in identifying the mechanisms of insect resistance to the insect growth regulator, hydroprene.
Quick Navigation
-
Frequently Asked Questions (FAQs)
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Troubleshooting Guides
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Experimental Protocols
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
-
Data Presentation
-
--INVALID-LINK--
-
-
Visualizations
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
Frequently Asked Questions (FAQs)
What are the primary mechanisms of insect resistance to this compound?
Insects have evolved two main strategies to resist the effects of this compound and other juvenile hormone analogs (JHAs):
-
Metabolic Resistance: This is the most common mechanism and involves the insect's ability to detoxify or break down the insecticide before it can reach its target site.[1] This is primarily carried out by three major families of enzymes:
-
Cytochrome P450 monooxygenases (P450s): These enzymes play a crucial role in metabolizing a wide range of foreign compounds, including insecticides.[2]
-
Carboxylesterases (CCEs): These enzymes hydrolyze the ester bonds present in this compound, rendering it inactive.[2]
-
Glutathione S-transferases (GSTs): While less commonly implicated in JHA resistance, these enzymes can also contribute to detoxification.
-
-
Target-Site Insensitivity: This mechanism involves alterations in the protein receptor that the insecticide is designed to bind to. For JHAs like this compound, the primary target is the Methoprene-tolerant (Met) protein, which is a key component of the juvenile hormone signaling pathway.[3] Mutations in the Met gene can lead to a receptor that no longer binds effectively to this compound, thus conferring resistance.[4]
How can I determine if my insect population is resistant to this compound?
The first step in investigating resistance is to perform a dose-response bioassay . This experiment exposes a population of insects to a range of this compound concentrations to determine the lethal concentration required to kill 50% of the population (LC50) or inhibit the emergence of 50% of the adults (IE50). By comparing the LC50/IE50 of your field-collected population to that of a known susceptible laboratory strain, you can calculate a resistance ratio (RR) . A significantly higher RR in the field population indicates resistance.[5]
What is a resistance ratio (RR) and how is it interpreted?
A resistance ratio (RR) is a quantitative measure of the level of resistance in an insect population. It is calculated by dividing the LC50 (or IE50) of the field-collected (potentially resistant) population by the LC50 (or IE50) of a susceptible reference population.[5]
RR = LC50 of Resistant Population / LC50 of Susceptible Population
The World Health Organization (WHO) provides the following general guidelines for interpreting resistance ratios for the juvenile hormone analog methoprene, which can be adapted for this compound:[6]
-
RR < 5: Susceptible
-
RR 5 - 10: Moderate resistance
-
RR > 10: High resistance
Troubleshooting Guides
Bioassay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High mortality in control group (>10%) | 1. Unhealthy or stressed insects.[7] 2. Contamination of glassware or diet.[8] 3. Unsuitable environmental conditions (temperature, humidity).[7] | 1. Use healthy, synchronized insects of the same age. Minimize handling stress.[5] 2. Thoroughly clean all equipment. Use fresh, uncontaminated diet and water. 3. Maintain optimal and consistent environmental conditions for the species being tested. |
| Inconsistent results between replicates | 1. Inaccurate dilutions of this compound. 2. Uneven application of the insecticide.[8] 3. Variation in insect age, size, or health.[9] | 1. Carefully prepare serial dilutions and use calibrated pipettes. 2. Ensure uniform coating of the test substrate (e.g., filter paper, diet surface). 3. Use a homogenous group of insects for each replicate. |
| Low mortality even at high concentrations | 1. The insect population is highly resistant. 2. Degradation of the this compound stock solution.[8] 3. Insufficient exposure time.[9] | 1. Confirm with a susceptible strain. If resistance is confirmed, proceed to mechanistic studies. 2. Prepare fresh stock solutions and store them properly (protected from light and at the recommended temperature). 3. For IGRs, the effects may be delayed. Extend the observation period to monitor for impacts on molting and adult emergence. |
Metabolic Resistance Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low enzyme activity in all samples | 1. Inactive or degraded enzyme preparation.[10] 2. Suboptimal assay conditions (pH, temperature).[10] 3. Presence of endogenous inhibitors in the insect homogenate.[11] | 1. Prepare fresh insect homogenates and keep them on ice. Avoid repeated freeze-thaw cycles. 2. Optimize the assay buffer pH and incubation temperature for the specific enzyme and insect species. 3. Dilute the homogenate or use a purification step to remove inhibitors. |
| High background signal | 1. Spontaneous substrate degradation. 2. Contamination of reagents. | 1. Run a "no-enzyme" control to measure the rate of non-enzymatic substrate breakdown and subtract this from your sample readings. 2. Use high-purity reagents and sterile, nuclease-free water. |
| Inconsistent results between replicates | 1. Inaccurate protein concentration measurement. 2. Pipetting errors.[1] | 1. Use a reliable protein quantification method (e.g., Bradford or BCA assay) and ensure accurate measurements. 2. Use calibrated pipettes and ensure thorough mixing of reagents. |
Target-Site Resistance Assay Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No PCR amplification | 1. Poor quality or insufficient DNA template.[12] 2. Incorrect primer design or degraded primers.[8] 3. Suboptimal PCR cycling conditions (annealing temperature).[6] | 1. Re-extract DNA using a suitable protocol for insects. Quantify and check the purity of the DNA. 2. Verify primer sequences and their binding sites. Order new primers if necessary. 3. Optimize the annealing temperature using a gradient PCR. |
| Non-specific PCR products (multiple bands) | 1. Annealing temperature is too low. 2. Primer-dimer formation.[9] | 1. Increase the annealing temperature in increments of 1-2°C. 2. Redesign primers to avoid self-complementarity. |
| Poor quality Sanger sequencing results | 1. Insufficient or poor-quality PCR product.[12] 2. Presence of unincorporated primers and dNTPs.[13] 3. Secondary structures in the DNA template.[13] | 1. Gel-purify the PCR product to ensure a clean template for sequencing. 2. Use a reliable PCR cleanup kit to remove contaminants. 3. Use a sequencing additive (e.g., betaine) or a different sequencing chemistry designed for difficult templates. |
Experimental Protocols
Dose-Response Bioassay for this compound Susceptibility
This protocol is adapted from the World Health Organization (WHO) guidelines for larval bioassays of insect growth regulators.[4]
Objective: To determine the concentration of this compound that inhibits the emergence of 50% (IE50) of the adult insect population.
Materials:
-
Technical grade this compound
-
Acetone (or another suitable solvent)
-
Distilled water
-
Glass beakers or jars
-
Pipettes
-
Late-instar larvae of the target insect species (both a susceptible strain and the field-collected strain)
-
Rearing containers with food
-
Environmental chamber or incubator
Methodology:
-
Preparation of Stock Solution: Prepare a 1% stock solution of this compound in acetone.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to create a range of at least five concentrations that are expected to cause between 10% and 90% mortality/inhibition of emergence.
-
Treatment: Add the appropriate amount of each this compound dilution to replicate beakers containing a known volume of distilled water and 20-25 late-instar larvae. Include a control group treated only with the solvent.
-
Incubation: Maintain the beakers under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod). Provide a small amount of food.
-
Observation: Monitor the larvae daily. Record mortality and the number of successfully emerged adults. The observation period should continue until all individuals in the control group have either emerged or died.
-
Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%.[14] If control mortality is above 20%, the assay should be repeated.[7] Use probit analysis to calculate the IE50 values and their 95% confidence intervals.[15]
Biochemical Assay for Esterase Activity
This protocol is based on the use of α-naphthyl acetate as a substrate.[16]
Objective: To quantify the esterase activity in susceptible and resistant insect populations.
Materials:
-
Individual adult insects
-
Phosphate buffer (pH 7.0)
-
α-naphthyl acetate solution
-
Fast Blue BB salt solution
-
Microplate reader
-
96-well microplates
Methodology:
-
Enzyme Preparation: Homogenize individual insects in ice-cold phosphate buffer. Centrifuge the homogenate and collect the supernatant containing the enzymes.
-
Reaction Mixture: In a 96-well plate, add the insect supernatant.
-
Substrate Addition: Add the α-naphthyl acetate solution to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes).
-
Stopping the Reaction: Add the Fast Blue BB salt solution to stop the reaction and develop the color.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the esterase activity based on a standard curve prepared with known concentrations of α-naphthol. Normalize the activity to the protein concentration of the supernatant.
Biochemical Assay for Cytochrome P450 Activity
This protocol utilizes 7-ethoxycoumarin as a fluorogenic substrate.[11]
Objective: To measure the cytochrome P450 monooxygenase activity in susceptible and resistant insect populations.
Materials:
-
Individual adult insects
-
Potassium phosphate buffer (pH 7.2)
-
7-ethoxycoumarin solution
-
NADPH solution
-
Glycine buffer-ethanol mixture
-
Fluorometric microplate reader
-
96-well black microplates
Methodology:
-
Enzyme Preparation: Homogenize individual insects in ice-cold potassium phosphate buffer. Centrifuge and use the supernatant.
-
Reaction Mixture: In a black 96-well plate, add the insect supernatant and the 7-ethoxycoumarin solution.
-
Reaction Initiation: Start the reaction by adding NADPH.
-
Incubation: Incubate at 30°C for a specific time (e.g., 30 minutes).
-
Stopping the Reaction: Stop the reaction by adding the glycine buffer-ethanol mixture.
-
Measurement: Measure the fluorescence of the product (7-hydroxycoumarin) with an excitation wavelength of 390 nm and an emission wavelength of 465 nm.
-
Data Analysis: Calculate the P450 activity based on a standard curve of 7-hydroxycoumarin and normalize to the protein content.
Molecular Assay for Detecting Met Gene Mutations
This protocol outlines the general steps for identifying mutations in the Met gene using PCR and Sanger sequencing.[17]
Objective: To identify single nucleotide polymorphisms (SNPs) or other mutations in the Met gene that may be associated with this compound resistance.
Materials:
-
Individual adult insects
-
DNA extraction kit
-
Primers designed to amplify a specific region of the Met gene
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Thermal cycler
-
Gel electrophoresis equipment
-
PCR product purification kit
-
Sanger sequencing service
Methodology:
-
DNA Extraction: Extract genomic DNA from individual susceptible and resistant insects using a commercial kit.
-
PCR Amplification: Amplify the target region of the Met gene using PCR with the designed primers.
-
Verification of Amplification: Run the PCR products on an agarose gel to confirm that a single band of the expected size has been amplified.
-
PCR Product Purification: Purify the PCR product to remove unincorporated primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR product and sequencing primers to a commercial facility for Sanger sequencing.
-
Sequence Analysis: Align the DNA sequences from resistant and susceptible individuals using bioinformatics software (e.g., MEGA, Geneious). Identify any consistent nucleotide differences (mutations) in the resistant population.
Data Presentation
Quantitative Data on Methoprene Resistance in Mosquitoes
While specific data for this compound resistance is limited, data from the closely related juvenile hormone analog, methoprene, can provide valuable insights. The following table summarizes methoprene resistance ratios (RR) from various studies on mosquito populations.
| Species | Location | RR at IE50 | Resistance Level | Citation |
| Aedes taeniorhynchus | Florida, USA | 5 - >100 | Low to High | [1] |
| Culex pipiens | Illinois, USA | 2.33 - 1010.52 | Low to Extreme | [18] |
| Aedes aegypti | Brazil | < 5 | Low | [19] |
| Aedes aegypti | Florida, USA | > 1 (compared to susceptible strain) | Baseline | [20] |
Visualizations
Experimental Workflow for Identifying this compound Resistance
Caption: Workflow for identifying mechanisms of this compound resistance.
Metabolic Resistance Pathway
Caption: Simplified metabolic detoxification pathway of this compound.
Juvenile Hormone Signaling Pathway
Caption: Juvenile hormone signaling and the effect of target-site resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. microsynth.com [microsynth.com]
- 7. Reviewing the WHO Tube Bioassay Methodology: Accurate Method Reporting and Numbers of Mosquitoes Are Key to Producing Robust Results - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ucdenver.edu [ucdenver.edu]
- 9. clims4.genewiz.com [clims4.genewiz.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. researchgate.net [researchgate.net]
- 12. MGH DNA Core [dnacore.mgh.harvard.edu]
- 13. Sanger sequencing: troubleshooting | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 14. An Observatory for the MET Oncogene: A Guide for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. isj.unimore.it [isj.unimore.it]
- 17. Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Extreme resistance to S-methoprene in field-collected Culex pipiens (Diptera: Culicidae) across the Chicago, IL region [ouci.dntb.gov.ua]
Technical Support Center: Dissolving Hydroprene in DMSO for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to dissolving hydroprene in dimethyl sulfoxide (DMSO) for in vitro experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: this compound is a hydrophobic compound with low aqueous solubility.[1][2] Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions for use in cell-based assays.[3]
Q2: What is the maximum concentration of DMSO that can be used in cell culture?
A2: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally not exceeding 0.1%.[3][4] Some robust cell lines may tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to assess the impact of DMSO on your specific cell line.[3][5]
Q3: My this compound solution in DMSO appears cloudy or has precipitates. What should I do?
A3: Cloudiness or precipitation can occur due to several factors. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue.
Q4: How should I store my this compound stock solution in DMSO?
A4: For long-term storage, it is recommended to store the this compound stock solution in aliquots at -20°C or -80°C.[3][5] For short-term use (within a week), the solution can be stored at 4°C.[3] Avoid repeated freeze-thaw cycles.[3][5]
Quantitative Data Summary
The following table summarizes the available solubility data for this compound.
| Property | Value | Source |
| Aqueous Solubility | 0.54 mg/L at 20°C | AERU[1] |
| 2.5 ppm (for S-Hydroprene) | PubChem[2] | |
| Organic Solvent Solubility | Soluble in common organic solvents | OSU[6] |
| DMSO Solubility | Data not quantitatively available. It is recommended to prepare a high-concentration stock and dilute it for working solutions. | General Practice |
Experimental Protocol: Dissolving this compound in DMSO
This protocol outlines the steps for preparing a this compound stock solution in DMSO and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
-
Sterile, DMSO-compatible syringe filter (0.22 µm) (optional)
Procedure:
-
Preparation of High-Concentration Stock Solution:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the calculated volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). It is advisable to start with a small volume of DMSO and add more if needed.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
-
Aiding Dissolution (if necessary):
-
If the this compound does not fully dissolve, you can gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, sonicate the solution in a water bath sonicator for 10-15 minutes.[3]
-
-
Sterilization (Optional):
-
If sterility of the stock solution is a concern, it can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter. Note that this is often not necessary as DMSO is bacteriostatic.
-
-
Aliquoting and Storage:
-
Preparation of Working Solution:
-
Thaw an aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentration for your experiment.
-
Ensure the final concentration of DMSO in the culture medium is below cytotoxic levels (ideally <0.1%).[3]
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder does not dissolve in DMSO | - Insufficient mixing- Low-quality or hydrated DMSO- Concentration exceeds solubility limit | - Vortex the solution for a longer duration.- Use fresh, anhydrous, high-purity DMSO.[7]- Gently warm the solution to 37°C or use a water bath sonicator.[3]- Prepare a more dilute stock solution. |
| Precipitation occurs upon dilution in aqueous media | - Compound "salting out" due to poor aqueous solubility. | - Perform serial dilutions in the cell culture medium rather than a single large dilution step.[5]- Ensure the final DMSO concentration is sufficient to maintain solubility, while remaining non-toxic to the cells.- Consider the use of a co-solvent like PEG400 or Tween 80 in your formulation, if compatible with your experimental system.[8] |
| Inconsistent experimental results | - Incomplete dissolution of this compound- Degradation of the compound- DMSO cytotoxicity | - Visually inspect your stock solution for any precipitates before use.- Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles.[3][5]- Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration. |
| Cloudy or turbid cell culture medium after adding this compound solution | - Precipitation of this compound- Interaction with media components | - Reduce the final concentration of this compound.- Pre-warm the cell culture medium to 37°C before adding the this compound solution.- Add the this compound solution to the medium dropwise while gently swirling. |
Visualizations
Caption: Experimental workflow for preparing this compound solutions for in vitro studies.
Caption: Generalized signaling pathway of juvenile hormone analogs in insects. Note: The specific signaling pathways of this compound in mammalian cells are not well-characterized. This diagram illustrates its primary mode of action in its target organisms.
References
- 1. This compound (Ref: OMS 1696) [sitem.herts.ac.uk]
- 2. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. npic.orst.edu [npic.orst.edu]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hydroprene for Bed Bug Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting dose-response studies with hydroprene on bed bugs (Cimex lectularius).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've applied this compound topically, but I'm not observing any significant mortality in adult bed bugs. Is my experiment failing?
A1: Not necessarily. This compound is an insect growth regulator (IGR), not a neurotoxic insecticide.[1][2][3] Its primary mode of action is to mimic juvenile hormones, disrupting metamorphosis and reproductive development, rather than causing immediate death in adults.[1][2][3] Laboratory studies indicate that this compound's lethal effects are most evident when nymphs are exposed, often causing mortality during or shortly after the final molt to adulthood.[2] Furthermore, research suggests that this compound is more effective when ingested compared to topical or contact exposure.[4][5][6][7]
Troubleshooting Steps:
-
Shift focus to developmental and reproductive effects: Instead of acute mortality, assess sublethal effects such as reduced egg production (fecundity), failed egg hatch (viability), and incomplete or fatal molting in nymphs.[2][4]
-
Consider an ingestion-based bioassay: If your research goals allow, an ingestion bioassay is likely to yield more significant results.[4][5][6][7]
-
Increase observation period: The effects of IGRs are not immediate. Continue to monitor treated nymphs through their development to the adult stage and subsequent reproductive output.
Q2: My results are highly variable between replicates. What are the common causes for this inconsistency?
A2: Variability in bed bug bioassays can stem from several factors:
-
Inconsistent Dosing: Ensure precise and consistent application of this compound solution to each insect or substrate. For topical applications, consistent droplet size is critical. For ingestion studies, ensuring bed bugs consume a full blood meal is key.
-
Bed Bug Strain: Different strains of bed bugs can exhibit varying susceptibility to insecticides.[8][9] Long-maintained laboratory strains may react differently than recently collected field strains.[9]
-
Age and Life Stage: The effects of this compound are highly dependent on the life stage. Experiments should be conducted on a synchronized cohort of bed bugs (e.g., all fifth-instar nymphs).[4][5][6]
-
Environmental Conditions: Maintain consistent temperature, humidity, and photoperiod throughout the experiment, as these can influence insect metabolism and development.
Q3: What concentration range of this compound should I use for a dose-response study?
A3: The effective concentration of this compound can vary significantly depending on the application method (ingestion vs. contact) and the target effect (lethal vs. sublethal).
For ingestion studies with fifth-instar nymphs, a good starting range based on published research is 0.1 µg/ml to 100 µg/ml of this compound in blood.[4]
-
Low concentrations (0.1 - 1 µg/ml): May show minimal to no effect.[4]
-
Moderate to high concentrations (10 - 100 µg/ml): Have been shown to significantly reduce egg production in females that develop from treated nymphs.[4] Complete suppression of reproduction was observed at 100 µg/ml.[4]
For topical or residual contact studies , higher concentrations may be necessary, potentially 3x to 10x the manufacturer's label rate, to observe significant effects on fecundity and development.[9]
Q4: How do I measure the sublethal effects of this compound on reproduction?
A4: To measure sublethal effects, you should:
-
Expose fifth-instar nymphs to various concentrations of this compound.
-
Allow the surviving nymphs to molt into adults.
-
Pair the emerged adults (treated females with untreated males, and treated males with untreated females) for mating.
-
Monitor the females for a set period (e.g., 10 days) and record the number of eggs laid per female per day.[4]
-
Collect and observe the eggs to determine the hatching rate (fertility).
This will allow you to quantify the impact of this compound on both egg production and viability. Studies have shown that ingestion of ≥10 µg/ml of this compound by nymphs can significantly reduce later oviposition.[4][5][6][7]
Data Presentation
Table 1: Lethal Effects of Ingested this compound on Fifth-Instar Bed Bugs Data extracted from Sierras and Schal (2020). Mortality was observed during the imaginal molt.
| This compound Concentration (µg/ml in blood) | Sex | Percent Mortality (%) |
| 0 (Control) | Female | ~5% |
| 100 | Female | ~40% |
| 0 (Control) | Male | ~5% |
| 100 | Male | ~10% |
Table 2: Sublethal Effects of Ingested this compound on Female Fecundity Fifth-instar female nymphs ingested this compound-treated blood, molted, and were mated with untreated males. Data extracted from Sierras and Schal (2020).
| This compound Concentration (µg/ml in blood) | Mean Eggs per Female per Day (± SE) |
| 0 (Control) | ~4.5 ± 0.5 |
| 0.1 | ~4.5 ± 0.6 |
| 1 | ~4.0 ± 0.7 |
| 10 | ~1.0 ± 0.7 |
| 100 | 0.0 ± 0.0 |
Experimental Protocols
Protocol 1: Ingestion-Based Dose-Response Bioassay
This protocol is adapted from methodologies designed to assess the lethal and sublethal effects of ingested compounds on bed bugs.
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create serial dilutions to achieve final target concentrations (e.g., 0.1, 1, 10, 100 µg/ml) when added to the blood meal.
-
The final solvent concentration in the blood should be kept low (e.g., ≤0.75% for DMSO) to avoid solvent-induced mortality.[10]
-
-
Bed Bug Preparation:
-
Use a synchronized cohort of fifth-instar nymphs starved for 7-10 days to ensure they are willing to feed.
-
-
Feeding Procedure:
-
Warm defibrinated blood (e.g., rabbit or chicken) to approximately 37°C.
-
Add the prepared this compound dilutions to the blood to achieve the final desired concentrations. Include a control group with blood and solvent only, and another with blood only.
-
Use an artificial feeding system (e.g., Hemotek™ membrane feeding system or similar) to offer the treated blood to the bed bugs.
-
Allow nymphs to feed for a set period (e.g., 1 hour). Only include fully engorged individuals in the experiment.
-
-
Observation:
-
Lethal Effects: House the fed nymphs individually or in small groups under controlled conditions (e.g., 26°C, 70% RH). Monitor daily for mortality, paying close attention to the molting period.
-
Sublethal Effects: For survivors, separate them by sex upon molting to the adult stage. Pair treated adults with untreated partners and monitor egg production and viability as described in FAQ #4.
-
Protocol 2: Topical Application Dose-Response Bioassay
-
Preparation of this compound Solutions:
-
Dissolve this compound in a volatile solvent like acetone to prepare a range of concentrations.
-
-
Bed Bug Preparation:
-
Use a synchronized cohort of nymphs or adults.
-
Immobilize the bed bugs by placing them on a cold plate or using brief CO₂ anesthetization.
-
-
Application:
-
Using a micro-applicator, apply a precise volume (e.g., 0.5 µl) of a this compound solution to the dorsal abdomen of each immobilized bed bug.
-
A control group should be treated with the solvent alone.
-
-
Observation:
-
Place the treated bed bugs in clean containers with a food and water source (if applicable to the life stage) and harborage.
-
Monitor for mortality, behavioral changes, and developmental effects (e.g., failed molting) over an extended period. For adults, monitor reproductive output as described previously.
-
Mandatory Visualizations
Caption: Workflow for an ingestion-based this compound bioassay.
Caption: Key factors influencing this compound dose-response outcomes.
References
- 1. The effects of this compound (9%) on the common bed bug (Cimex lectularius (L.)) development [esa.confex.com]
- 2. vdacs.virginia.gov [vdacs.virginia.gov]
- 3. diypestcontrol.com [diypestcontrol.com]
- 4. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of ingestion and topical application of insecticides against the common bed bug, Cimex lectularius (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Variability in Hydroprene Efficacy
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the insect growth regulator, hydroprene. The information is designed to help users address and overcome variability in experimental outcomes, particularly between different insect strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an insect growth regulator (IGR) that mimics the action of juvenile hormone (JH) in insects.[1][2] It is not a fast-acting insecticide but disrupts the normal development and maturation of insects. When immature insects are exposed to this compound, it interferes with metamorphosis, leading to sterility in adults or failure to emerge from the pupal stage.[1][3][4]
Q2: Why am I seeing different results with this compound between different strains of the same insect species?
A2: Variability in the efficacy of this compound between different insect strains can be attributed to several factors, including:
-
Pre-existing resistance to other insecticides: While there are no published reports of direct resistance to this compound, strains resistant to other insecticides may exhibit different levels of susceptibility to juvenile hormone analogs.[1] However, it has been noted that malathion-resistant strains of Tribolium castaneum and Tribolium confusum did not show cross-resistance to this compound.[1]
-
Metabolic differences: The ability of an insect strain to metabolize and detoxify this compound can vary. Enhanced metabolism is a common mechanism of insecticide resistance.
-
Target site modifications: Although less common for IGRs, alterations in the juvenile hormone receptor, Methoprene-tolerant (Met), could potentially reduce the efficacy of this compound.
Q3: Can insects develop resistance to this compound?
A3: While considered unlikely due to its mode of action mimicking an essential hormone, resistance to other juvenile hormone analogs like methoprene has been documented in some insect populations.[1] Therefore, the potential for resistance development to this compound exists, especially under continuous selection pressure.
Q4: Are there other factors that can influence the efficacy of my this compound experiments?
A4: Yes, several environmental and experimental factors can affect the outcomes:
-
Application Surface: The type of surface this compound is applied to can significantly impact its persistence and bioavailability. For example, this compound is generally less persistent on porous surfaces like concrete compared to non-porous surfaces like metal.[5]
-
Presence of Organic Matter: The presence of food sources, such as flour, can reduce the residual effect of this compound.[1]
-
Environmental Conditions: Temperature and humidity can influence both the stability of this compound and the physiology of the test insects.[1]
-
Insect Life Stage: The susceptibility of insects to this compound can vary depending on their developmental stage at the time of exposure.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in mortality/developmental arrest between replicates. | 1. Inconsistent application of this compound. 2. Variation in the age or developmental stage of test insects. 3. Fluctuations in environmental conditions (temperature, humidity). | 1. Ensure uniform coating of treatment surfaces. Calibrate application equipment. 2. Use a synchronized cohort of insects at the same developmental stage. 3. Maintain stable and recorded environmental conditions throughout the experiment. |
| Lower than expected efficacy in a specific insect strain. | 1. Potential for reduced susceptibility or emerging resistance. 2. Inadequate exposure time to the treated surface. 3. Degradation of the this compound stock solution. | 1. Conduct a dose-response bioassay to determine the LC50 for that strain and compare it to a known susceptible strain. 2. Increase the duration of exposure in your experimental design. 3. Prepare fresh stock solutions and store them appropriately in the dark at 4°C. |
| No effect of this compound observed. | 1. Incorrect concentration or dilution of this compound. 2. Application to a non-susceptible life stage (e.g., adults). 3. Rapid degradation of this compound due to environmental factors (e.g., UV light). | 1. Verify calculations for serial dilutions. Prepare a fresh stock solution. 2. Ensure application is targeted at the susceptible larval or pupal stages.[1][2] 3. Conduct experiments under controlled laboratory lighting and avoid direct sunlight. |
| Inconsistent results on different surfaces. | 1. Differential absorption and persistence of this compound on various materials. | 1. Characterize the efficacy of this compound on each surface type used in your experiments. Consider using non-porous surfaces for baseline studies.[5] |
Data Presentation
While there is a lack of published data directly comparing the efficacy of this compound on documented resistant versus susceptible strains of the same insect species, the following table summarizes the variable effects of this compound on two different species of stored-product beetles. This illustrates the inherent variability in susceptibility that can be encountered.
Table 1: Comparative Efficacy of this compound on Late Instar Larvae of Tribolium Species
| Species | Treatment | Temperature (°C) | Relative Humidity (%) | Observation | Outcome | Reference |
| Tribolium castaneum (Red Flour Beetle) | 1.9 x 10⁻³ mg/cm² on concrete | 27 | 75 | Arrested Larval Development | More pronounced deleterious effects | [6] |
| Tribolium confusum (Confused Flour Beetle) | 1.9 x 10⁻³ mg/cm² on concrete | 27 | 75 | Arrested Larval Development | Less pronounced deleterious effects | [6] |
| Tribolium castaneum | 1.9 x 10⁻³ mg/cm² on concrete with flour | 27 | 57 | Adult Emergence | Residual control compromised | [6] |
| Tribolium confusum | 1.9 x 10⁻³ mg/cm² on concrete with flour | 27 | 57 | Adult Emergence | Residual control compromised | [6] |
Experimental Protocols
Protocol 1: Residual Contact Bioassay for this compound Efficacy
This protocol is designed to determine the lethal concentration (LC50) of this compound for a specific insect strain when exposed to a treated surface.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Glass petri dishes (9 cm diameter) or vials
-
Micropipettes
-
Vortex mixer
-
Fume hood
-
Late instar larvae of the target insect species
-
Rearing medium/food source
-
Environmental chamber
Procedure:
-
Preparation of Stock Solution:
-
In a fume hood, prepare a 1% (w/v) stock solution of this compound in acetone. For example, dissolve 10 mg of this compound in 1 mL of acetone.
-
Vortex until the this compound is completely dissolved. Store the stock solution in a sealed, amber glass vial at 4°C.
-
-
Serial Dilutions:
-
Prepare a series of at least five concentrations of this compound by serial dilution of the stock solution with acetone. The concentration range should be chosen to produce mortality or developmental arrest between 10% and 90%.
-
A control solution of acetone only must be included.
-
-
Treatment of Surfaces:
-
Pipette 1 mL of each this compound dilution (and the acetone control) into a separate petri dish.
-
Gently swirl the dish to ensure the inner surface is evenly coated.
-
Allow the solvent to evaporate completely in the fume hood for at least one hour, leaving a thin film of this compound.
-
-
Insect Exposure:
-
Introduce 20-30 late-instar larvae into each treated and control petri dish.
-
Provide a small amount of food in the center of the dish.
-
Place the dishes in an environmental chamber at the desired temperature and humidity.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 7-14 days), record the number of insects that have successfully emerged as adults, those that remain as larvae (arrested development), and those that have died.
-
Calculate the percentage of developmental inhibition for each concentration.
-
Use probit analysis to determine the LC50 value and its 95% confidence intervals.
-
Protocol 2: Topical Application Bioassay for this compound
This protocol determines the dose of this compound required to cause a specific effect when applied directly to the insect.
Materials:
-
Same as Protocol 1, plus:
-
Microapplicator
-
CO₂ anesthetizer
-
Dissecting microscope
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution and serial dilutions of this compound in acetone as described in Protocol 1.
-
-
Insect Handling:
-
Lightly anesthetize the late-instar larvae with CO₂.
-
Place the anesthetized larvae on a petri dish under a dissecting microscope.
-
-
Topical Application:
-
Using a microapplicator, apply a small, consistent volume (e.g., 0.5 µL) of each this compound dilution (and the acetone control) to the dorsal thorax of each larva.
-
Treat at least 20 larvae per concentration.
-
-
Post-Treatment Care:
-
Place the treated larvae in clean petri dishes with a food source.
-
Maintain the insects in an environmental chamber under controlled conditions.
-
-
Data Collection and Analysis:
-
Monitor the insects daily and record the same endpoints as in Protocol 1 (successful emergence, arrested development, mortality).
-
Calculate the dose applied to each insect based on the concentration of the solution and the volume applied.
-
Use probit analysis to determine the LD50 (median lethal dose).
-
Visualizations
Signaling Pathways and Workflows
Caption: Juvenile Hormone Signaling Pathway.
Caption: Experimental Workflow for this compound Bioassay.
References
- 1. Susceptibility of last instar red flour beetles and confused flour beetles (Coleoptera: Tenebrionidae) to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ars.usda.gov [ars.usda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Resistance in the Rust Red Flour Beetle, Tribolium castaneum (Coleoptera: Tenebrionidae): Inheritance, Gene Interactions and Fitness Costs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jams.squ.edu.om [jams.squ.edu.om]
Technical Support Center: Investigating Cross-Resistance with Hydroprene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the potential for cross-resistance between the insect growth regulator hydroprene and other insecticide classes.
Introduction to Cross-Resistance
Insecticide cross-resistance occurs when a single resistance mechanism confers tolerance to multiple insecticides, often from different chemical classes. This phenomenon poses a significant challenge in pest management and insecticide development. While direct documented evidence of cross-resistance to this compound is limited, the potential exists, primarily through metabolic resistance mechanisms. Understanding and evaluating this potential is crucial for effective and sustainable pest control strategies.
Frequently Asked Questions (FAQs)
Q1: What is the likelihood of cross-resistance developing between this compound and other insecticides?
A1: While there are no widespread reports of field-developed cross-resistance to this compound, laboratory studies with other juvenile hormone analogues (JHAs) like methoprene have demonstrated the potential for cross-resistance to other insecticide classes, including pyrethroids and organophosphates.[1] The primary mechanisms driving this potential are enhanced metabolic detoxification by enzymes such as cytochrome P450s and esterases.[2][3][4]
Q2: What are the primary mechanisms that could lead to cross-resistance involving this compound?
A2: The two main mechanisms are:
-
Metabolic Resistance: This is the most common mechanism.[5] Overexpression or increased efficiency of detoxification enzymes like cytochrome P450 monooxygenases and carboxylesterases can lead to the breakdown of multiple insecticides.[2][3][4][6] If the same enzyme system that metabolizes this compound also degrades other insecticides, cross-resistance can occur.[2]
-
Target-Site Resistance: This involves mutations in the target protein of the insecticide, reducing its binding affinity.[5] For JHAs, the target is the Methoprene-tolerant (Met) protein, a bHLH-PAS transcription factor.[7][8][9] While less likely to cause broad cross-resistance to insecticides with different modes of action, it is a known mechanism of resistance to JHAs themselves.[7]
Q3: Are there documented cases of cross-resistance with other juvenile hormone analogues?
A3: Yes. Laboratory-induced resistance to methoprene in mosquitoes has been shown to result in cross-resistance to 16 different pyrethroids.[1] Additionally, some studies have investigated cross-resistance between methoprene and organophosphates, though the results can be variable depending on the insect species and the specific resistance mechanisms present.[10][11]
Q4: How can I determine if a this compound-resistant insect strain is cross-resistant to other insecticides?
A4: You will need to conduct a series of bioassays. First, establish the level of this compound resistance in your insect strain compared to a susceptible control strain. Then, expose both the resistant and susceptible strains to a range of concentrations of other insecticides from different classes (e.g., pyrethroids, neonicotinoids, organophosphates) and compare their mortality rates to determine if the this compound-resistant strain shows increased tolerance.
Quantitative Data on Cross-Resistance
| Insect Species | Selected Insecticide | Cross-Resistant Insecticide Class | Example Cross-Resistant Insecticide | Resistance Ratio (RR) of Selected Strain to Selected Insecticide | Reference |
| Culex pipiens | Methoprene | Pyrethroids | Deltamethrin | >100-fold | [12] |
| Aedes aegypti | Temephos (Organophosphate) | Juvenile Hormone Analogues | Methoprene | 1.8 - 24.4 | [10][11] |
| Culex quinquefasciatus | S-Methoprene | Microbial Larvicides | Lysinibacillus sphaericus | 57.4 - 168.3 | [13] |
Note: Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain. An RR > 10 is generally considered indicative of high resistance.[14][15]
Detailed Experimental Protocols
1. Topical Application Bioassay
This method assesses the intrinsic toxicity of an insecticide by direct application.[16][17][18][19]
-
Objective: To determine the dose of an insecticide that causes 50% mortality (LD50) in a test population.
-
Materials:
-
Technical grade insecticide (e.g., this compound, permethrin, imidacloprid)
-
Acetone (or other suitable solvent)
-
Micropipette or micro-applicator
-
CO2 for anesthetizing insects
-
Holding containers with food and water
-
Susceptible and resistant insect strains
-
-
Procedure:
-
Prepare serial dilutions of the insecticide in acetone.
-
Anesthetize insects with CO2.
-
Apply a precise volume (e.g., 0.1-1.0 µL) of the insecticide solution to the dorsal thorax of each insect.
-
A control group should be treated with acetone only.
-
Place the treated insects in clean holding containers with access to food and water.
-
Record mortality at 24, 48, and 72 hours post-treatment.
-
Analyze the dose-response data using probit analysis to calculate the LD50.[11][13][20][21]
-
2. Treated Surface (Vial/Filter Paper) Bioassay
This method mimics exposure to residual insecticide treatments.[8]
-
Objective: To determine the concentration of an insecticide on a surface that causes 50% mortality (LC50) in a test population.
-
Materials:
-
Glass vials (20 ml) or Petri dishes with filter paper
-
Technical grade insecticide
-
Acetone
-
Pipettes
-
Aspirator for transferring insects
-
Holding containers
-
-
Procedure:
-
Prepare serial dilutions of the insecticide in acetone.
-
Coat the inside of the glass vials or the filter paper with a known volume of the insecticide solution.
-
Allow the solvent to evaporate completely, leaving a uniform layer of insecticide. Control vials/papers should be coated with acetone only.
-
Introduce a known number of insects into each vial or Petri dish.
-
Record mortality at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Calculate the LC50 using probit analysis of the concentration-mortality data.[11][13][20][21]
-
3. Synergist Bioassay
This assay helps to identify the involvement of metabolic enzymes in resistance.[5][14]
-
Objective: To determine if resistance is suppressed by inhibiting specific enzyme families.
-
Materials:
-
Procedure:
-
Determine a sub-lethal dose of the synergist that does not cause significant mortality on its own.
-
Pre-expose the resistant insect strain to the synergist for a set period (e.g., 1 hour).
-
Following pre-exposure, conduct a bioassay (topical or treated surface) with the insecticide in the presence of the synergist.
-
Compare the LC50 values obtained with and without the synergist. A significant decrease in the LC50 in the presence of the synergist indicates the involvement of the targeted enzyme family in resistance.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing insecticide cross-resistance.
Caption: Metabolic pathways leading to insecticide cross-resistance.
Caption: Troubleshooting guide for insecticide resistance bioassays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High mortality in the control group (>10%) | - Unhealthy or stressed insects.- Contaminated solvent or equipment.- Improper handling during the assay. | - Use healthy, age-standardized insects from a thriving colony.- Use fresh, high-purity solvent and thoroughly clean all glassware.- Refine insect handling techniques to minimize stress. |
| Inconsistent results between replicates | - Inconsistent application of insecticide (topical or surface coating).- Errors in serial dilutions.- Variation in environmental conditions (temperature, humidity). | - Ensure precise and uniform application volumes and complete evaporation of solvent.- Double-check all calculations and prepare fresh insecticide solutions.- Conduct assays under controlled and consistent environmental conditions. |
| No clear dose-response relationship (e.g., mortality does not increase with concentration) | - Incorrect insecticide concentrations.- Insecticide degradation.- The tested concentration range is too narrow or not appropriate for the insect strain. | - Verify the purity and concentration of the stock solution and re-calculate dilutions.- Store insecticides properly and use freshly prepared solutions.- Broaden the range of concentrations tested. For highly resistant strains, much higher concentrations may be needed. |
| Resistant strain shows no mortality even at the highest concentration | - Extreme level of resistance.- Poor bioavailability of the insecticide in the chosen assay format. | - Conduct a synergist assay to investigate metabolic resistance.- Consider a different bioassay method (e.g., injection vs. topical application).- If possible, confirm resistance with molecular or biochemical assays. |
References
- 1. mdpi.com [mdpi.com]
- 2. Two independent regulatory mechanisms synergistically contribute to P450-mediated insecticide resistance in a lepidopteran pest, Spodoptera exigua - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Memórias do Instituto Oswaldo Cruz - The classification of esterases: an important gene family involved in insecticide resistance - A review [memorias.ioc.fiocruz.br]
- 4. Resistance to juvenile hormone and an insect growth regulator in Drosophila is associated with an altered cytosolic juvenile hormone-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Changes in both trans- and cis-regulatory elements mediate insecticide resistance in a lepidopteron pest, Spodoptera exigua | PLOS Genetics [journals.plos.org]
- 6. Juvenile hormone resistance: ¡ no PASaran ! - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Juvenile Hormone (JH) Esterase of the Mosquito Culex quinquefasciatus Is Not a Target of the JH Analog Insecticide Methoprene | PLOS One [journals.plos.org]
- 8. Detection of juvenile hormone agonists by a new reporter gene assay using yeast expressing Drosophila methoprene‐tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of Resistance to Pyrethroid in Culex pipiens pallens Population under Different Insecticide Selection Pressures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cross Resistance in S-Methoprene-Resistant Culex quinquefasciatus (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis of Methoprene and Pyriproxyfen Inhibition of Emergence in Three Vector Mosquito Species [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. P450 gene CYP321A8 is responsible for cross-resistance of insecticides in field populations of Spodoptera frugiperda - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Molecular Genetics of Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. Levels of insecticide resistance to deltamethrin, malathion, and temephos, and associated mechanisms in Aedes aegypti mosquitoes from the Guadeloupe and Saint Martin islands (French West Indies) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RePORT ⟩ RePORTER [reporter.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Refining Hydroprene Application Methods for Minimal Environmental Exposure
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing hydroprene while minimizing its environmental impact. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address specific issues that may arise during laboratory experiments.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the application of this compound in a research setting.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent insect mortality or developmental effects. | 1. Improper dosage: The concentration of this compound may be too low or too high.[1][2] 2. Uneven application: The formulated solution may not be uniformly distributed. 3. Degradation of this compound: The compound may have degraded due to improper storage or exposure to light.[3][4] 4. Insect resistance: The target insect population may have developed resistance to this compound.[5] 5. Inappropriate formulation: The chosen solvent or carrier may not be optimal for the target insect or application method. | 1. Conduct a dose-response study: Determine the optimal concentration for your specific insect species and life stage. 2. Refine application technique: Ensure thorough mixing of solutions and use calibrated application equipment for even coverage. For surface treatments, consider the surface type as persistence varies.[5] 3. Verify storage conditions: Store this compound in a cool, dark, and dry place as recommended by the manufacturer. Prepare fresh solutions for each experiment. 4. Test a different insect growth regulator (IGR): If resistance is suspected, consider using an IGR with a different mode of action. 5. Experiment with different formulations: Test various carriers or solvents to enhance uptake and efficacy in the target insect. |
| Suspected contamination of non-target organisms in the lab. | 1. Aerosolization or volatilization: The application method may be generating fine droplets or vapors that are drifting.[5] 2. Improper waste disposal: Contaminated materials may not be disposed of according to safety protocols. 3. Cross-contamination: Equipment or lab surfaces may not be adequately cleaned between experiments. | 1. Use targeted application methods: Employ micro-application techniques such as direct topical application or feeding assays to minimize drift.[1] Use fume hoods for applications involving volatile formulations. 2. Follow hazardous waste guidelines: Dispose of all this compound-contaminated materials (e.g., pipette tips, petri dishes, unused solutions) in designated hazardous waste containers. 3. Implement a strict cleaning protocol: Thoroughly decontaminate all equipment and work surfaces with an appropriate solvent after each use. |
| Difficulty in detecting this compound residues in environmental samples (soil, water). | 1. Low concentration: The amount of this compound in the sample may be below the detection limit of the analytical method. 2. Matrix interference: Components of the soil or water sample may be interfering with the analysis. 3. Improper sample preparation: The extraction and cleanup procedures may not be efficient for the sample type. | 1. Use a more sensitive analytical method: Employ techniques like HPLC-MS/MS for trace-level detection.[6][7] Derivatization can also improve detection limits.[6][7] 2. Optimize sample cleanup: Utilize solid-phase extraction (SPE) or other cleanup methods to remove interfering substances. 3. Validate the extraction method: Perform spike and recovery experiments to ensure the efficiency of your sample preparation protocol for your specific matrix. |
| Observed effects on non-target invertebrates in the laboratory environment. | 1. Shared resources: Non-target organisms may be exposed through contaminated water sources or food. 2. Volatilization and deposition: this compound may volatilize from treated surfaces and deposit on areas housing non-target organisms.[5] | 1. Isolate experimental setups: Maintain separate water and food supplies for target and non-target organisms. 2. Improve ventilation and containment: Conduct experiments in a well-ventilated area, preferably within a fume hood, to minimize the spread of volatile compounds. Consider using less volatile formulations. |
Frequently Asked Questions (FAQs)
1. What is the primary mode of action of this compound?
This compound is a synthetic juvenile hormone analog (JHA).[5][8] It mimics the action of naturally occurring juvenile hormones in insects, which are crucial for regulating development.[5] By disrupting the hormonal balance, this compound prevents immature insects from developing into reproductive adults, leading to sterility or death.[3][5]
2. How can I reduce the amount of this compound needed for an effective experiment?
To reduce the total amount of this compound used, focus on targeted application methods. Instead of broadcast applications, consider direct topical application to individual insects or incorporating the compound into their diet at precise concentrations.[1] This not only minimizes waste but also reduces the potential for non-target exposure.
3. What are the best practices for preparing a this compound solution for laboratory use?
Always prepare solutions in a well-ventilated area, preferably within a chemical fume hood. Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Dissolve this compound in a suitable organic solvent as specified by the manufacturer. For aqueous solutions, use a carrier solvent to ensure proper dispersion. Prepare the lowest possible concentration that achieves the desired experimental outcome.
4. How should I dispose of this compound waste and contaminated materials?
All this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, glassware), and insect carcasses, should be treated as hazardous chemical waste. Collect these materials in clearly labeled, sealed containers and dispose of them through your institution's environmental health and safety office. Do not pour this compound solutions down the drain.
5. What is the environmental persistence of this compound?
This compound is characterized by its low persistence in the environment.[5][8] It degrades rapidly in soil, with a reported half-life of a few days.[3] However, its persistence can be influenced by factors such as soil type, temperature, and microbial activity.
6. What are the known effects of this compound on non-target organisms?
This compound has low toxicity to mammals.[5][8] However, it can be toxic to some non-target aquatic invertebrates and the larval stages of beneficial insects like bees.[3] It is crucial to prevent the release of this compound into aquatic environments.
Quantitative Data on this compound
The following tables summarize key quantitative data regarding the toxicity and environmental fate of this compound.
Table 1: Acute Toxicity of this compound
| Organism | Test Type | Value | Reference |
| Rat | Oral LD50 | >5000 mg/kg | [3] |
| Dog | Oral LD50 | >10,000 mg/kg | [3] |
| Rabbit | Dermal LD50 | >5100 mg/kg | [3] |
| Rat | Inhalation LC50 (4-hour) | >5.5 mg/L | [3] |
| Fish | LC50 | >100 mg/L | [3] |
| Adult Bee | Oral and Contact LD50 | >1000 µ g/bee | [3] |
| Bee Larvae | - | Affected at 0.1 µ g/bee | [3] |
Table 2: Environmental Fate of this compound
| Parameter | Value | Reference |
| Soil Half-life | A few days | [3] |
| Water Solubility (20°C) | 2 g/L | [3] |
| Vapor Pressure (25°C) | 1.88 x 10⁻⁴ to 3 x 10⁻⁴ mm Hg | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments aimed at refining this compound application to minimize environmental exposure.
Protocol 1: Determining the Minimum Effective Dose (MED) via Topical Application
Objective: To determine the lowest concentration of this compound that elicits the desired biological effect (e.g., prevention of adult emergence, sterilization) when applied topically to the target insect.
Materials:
-
Technical grade this compound
-
Acetone or other suitable solvent
-
Micropipettes (1-10 µL range)
-
Glass vials or petri dishes
-
Target insects (late-stage larvae or pupae)
-
Rearing containers
-
Microscope
Procedure:
-
Prepare a stock solution: Dissolve a known weight of this compound in a precise volume of acetone to create a high-concentration stock solution (e.g., 1000 µg/µL).
-
Create serial dilutions: Prepare a series of dilutions from the stock solution to achieve a range of concentrations (e.g., 100, 10, 1, 0.1, 0.01 µg/µL). Include a solvent-only control.
-
Insect selection: Select healthy, uniformly sized late-stage larvae or pupae of the target insect.
-
Application: Using a micropipette, apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect. Treat a statistically significant number of insects for each concentration and the control group.
-
Observation: Place the treated insects in individual rearing containers with appropriate food and environmental conditions.
-
Data collection: Monitor the insects daily and record endpoints such as mortality, failure to molt, morphological abnormalities, and successful adult emergence. For emerged adults, assess reproductive sterility if applicable.
-
Analysis: Analyze the data using probit analysis or a similar statistical method to determine the MED, which is the lowest concentration that produces a statistically significant effect compared to the control.
Protocol 2: Evaluating the Efficacy of a Controlled-Release Formulation
Objective: To assess the effectiveness and longevity of a controlled-release formulation of this compound in minimizing the need for reapplication and reducing the overall amount of active ingredient used.
Materials:
-
This compound-impregnated polymer (or other controlled-release formulation)
-
Untreated control substrate
-
Target insects (early-stage larvae)
-
Enclosed experimental arenas (e.g., ventilated plastic containers with a treated substrate at the bottom)
-
Food and water source for insects
Procedure:
-
Arena setup: Place a known amount of the controlled-release formulation at the bottom of the experimental arenas. For the control group, use an untreated substrate.
-
Insect introduction: Introduce a known number of early-stage insect larvae into each arena.
-
Exposure and observation: Maintain the arenas under controlled environmental conditions. Observe the insects at regular intervals (e.g., weekly) and record developmental progress, mortality, and any morphological abnormalities.
-
Longevity assessment: At predetermined time points (e.g., 1, 2, 4, 8 weeks), introduce a new cohort of early-stage larvae into the same arenas to assess the residual efficacy of the formulation.
-
Data analysis: Compare the developmental success of insects in the treated arenas to the control group over time. Determine the duration for which the controlled-release formulation effectively prevents adult emergence.
Protocol 3: Monitoring for this compound Residues in a Simulated Aquatic Environment
Objective: To quantify the leaching of this compound from a treated substrate into water and assess its potential for aquatic exposure.
Materials:
-
This compound formulation
-
Inert substrate (e.g., glass plates, ceramic tiles)
-
Glass beakers or tanks
-
Deionized water
-
Solid-phase extraction (SPE) cartridges
-
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) system
-
Solvents for extraction and analysis (e.g., acetonitrile, methanol)
Procedure:
-
Substrate treatment: Apply a known amount of the this compound formulation to the surface of the inert substrate and allow it to dry completely.
-
Leaching experiment: Place the treated substrate in a glass beaker and add a known volume of deionized water, ensuring the treated surface is fully submerged. Include a control beaker with an untreated substrate.
-
Water sampling: At specified time intervals (e.g., 1, 6, 24, 48 hours), collect water samples from each beaker.
-
Sample preparation (SPE): a. Condition an SPE cartridge with methanol followed by deionized water. b. Pass the collected water sample through the conditioned SPE cartridge. c. Wash the cartridge with deionized water to remove impurities. d. Elute the retained this compound from the cartridge using a small volume of an appropriate solvent (e.g., acetonitrile).
-
HPLC-MS/MS analysis: Analyze the eluted sample using a validated HPLC-MS/MS method to quantify the concentration of this compound.[6][7]
-
Data interpretation: Plot the concentration of this compound in the water over time to determine the leaching rate and potential for aquatic contamination from the treated surface.
Visualizations
Caption: Signaling pathway of this compound as a juvenile hormone mimic.
References
- 1. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative activity of fenoxycarb and this compound in sterilizing the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. npic.orst.edu [npic.orst.edu]
- 4. npic.orst.edu [npic.orst.edu]
- 5. ars.usda.gov [ars.usda.gov]
- 6. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, this compound, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting unexpected mortality rates in hydroprene control groups
This guide provides troubleshooting assistance for researchers encountering unexpected mortality rates within control groups during experiments involving hydroprene. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: We are observing significant mortality in our vehicle-control group, which should only be exposed to the solvent. Why is this happening?
Unexpected mortality in a vehicle-control group is a critical issue as it invalidates experimental results. This compound, as an insect growth regulator (IGR), primarily disrupts maturation and reproduction rather than causing acute mortality in adult insects.[1][2][3] Therefore, mortality in the control group points to external or procedural factors. The most common causes include:
-
Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the insect species at the concentration used. Organic solvents can be inherently toxic, and their effects can be mistaken for the test compound's activity.[4][5]
-
Cross-Contamination: Accidental exposure of the control group to this compound or other insecticides from treatment groups, either through shared equipment, aerosolization, or improper handling.
-
Environmental Stress: Sub-optimal environmental conditions such as incorrect temperature, humidity, or photoperiod can induce stress and mortality.[6][7][8] These factors are species-specific and must be strictly controlled.
-
Pathogen Outbreak: Insect colonies can be susceptible to viral, bacterial, or fungal infections, which can cause rapid die-offs. Sanitation and the health of the insect stock are crucial.[7]
-
Diet and Water Issues: Contamination of the food or water source, or providing a nutritionally inadequate diet, can lead to increased mortality.[6]
-
Formulation Ingredients: Commercial this compound formulations contain other ingredients besides the active compound.[9][10] If you are using a commercial product for your control (without the active ingredient), these "inert" components could be the source of toxicity.
Q2: How can we determine if our solvent is the cause of the unexpected mortality?
To isolate and confirm solvent-induced mortality, a Solvent Toxicity Bioassay is required. This experiment involves exposing a cohort of insects to the solvent alone at the same concentration and in the same manner as the main experiment's vehicle-control group. Comparing the mortality rates of this solvent-only group to a true negative control group (receiving no treatment at all) will reveal the solvent's toxic effect. See the "Experimental Protocols" section below for a detailed methodology.
Q3: What are the typical signs of a pathogen outbreak in an insect colony?
Identifying a pathogen outbreak early is key to preventing widespread colony loss. While signs can vary by pathogen and insect species, common indicators include:
-
Lethargy or abnormal behavior.
-
Reduced feeding and activity.
-
Changes in body color or the appearance of visible fungal growth.
-
Unexplained rapid increase in mortality.
-
Abnormalities in feces (e.g., diarrhea).
-
Failure to molt or pupate properly.
If an outbreak is suspected, it is crucial to quarantine affected populations and sterilize all rearing equipment and facilities.
Q4: Can the this compound formulation itself be unstable or degrade into toxic compounds?
This compound is a stable compound, with a shelf life of over three years under normal storage conditions.[9][10][11] While it degrades in soil and when exposed to UV light, degradation into acutely toxic byproducts in a laboratory setting is unlikely to be the primary cause of mortality in a control group.[9][11] The focus of the investigation should remain on the factors outlined in Q1, particularly solvent toxicity and contamination.
Data Presentation: Solvent and Environmental Factors
Table 1: Toxicity of Common Organic Solvents
This table provides a general overview of the toxicity associated with solvents commonly used in laboratory settings. Note that specific LC50 values are highly dependent on the insect species and exposure method.
| Solvent | Common Uses in Lab | General Toxicity Profile | Key Considerations |
| Acetone | Cleaning, Solvent | Generally low to moderate toxicity for many insects, but can be lethal at higher concentrations. | High volatility can lead to unintended inhalation exposure.[5] |
| Ethanol | Disinfectant, Solvent | Low toxicity at low concentrations, but can cause desiccation and mortality at higher levels. | Often used in insect diets as a preservative. |
| Methanol | Solvent | More toxic than ethanol; can cause significant mortality. | Should be used with caution and proper ventilation. |
| n-Hexane | Extraction, Solvent | Known to be neurotoxic and generally more toxic to insects than shorter-chain alkanes like pentane.[12] | Consider less toxic alternatives like n-pentane if possible.[12] |
| Dimethyl Sulfoxide (DMSO) | Solvent for non-polar compounds | Can exhibit toxicity on its own and may enhance the penetration of other substances. | A toxicity bioassay is highly recommended before use. |
Table 2: General Optimal Rearing Conditions for Common Laboratory Insects
Maintaining optimal environmental conditions is critical for insect health and minimizing background mortality.[6][7]
| Insect Species | Temperature Range (°C) | Relative Humidity (%) | Photoperiod (Light:Dark, Hours) |
| Drosophila melanogaster (Fruit Fly) | 22-25 | 60-75 | 12:12 |
| Tribolium castaneum (Red Flour Beetle) | 28-32 | 65-75 | 14:10 or continuous dark |
| Aedes aegypti (Yellow Fever Mosquito) | 26-28 | 70-80 | 12:12 |
| Blattella germanica (German Cockroach) | 25-30 | 50-60 | 12:12 |
Visual Troubleshooting Guides
The following diagrams provide visual workflows for troubleshooting and understanding the experimental context.
Caption: Troubleshooting workflow for unexpected control group mortality.
Caption: Potential pathways for laboratory cross-contamination.
Caption: Simplified signaling pathway of this compound as a Juvenile Hormone (JH) mimic.
Experimental Protocols
Protocol 1: Solvent Toxicity Bioassay
This protocol is designed to determine the baseline mortality caused by the solvent used as a vehicle for this compound.
Objective: To quantify the mortality rate of the target insect species when exposed to the solvent alone, under the same conditions as the main experiment.
Materials:
-
Healthy, age-matched insects from the colony.
-
The same solvent used in the this compound experiment (e.g., Acetone, Ethanol).
-
Rearing containers/cages identical to those in the main experiment.
-
Diet and water source, as per standard rearing protocols.
-
Micropipettes and other application equipment.
-
Environmental chamber or room with controlled temperature, humidity, and photoperiod.
Methodology:
-
Setup: Prepare at least three experimental groups:
-
Solvent-Exposed Group (A): Insects that will be treated with the solvent.
-
True Control Group (B): Insects that will receive no treatment.
-
Handling Control Group (C) (Optional but Recommended): Insects that are handled in the same way as Group A but receive a sham treatment with distilled water (if applicable) to account for stress from handling.
-
Use a minimum of 3-5 replicates for each group, with 20-30 insects per replicate.
-
-
Treatment Application:
-
For the Solvent-Exposed Group (A) , apply the solvent in the exact same manner and volume as used for the vehicle-control in the main experiment (e.g., topical application, treated diet, treated surface).
-
For the True Control Group (B) , place the insects in their containers with no modifications.
-
For the Handling Control Group (C) , perform all the same physical manipulations as for Group A, but without applying the solvent.
-
-
Incubation: Place all groups into the environmental chamber. Ensure conditions (temperature, humidity, photoperiod) are identical to the main experiment.
-
Data Collection:
-
Record mortality at regular intervals (e.g., 24, 48, 72 hours), consistent with the observation points in the main experiment.
-
An insect is considered dead if it is immobile and does not respond to gentle prodding with a fine brush.
-
-
Data Analysis:
-
Calculate the average mortality percentage for each group at each time point.
-
Use Abbott's formula to correct for control mortality if necessary, but the primary goal is to compare raw mortality between groups.
-
Statistically compare the mortality rates of the Solvent-Exposed Group (A) to the True Control Group (B). A significantly higher mortality in Group A indicates solvent toxicity.
-
References
- 1. solutionsstores.com [solutionsstores.com]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. domyown.com [domyown.com]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. arc.agric.za [arc.agric.za]
- 7. researchgate.net [researchgate.net]
- 8. Optimisation of laboratory-rearing parameters for Anopheles funestus larvae and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. npic.orst.edu [npic.orst.edu]
- 10. npic.orst.edu [npic.orst.edu]
- 11. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Hydroprene and Novel Juvenogens for Termite Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the insect growth regulator hydroprene with novel juvenogens in termites. The information presented is based on available experimental data, focusing on key performance indicators such as the induction of caste differentiation and mortality. This document is intended to serve as a resource for researchers and professionals involved in the development of new pest control strategies.
Introduction to Juvenogens in Termite Control
Juvenile hormone (JH) analogs, or juvenogens, are a class of insect growth regulators that disrupt the normal development of insects by mimicking the action of endogenous juvenile hormones. In termites, JH plays a crucial role in regulating caste differentiation, particularly the transformation of workers into soldiers. The application of exogenous JH analogs can artificially induce the production of an excessive number of soldiers or other non-viable intermediate castes. This disruption of the colony's social structure can lead to a decline in foraging, brood care, and nest maintenance, ultimately resulting in colony collapse. This compound is a well-established juvenogen, while ongoing research continues to identify and evaluate novel compounds with similar or enhanced activity.
Quantitative Efficacy Comparison
The following tables summarize quantitative data from laboratory bioassays comparing the effects of this compound and other juvenogens on various termite species. It is important to note that direct comparisons can be challenging due to variations in experimental protocols, termite species, and the specific compounds tested.
Table 1: Efficacy of this compound on Reticulitermes Species
| Termite Species | Compound | Concentration (mg/filter pad) | Observation Period (days) | % Presoldier Differentiation | % Total Mortality | Reference |
| R. flavipes | This compound | 0.032 | 33 | Few | - | [1] |
| 0.063 | 33 | Many | - | [1] | ||
| 0.125 | 28 | - | 100 | [1] | ||
| R. virginicus | This compound | 0.063 | 33 | Yes | - | [1] |
| 0.125 | 28 | - | 100 | [1] |
Data extracted from Howard, R. W., & Haverty, M. I. (1979).[1]
Table 2: Efficacy of a Novel Juvenogen (Fatty Acid Ester of a Juvenoid Alcohol) in Comparison to this compound
A study by Hrdý et al. (2006) found that a novel juvenogen, described as a fatty acid ester of a juvenoid alcohol, induced the greatest soldier differentiation in Reticulitermes lucifugus, R. santonensis, and R. virginicus, followed by this compound. Juvenile hormone III was the least effective. While the study noted differences in mortality among treatments and colonies, specific quantitative data on the percentage of differentiation and mortality were not available in the abstract.
Table 3: Efficacy of Fenoxycarb on Coptotermes formosanus
In a no-choice feeding bioassay, the juvenogen fenoxycarb caused dosage- and time-dependent caste differentiation and mortality in the Formosan subterranean termite, Coptotermes formosanus[2]. At concentrations ranging from 10 to 3,162 ppm, a decline in the number of workers was observed over time, with a more significant decrease at higher concentrations and after two weeks of exposure[2]. The reduction in the worker population was attributed to both differentiation into non-viable castes (intercastes, presoldiers, and soldiers) and direct mortality of undifferentiated workers[2].
Experimental Protocols
The following is a generalized experimental protocol for evaluating the efficacy of juvenogens on termites, based on methodologies described in the cited literature.
1. Termite Collection and Maintenance:
-
Termites are collected from healthy, mature field colonies.
-
Species are identified, and the termites are kept in laboratory containers with a suitable substrate (e.g., moist sand or vermiculite) and food source (e.g., wood blocks) at a constant temperature and humidity.
2. Bioassay Arenas:
-
Petri dishes or similar containers are used as bioassay arenas.
-
A substrate, such as moistened sand or filter paper, is placed at the bottom of the arena.
3. Treatment Application:
-
Filter Paper Bioassay: A known amount of the test compound (this compound or novel juvenogen) dissolved in a suitable solvent (e.g., acetone) is applied to a filter paper pad. The solvent is allowed to evaporate completely.
-
Treated Wood Bioassay: Wood blocks of a susceptible species are impregnated with a solution of the test compound.
4. Termite Exposure:
-
A predetermined number of termite workers (and sometimes a small proportion of soldiers to mimic natural colony composition) are introduced into each bioassay arena.
-
Control groups are exposed to filter paper or wood treated only with the solvent.
-
The arenas are maintained in an incubator under controlled conditions (e.g., 25-28°C and >80% relative humidity) in the dark.
5. Data Collection:
-
At regular intervals (e.g., daily or weekly), the number of surviving workers, presoldiers, soldiers, and any intermediate castes are counted.
-
Termite mortality is recorded.
-
The amount of consumption of the treated substrate can also be measured by comparing the final dry weight to the initial dry weight.
6. Statistical Analysis:
-
Data on mortality and caste differentiation are analyzed using appropriate statistical methods (e.g., ANOVA, probit analysis) to determine significant differences between treatments and control groups.
Signaling Pathways and Experimental Workflows
Juvenile Hormone Signaling Pathway
Juvenogens like this compound exert their effects by hijacking the juvenile hormone (JH) signaling pathway. The binding of JH or a juvenogen to its receptor, Methoprene-tolerant (Met), triggers a cascade of gene expression that regulates development and caste differentiation.
Experimental Workflow for Juvenogen Efficacy Testing
The following diagram illustrates a typical workflow for conducting laboratory bioassays to compare the efficacy of different juvenogens.
References
Cross-Species Efficacy of Hydroprene: A Comparative Guide to Insect Growth Regulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the insect growth regulatory effects of hydroprene across various insect species, with a focus on its performance relative to other juvenile hormone analogs like methoprene and pyriproxyfen. The information presented is supported by experimental data to aid in research and development decisions.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic insect growth regulator (IGR) that mimics the action of juvenile hormone (JH), a critical hormone in insect development.[1][2][3] By disrupting the normal hormonal balance, this compound interferes with metamorphosis, reproduction, and embryogenesis in susceptible insects.[1][2][3] Its primary mode of action is to prevent immature insects from developing into reproductive adults, thereby controlling pest populations.[1][2][3] this compound is effective against a range of pests, particularly stored-product insects and German cockroaches.
Comparative Efficacy of this compound and Other IGRs
The following tables summarize the quantitative effects of this compound and other common IGRs on various insect species. Data is presented as either lethal concentration (LC50), effective dose (ED50) for developmental inhibition, or other relevant measures of efficacy.
Table 1: Efficacy Against Stored-Product Pests
| Insect Species | IGR | Concentration/Dose | Effect | Source |
| Tribolium castaneum (Red Flour Beetle) | This compound | 10 ppm | Progeny development observed | [4] |
| Tribolium castaneum | Methoprene | 10 ppm | Progeny development observed | [4] |
| Tribolium castaneum | Pyriproxyfen | 1.15 mg/m² | >90% inhibition of adult emergence after 56 days | [1] |
| Tribolium confusum (Confused Flour Beetle) | This compound | 19 mg/m² | Lost effectiveness after 28 days | [5][6] |
| Tribolium confusum | Pyriproxyfen | 1.15 mg/m² | >80% inhibition of adult emergence after 56 days | [1] |
| Oryzaephilus surinamensis (Sawtoothed Grain Beetle) | This compound | 19 mg/m² | Lost effectiveness after 28 days | [5][6] |
| Oryzaephilus surinamensis | Pyriproxyfen | 1.15 mg/m² | >95% inhibition of adult emergence after 56 days | [1] |
| Sitophilus oryzae (Rice Weevil) | This compound | 20-100 ppm | Complete suppression of progeny | [4] |
Table 2: Efficacy Against German Cockroach (Blattella germanica)
| IGR | Metric | Value (µg/g body weight) | Target | Source |
| This compound | SD50 (Sterilizing Dose 50%) | 39.82 | Males | [7] |
| This compound | SD50 (Sterilizing Dose 50%) | 86.64 | Females | [7] |
| Fenoxycarb | SD50 (Sterilizing Dose 50%) | 13.66 | Males | [7] |
| Fenoxycarb | SD50 (Sterilizing Dose 50%) | 18.04 | Females | [7] |
Table 3: Efficacy Against Cat Flea (Ctenocephalides felis)
| IGR | Effect | Details | Source |
| Methoprene | Ovicidal and Larvicidal | Prevents egg hatch and larval development | [8] |
| Pyriproxyfen | Ovicidal | Causes yolk-devoid eggs that collapse after oviposition | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Residual Efficacy Bioassay for Stored-Product Pests
This protocol is adapted from studies on the residual effects of IGRs on various surfaces.[1][5]
Objective: To determine the long-term effectiveness of IGRs applied to different materials against stored-product insect larvae.
Materials:
-
Technical grade this compound, methoprene, and pyriproxyfen
-
Acetone (solvent)
-
Surfaces: Wood, metal, and concrete coupons (e.g., 10 cm x 10 cm)
-
Late-instar larvae of target insect species (e.g., Tribolium castaneum)
-
Appropriate larval food source (e.g., flour mixed with yeast)
-
Ventilated containers for exposure
-
Environmental chamber (25-30°C, 60-70% RH)
-
Micropipette or sprayer for application
Procedure:
-
Preparation of IGR Solutions: Prepare desired concentrations of each IGR in acetone.
-
Surface Treatment: Apply a known volume of the IGR solution evenly to the surface of each coupon to achieve the target application rate (e.g., mg/m²). A control group of coupons should be treated with acetone only. Allow the solvent to evaporate completely.
-
Insect Exposure: Place a treated coupon in a ventilated container. Add a small amount of the appropriate food source onto the coupon. Introduce a known number of late-instar larvae (e.g., 20-30) into each container.
-
Incubation: Place the containers in an environmental chamber under controlled conditions.
-
Data Collection: At specified intervals (e.g., 1, 28, and 56 days post-treatment), assess the following:
-
Larval mortality
-
Pupation success
-
Adult emergence
-
Morphological abnormalities in emerged adults
-
-
Data Analysis: Calculate the percentage of inhibition of adult emergence for each treatment and time point, corrected for control mortality using Abbott's formula.
Topical Application Bioassay for German Cockroach Sterility
This protocol is based on studies evaluating the sterilizing effects of IGRs on Blattella germanica.[7]
Objective: To determine the dose of an IGR required to induce sterility in adult German cockroaches.
Materials:
-
Technical grade this compound and other test IGRs
-
Acetone (solvent)
-
Microsyringe or microapplicator
-
Late-instar nymphs of Blattella germanica
-
Rearing containers with food, water, and harborage
-
Untreated adult cockroaches of the opposite sex for mating
-
Oothecae (egg cases) collection vials
Procedure:
-
Preparation of IGR Solutions: Prepare a series of dilutions of the IGR in acetone.
-
Topical Application: Apply a precise volume (e.g., 1 µL) of the IGR solution to the dorsal thorax of individual late-instar nymphs. A control group should be treated with acetone only.
-
Rearing and Observation: Place the treated nymphs in rearing containers and allow them to develop into adults. Observe for any morphological abnormalities, such as twisted wings.
-
Mating: Pair individual treated adults with an untreated adult of the opposite sex.
-
Fecundity Assessment: Monitor the females for the production of oothecae. Collect the oothecae and place them in individual vials for incubation.
-
Data Collection: Record the following for each treatment group:
-
Number of oothecae produced per female
-
Percentage of viable oothecae (i.e., those that hatch)
-
Number of nymphs hatched per viable ootheca
-
-
Data Analysis: Calculate the sterilizing dose 50% (SD50), which is the dose required to cause sterility in 50% of the treated individuals, using probit analysis.
Visualizing the Mechanism and Workflow
Juvenile Hormone Signaling Pathway
The following diagram illustrates the generalized signaling pathway of juvenile hormone and its mimics, such as this compound, in an insect cell.
Caption: Simplified diagram of the juvenile hormone signaling pathway initiated by this compound.
Experimental Workflow for IGR Bioassay
The following diagram outlines the general workflow for conducting a bioassay to evaluate the efficacy of an insect growth regulator.
Caption: General experimental workflow for an insect growth regulator bioassay.
References
- 1. Residual efficacy of pyriproxyfen and this compound applied to wood, metal and concrete for control of stored-product insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ars.usda.gov [ars.usda.gov]
- 5. researchgate.net [researchgate.net]
- 6. ars.usda.gov [ars.usda.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of pyriproxyfen and methoprene on eggs of Ctenocephalides felis (Siphonaptera: Pulicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydroprene and Pyriproxyfen Efficacy in German Cockroach (Blattella germanica) Population Control
Introduction
The German cockroach, Blattella germanica, remains a significant urban pest, posing public health risks and economic challenges. Traditional control methods often face limitations due to insecticide resistance. Insect Growth Regulators (IGRs), which disrupt the normal development and reproduction of insects, represent a critical component of integrated pest management (IPM) strategies for this resilient pest. Among the most utilized IGRs are the juvenile hormone analogs (JHAs) hydroprene and pyriproxyfen. This guide provides a detailed comparison of the efficacy of these two compounds on German cockroach populations, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental applications.
Mechanism of Action: Juvenile Hormone Analogs
This compound and pyriproxyfen are synthetic analogs of the naturally occurring juvenile hormone in insects. This hormone regulates metamorphosis and reproductive development. By mimicking its effects, these IGRs prevent nymphs from developing into reproductively viable adults.[1][2] Exposure to this compound or pyriproxyfen during the nymphal stages can lead to several developmental abnormalities, including the failure to molt successfully, the emergence of sterile adultoids with twisted wings, and the disruption of normal reproductive function in females.[1][3][4] These effects ultimately lead to a decline in the cockroach population by preventing future generations.[5]
Comparative Efficacy: Quantitative Data
Multiple studies have evaluated the comparative efficacy of this compound and pyriproxyfen against German cockroach populations. The following tables summarize key quantitative findings from this research.
Table 1: Inhibition of Adult Emergence and Reproductive Effects
| Compound | Metric | Dosage/Application | Result | Citation |
| Pyriproxyfen | Inhibition of Emergence | Topical application to last instar female nymphs | Higher inhibition than this compound | [6][7] |
| Pyriproxyfen | Population Growth | 3.8 mg/m² in treated harborages | Population suppressed and eliminated in under a year | [6] |
| Pyriproxyfen | Progeny Reduction | 10 µg per insect | 100% inhibition of progeny | [8] |
| This compound | Progeny Reduction | >10 µg per insect | Less than 100% inhibition of progeny | [8] |
| This compound | Sterilization (SD50) - Males | 39.82 µg/g body weight | Dose required to sterilize 50% of males | [9] |
| This compound | Sterilization (SD50) - Females | 86.64 µg/g body weight | Dose required to sterilize 50% of females | [9] |
Table 2: Morphogenetic Effects and Residual Activity
| Compound | Metric | Surface | Aging Period | Result | Citation |
| Pyriproxyfen | Wing Twisting | Stainless Steel | 4 months | 86-100% severely affected adults | [7][10] |
| Pyriproxyfen | Wing Twisting | Tempered Masonite & Unpainted Plywood | 60 days | Noticeable decline in efficacy | [7][10] |
| This compound | Affected Adults | Various Surfaces | 30 days | 44-80% affected adults | [7] |
| This compound | Wing Twisting | Various Surfaces | 30 days | Ratings of 0.5 to 1.5 | [7] |
Experimental Protocols
The data presented above are derived from various experimental designs. Below are detailed methodologies for key experiments cited.
Topical Application for Inhibition of Emergence and Sterility
This experimental workflow is commonly used to determine the direct impact of an IGR on individual cockroaches.
Methodology:
-
Insect Rearing: German cockroach nymphs are reared in laboratory colonies under controlled temperature, humidity, and photoperiod conditions. Last-instar nymphs are selected for treatment.
-
IGR Preparation: Solutions of this compound and pyriproxyfen are prepared in an appropriate solvent (e.g., acetone) at various concentrations.
-
Topical Application: A precise volume (typically 1 microliter) of the IGR solution is applied to the dorsal surface of the thorax of each anesthetized nymph using a microsyringe. Control groups are treated with the solvent alone.
-
Observation: Treated nymphs are housed in containers with food and water and monitored daily.
-
Data Collection: The number of nymphs that successfully molt into adults, the presence of morphological defects (such as twisted wings), and mortality are recorded.
-
Reproductive Assessment: Adults that emerge from treated nymphs are paired with untreated adults of the opposite sex. The number of oothecae produced, the number of viable nymphs hatched, and other reproductive parameters are monitored to assess sterility.[9]
Residual Activity on Various Surfaces
This protocol assesses the persistence and efficacy of IGRs when applied to surfaces commonly found in urban environments.
Methodology:
-
Surface Preparation: Panels of various materials (e.g., stainless steel, tempered masonite, unpainted plywood) are cleaned.
-
IGR Application: Each surface is treated with a specific concentration of this compound or pyriproxyfen.
-
Aging: The treated surfaces are aged for different time intervals (e.g., 1, 30, 60, 90, and 120 days) under controlled laboratory conditions or more variable greenhouse conditions.[7][10]
-
Cockroach Exposure: After each aging period, German cockroach nymphs are confined on the treated surfaces for a defined exposure time.
-
Post-Exposure Monitoring: The nymphs are then transferred to clean containers with provisions and observed through their final molt.
-
Data Collection: The percentage of adults exhibiting morphological defects (e.g., twisted wings) and the severity of these effects are recorded.[7][10]
Discussion and Conclusion
The experimental data consistently indicate that pyriproxyfen exhibits a higher level of activity and, in some conditions, greater persistence than this compound against German cockroaches. Topical application studies show that pyriproxyfen is more effective at inhibiting adult emergence and inducing sterility at lower doses.[6][7][8] Furthermore, pyriproxyfen demonstrates longer residual efficacy, particularly on non-porous surfaces like stainless steel.[7][10]
While both IGRs are effective tools for German cockroach management, pyriproxyfen's higher potency and longer residual activity may offer advantages in certain pest control scenarios. However, the choice of IGR should also consider factors such as the specific environment, the presence of insecticide resistance, and the overall IPM strategy. Both this compound and pyriproxyfen, when integrated with other control measures such as sanitation and adulticides, can significantly contribute to the long-term suppression and elimination of German cockroach populations.[2][6]
References
- 1. mypmp.net [mypmp.net]
- 2. A Review of Alternative Management Tactics Employed for the Control of Various Cockroach Species (Order: Blattodea) in the USA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ag.purdue.edu [ag.purdue.edu]
- 4. How Do I Know if the IGR is Working? - MGK Educational Articles [mgk.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sumitomochemical.com [sumitomochemical.com]
- 9. Comparative activity of fenoxycarb and this compound in sterilizing the German cockroach (Dictyoptera: Blattellidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Evaluating the environmental safety profile of hydroprene versus traditional insecticides
For Immediate Release
A comprehensive review of the environmental safety profiles of the insect growth regulator hydroprene and conventional neurotoxic insecticides, including organophosphates and pyrethroids, reveals significant differences in their ecological impact. This guide provides researchers, scientists, and drug development professionals with a detailed comparison supported by toxicological data, experimental methodologies, and an examination of the underlying biochemical pathways.
This compound, a juvenile hormone analog, offers a more targeted approach to pest control with a significantly lower risk to non-target organisms and the environment compared to the broad-spectrum neurotoxic action of traditional insecticides.[1][2] This distinction is critical for the development of safer and more sustainable pest management strategies.
Quantitative Ecotoxicity and Environmental Fate: A Comparative Overview
The following tables summarize the key quantitative data on the toxicity and environmental persistence of this compound, organophosphates, and pyrethroids.
Table 1: Acute Toxicity to Non-Target Organisms
| Insecticide Class | Test Organism | Endpoint | Value | Reference |
| This compound | Rat (oral) | LD50 | >5000 mg/kg | [3] |
| Dog (oral) | LD50 | >10,000 mg/kg | [3] | |
| Rabbit (dermal) | LD50 | >5100 mg/kg | [3] | |
| Fish (generic) | LC50 | >100 mg/L | [2][3] | |
| Adult Honeybee (contact) | LD50 | >1000 µ g/bee | [2][3] | |
| Bee Larvae | - | Affected at 0.1 µ g/bee | [3] | |
| Organophosphates | Rat (oral, Chlorpyrifos) | LD50 | 135-163 mg/kg | [4] |
| Fish (generic) | LC50 | Highly variable, can be <1 mg/L | [5][6][7] | |
| Aquatic Invertebrates | - | High risk of toxicity | [6][8] | |
| Birds | - | Highly toxic | [5] | |
| Pyrethroids | Rat (oral, Esfenvalerate) | LD50 | 75 mg/kg | [9] |
| Fish (Rainbow Trout, Cypermethrin) | LC50 | 0.82 µg/L | [10] | |
| Fish (Bluegill Sunfish, Cypermethrin) | LC50 | 1.78 µg/L | [10] | |
| Aquatic Invertebrates (Daphnia magna, Cypermethrin) | LC50 | 0.26 µg/L | [10] | |
| Honeybee (Cypermethrin) | LD50 | 0.025 µ g/bee | [10] |
Table 2: Environmental Fate and Persistence
| Insecticide Class | Environmental Compartment | Half-life | Reference |
| This compound | Soil | A few days | [2][11] |
| Water | No data available | [2][11] | |
| Organophosphates | Soil | Can persist for years under certain conditions | [12] |
| Water (pH dependent) | Can be over a year in certain conditions | [12][13] | |
| Pyrethroids | Soil (Permethrin) | ~40 days (range 11-113 days) | [14] |
| Water (Permethrin) | 19-27 hours | [14] | |
| Sediment (Permethrin) | Can be over a year | [14] | |
| Sediment (Bifenthrin) | >1 year | [15] |
Experimental Protocols
The ecotoxicological data presented are typically generated following standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) Office of Chemical Safety and Pollution Prevention (OCSPP).[16][17][18][19][20][21][22][23][24][25] These protocols ensure data quality and comparability across different studies and chemicals.
Key Experimental Methodologies:
-
Fish Acute Toxicity Test (e.g., OECD 203, OCSPP 850.1075): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period, typically 96 hours. Fish, such as rainbow trout or zebrafish, are exposed to a range of concentrations of the test substance in a controlled aquatic environment. Observations on mortality and sublethal effects are recorded at regular intervals.
-
Daphnia sp. Acute Immobilisation Test (e.g., OECD 202, OCSPP 850.1010): This test assesses the acute toxicity to aquatic invertebrates, specifically Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) within a 48-hour exposure period.
-
Algal Growth Inhibition Test (e.g., OECD 201, OCSPP 850.4500): This test evaluates the effect of a substance on the growth of freshwater green algae. The endpoint is the concentration that inhibits a specific aspect of algal growth (e.g., biomass or growth rate) by 50% (EC50) over a 72-hour period.
-
Environmental Fate Studies (e.g., OECD 300 series, OCSPP 835 series): These studies are designed to determine the persistence and degradation of a chemical in various environmental compartments. For example, soil and water half-life studies involve incubating the chemical in standardized soil or water samples under controlled laboratory conditions and measuring its concentration over time.
Signaling Pathways and Mechanisms of Action
The contrasting environmental safety profiles of this compound and traditional insecticides are a direct consequence of their different modes of action at the molecular level.
This compound: A Targeted Disruption of Insect Development
This compound acts as a mimic of insect juvenile hormone (JH), a key regulator of insect development and metamorphosis.[1][26] It binds to the JH receptor, Methoprene-tolerant (Met), a bHLH-PAS protein, which then interacts with other transcription factors to regulate the expression of genes involved in maintaining the juvenile state.[1][8] By artificially elevating JH activity, this compound disrupts the normal developmental process, leading to sterile adults or death during molting.[1] This mode of action is highly specific to insects, resulting in low toxicity to vertebrates who lack this hormonal pathway.
Traditional Insecticides: Broad-Spectrum Neurotoxicity
In contrast, organophosphates and pyrethroids are neurotoxins that target fundamental components of the nervous system, which are highly conserved across a wide range of animal species, leading to their broad-spectrum toxicity.[27]
Organophosphates act by inhibiting the enzyme acetylcholinesterase (AChE) in synaptic clefts.[9][28][29] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and death.[28][30]
Pyrethroids target voltage-gated sodium channels in nerve cell membranes.[3][4][13][31][32] They bind to these channels, forcing them to remain open for an extended period. This disrupts the normal transmission of nerve impulses, leading to repetitive firing, hyperexcitability, paralysis, and death.[27][31]
Conclusion
The available data strongly indicate that this compound possesses a more favorable environmental safety profile than traditional organophosphate and pyrethroid insecticides. Its insect-specific mode of action, low toxicity to non-target vertebrates, and rapid environmental degradation make it a valuable tool for integrated pest management programs aiming to minimize ecological disruption.[1][2] In contrast, the broad-spectrum neurotoxicity and higher persistence of many organophosphates and pyrethroids pose a greater risk to aquatic ecosystems and other non-target organisms.[4][5][8][27][33] This comparative analysis underscores the importance of considering the specific biochemical and ecological interactions of pesticides in the development of environmentally benign pest control solutions.
References
- 1. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. npic.orst.edu [npic.orst.edu]
- 3. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silent threats beneath the surface: unraveling the impact of organophosphate toxicity on fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijbbku.com [ijbbku.com]
- 8. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
- 9. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Environmental Monitoring - Department of Pesticide Regulation [cdpr.ca.gov]
- 11. npic.orst.edu [npic.orst.edu]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Pesticide Half-life [npic.orst.edu]
- 15. aquatictox.siu.edu [aquatictox.siu.edu]
- 16. oecd.org [oecd.org]
- 17. Evaluation of OECD guidelines for testing of chemicals with aquatic organisms (Technical Report) | OSTI.GOV [osti.gov]
- 18. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 19. lawbc.com [lawbc.com]
- 20. ecetoc.org [ecetoc.org]
- 21. Federal Register :: Final Test Guidelines; OCSPP Series 850 Group A-Ecological Effects Test Guidelines; Notice of Availability [federalregister.gov]
- 22. smithers.com [smithers.com]
- 23. epa.gov [epa.gov]
- 24. downloads.regulations.gov [downloads.regulations.gov]
- 25. fkit.unizg.hr [fkit.unizg.hr]
- 26. researchgate.net [researchgate.net]
- 27. sitesreservoirproject.riptideweb.com [sitesreservoirproject.riptideweb.com]
- 28. researchgate.net [researchgate.net]
- 29. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. academic.oup.com [academic.oup.com]
- 33. researchgate.net [researchgate.net]
Independent Verification of Hydroprene's Effects on Bed Bug Reproduction: A Comparative Guide
This guide provides an objective comparison of hydroprene's performance in controlling bed bug (Cimex lectularius) reproduction against other chemical alternatives. The information presented is intended for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Executive Summary
This compound, a juvenile hormone analog (JHA), disrupts the developmental and reproductive processes of bed bugs rather than causing immediate mortality. Its primary mode of action is to prevent nymphs from maturing into reproductive adults. However, studies indicate that its efficacy is dose-dependent, and it may not completely sterilize adult bed bugs that survive exposure. This guide compares the reproductive effects of this compound with other insect growth regulators, such as methoprene, as well as neurotoxic insecticides like pyrethroids and botanical alternatives. The data consistently show that while this compound can significantly reduce fecundity at higher concentrations, other compounds may offer more potent lethal and sublethal effects.
Data Presentation: Comparative Effects on Bed Bug Reproduction
The following tables summarize quantitative data from various studies on the effects of different insecticides on bed bug reproduction.
| Treatment (Active Ingredient) | Exposure Method | Concentration | Effect on Fecundity (Egg Production) | Effect on Fertility/Viability (Egg Hatch Rate) | Mortality | Source |
| This compound | Ingestion | 10 µg/mL in blood | Significantly reduced to 1.01 ± 0.73 eggs/day | Not specified | Low, not significantly different from control | [cite: ] |
| Ingestion | 100 µg/mL in blood | Completely suppressed (0.00 ± 0.0 eggs/day) | Not applicable | ~40% in females | [cite: ] | |
| Residual Contact | 3x Label Rate | Reduction in fecundity | Impaired development | Not specified | [cite: ] | |
| Residual Contact | 10x Label Rate | Reduction in fecundity | Impaired development | Not specified | [cite: ] | |
| Methoprene | Ingestion | 1 µg/mL in blood | Greatly reduced reproduction | Not specified | Not specified | [cite: ] |
| Ingestion | ≥10 µg/mL in blood | Completely suppressed | Not applicable | ~40% at 10 µg/mL, ~90% at 100 µg/mL in females | [cite: ] | |
| β-cyfluthrin + Imidacloprid | Residual Contact | Label Rate (Sublethal) | Delayed oviposition in some strains | Consistently declined by 34%-73% across strains | Not the primary endpoint | [1][2][3][4][5][6][7] |
| Permethrin | Residual Contact (10 min) | Impregnated Fabric | Females significantly more likely to lay no eggs | Not specified | Varies by strain | [8] |
| Deltamethrin | Residual Contact | 0.5–50 µg/cm² | Surviving females were able to lay eggs | Nymphs successfully hatched | Varies by concentration | [cite: ] |
| Botanical (EcoRaider) | Direct Spray | Not specified | Not specified | 87% egg mortality | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and replication of experimental findings. Below are summaries of protocols used in key studies.
Ingestion Bioassay for JHAs (this compound and Methoprene)
-
Objective: To evaluate the lethal and sublethal effects of ingested this compound and methoprene on fifth-instar bed bugs.
-
Insect Rearing: Bed bugs were reared on defibrinated rabbit blood using an artificial feeding system.
-
Treatment Preparation: this compound and methoprene were dissolved in dimethyl sulfoxide (DMSO) and then mixed with the blood meal to achieve final concentrations ranging from 0.1 to 100 µg/mL.
-
Exposure: Fifth-instar nymphs were allowed to feed on the treated blood.
-
Data Collection:
-
Mortality: Monitored daily, with a focus on mortality during the final molt.
-
Fecundity: Surviving adults were mated with untreated bed bugs, and the number of eggs laid per female was recorded over a 10-day period.
-
Statistical Analysis: Analysis of variance (ANOVA) and Tukey's HSD test were used to compare egg production among treatments.
-
Residual Contact Bioassay for Pyrethroid-Neonicotinoid Mixture
-
Objective: To assess the sublethal effects of a pyrethroid-neonicotinoid insecticide on mating, fecundity, and development.
-
Exposure: Bed bugs were exposed to the insecticide residue for a duration that resulted in approximately 10% mortality (LT10).
-
Mating and Fecundity Assessment:
-
Pre-mating exposure: Virgin males and females were exposed to the insecticide and then paired with either treated or untreated partners. The number of hatched eggs was monitored for six weeks.
-
Post-mating exposure: Mated females were exposed to the insecticide, and their subsequent egg-laying and the hatch rate were recorded.
-
-
Statistical Analysis: ANOVA followed by Tukey HSD was used to compare the number of hatched eggs among different mating combinations. Paired t-tests were used to compare the total number of eggs laid and the proportion of hatched eggs before and after treatment.
Mandatory Visualization
Juvenile Hormone Signaling Pathway
The following diagram illustrates the generalized signaling pathway of juvenile hormone (JH) in insects. This compound, as a JH analog, mimics the action of JH, leading to the disruption of normal development and reproduction.
Caption: Juvenile Hormone signaling pathway in an insect cell.
Experimental Workflow for Insecticide Efficacy Testing
This diagram outlines a typical experimental workflow for assessing the effects of an insecticide on bed bug reproduction.
Caption: A generalized experimental workflow for insecticide bioassays.
References
- 1. Impact of sublethal exposure to a pyrethroid-neonicotinoid insecticide on mating, fecundity and development in the bed bug Cimex lectularius L. (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.uky.edu [scholars.uky.edu]
- 3. [PDF] Impact of sublethal exposure to a pyrethroid-neonicotinoid insecticide on mating, fecundity and development in the bed bug Cimex lectularius L. (Hemiptera: Cimicidae) | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of sublethal exposure to a pyrethroid-neonicotinoid insecticide on mating, fecundity and development in the bed bug Cimex lectularius L. (Hemiptera: Cimicidae) | PLOS One [journals.plos.org]
- 6. Dryad | Data: Impact of sublethal exposure to a pyrethroid-neonicotinoid insecticide on mating, fecundity and development in the bed bug Cimex lectularius L. (Hemiptera: Cimicidae) [datadryad.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Sublethal Effects of ActiveGuard Exposure on Feeding Behavior and Fecundity of the Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Assessment of Hydroprene-Induced Morphological Deformities
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of hydroprene's effects on the morphology of various insect species. The information presented is supported by experimental data to provide a comprehensive overview of its efficacy as an insect growth regulator.
Quantitative Comparison of this compound-Induced Deformities
This compound, a juvenile hormone analog, disrupts the normal metamorphic development of insects, leading to a range of morphological abnormalities and, in many cases, sterility or death. The following tables summarize the quantitative impact of this compound on several insect species.
| Insect Species | Life Stage Treated | This compound Concentration/Dose | Observed Deformities | Deformity/Effect Rate (%) | Reference |
| Blatta orientalis (Oriental Cockroach) | Penultimate and final instars | 10 mg/m² on vinyl tiles | Twisted wings, modified female genitalia | 47-57% of adults with deformities | [1] |
| 25-100 mg/m² on vinyl tiles | Inability to produce viable oothecae | Did not reproduce | [1] | ||
| Tribolium confusum (Confused Flour Beetle) | Late instars | 1.9 x 10⁻³ mg [AI]/cm² on concrete | Gross morphological deformities | 83.1-97.6% of dead adults at 0-week bioassay | [2] |
| Cimex lectularius (Bed Bug) | Fifth-instar nymphs | 10 µg/ml in blood meal | Reduced egg production | Significant reduction in oviposition | [3] |
| 100 µg/ml in blood meal | Suppressed reproduction | Complete suppression of reproduction | [3] | ||
| Aedes aegypti (Yellow Fever Mosquito) | Third-instar larvae | 10 mg/L - 60 mg/L in water | Morphological deformation of head and body, larval-pupal intermediates | Not specified quantitatively | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols used to assess this compound-induced deformities.
-
Insect Rearing: Nymphs of the Oriental cockroach, Blatta orientalis, are reared under standard laboratory conditions.
-
Treatment: Penultimate and final instar nymphs are exposed to vinyl tiles treated with this compound at specified concentrations (e.g., 10 mg/m², 25-100 mg/m²).
-
Observation: Adults that molt from the treated nymphs are examined for morphological defects, such as twisted wings and malformed genitalia.
-
Data Analysis: The percentage of adults exhibiting deformities is calculated. Reproductive success, including the production of viable oothecae, is also assessed.[1]
-
Insect Rearing: Late instars of the confused flour beetle, Tribolium confusum, are used for the bioassay.
-
Treatment: The insects are exposed to a concrete surface treated with a specific concentration of a this compound formulation (e.g., 1.9 x 10⁻³ mg [AI]/cm²).
-
Observation: The mortality and morphological condition of the emerging adults are recorded.
-
Data Analysis: The percentage of dead adults exhibiting gross morphological deformities is determined.[2]
-
Insect Rearing: Fifth-instar nymphs of the common bed bug, Cimex lectularius, are utilized for the experiment.
-
Treatment: Nymphs are fed blood supplemented with various concentrations of this compound (e.g., 10 µg/ml, 100 µg/ml).
-
Observation: The survival, molting success, and reproductive output (egg production) of the resulting adult females are monitored.
-
Data Analysis: The rate of oviposition is quantified and compared between treated and control groups to determine the sublethal effects of this compound.[3]
-
Insect Rearing: Third-instar larvae of the yellow fever mosquito, Aedes aegypti, are selected for the bioassay.
-
Treatment: Larvae are exposed to serial concentrations of S-hydroprene in water (e.g., 10 mg/L to 60 mg/L) under laboratory conditions.
-
Observation: The survival, mortality, and morphological changes of the larvae and pupae are observed. The formation of intermediates (e.g., larval-pupal forms) is noted.
-
Data Analysis: The presence and nature of morphological deformities are qualitatively described.[4][5]
Visualizing Mechanisms and Workflows
To further elucidate the processes involved in this compound's action and its assessment, the following diagrams are provided.
Caption: this compound's signaling pathway disruption.
Caption: A generalized experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Publication : USDA ARS [ars.usda.gov]
- 3. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
Replicating Studies on Hydroprene's Impact on Insect Population Dynamics: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of studies on the juvenile hormone analog hydroprene and its effects on insect population dynamics. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate the replication and extension of these critical studies.
This compound, a synthetic mimic of insect juvenile hormone, acts as an insect growth regulator (IGR) by disrupting the normal developmental processes of immature insects.[1][2] Unlike traditional neurotoxic insecticides, this compound interferes with metamorphosis, leading to sterility, physical abnormalities, and ultimately, a reduction in pest populations.[3][4] This guide synthesizes findings from key studies on its application against prevalent pests such as the German cockroach (Blattella germanica) and the common bed bug (Cimex lectularius).
Comparative Efficacy of this compound
This compound's effectiveness varies between insect species and life stages. The following tables summarize the quantitative outcomes from various studies, providing a clear comparison of its lethal and sublethal effects.
Table 1: Effects of this compound on German Cockroach (Blattella germanica) Population Dynamics
| Study | This compound Concentration/Dosage | Application Method | Key Findings |
| Reid and Bennett (1994)[5] | Not specified | Not specified | Maintained at ~80% deformed adults, leading to population suppression. |
| King and Bennett (1989)[6] | Not specified | Not specified | Caused twisted wing formation, stunted growth, and reduced populations over time. |
| Zeeman (1993)[6] | Not specified | Bait | Computer simulation predicted population eradication within 90-120 days with early intervention. |
| This study[7] | 1.2% total release fogger with 1.0% propetamphos spray | Fogger and spray | Superior long-term population reduction compared to propetamphos alone. |
Table 2: Effects of this compound on Common Bed Bug (Cimex lectularius) Development and Reproduction
| Study | This compound Concentration | Application Method | Key Findings |
| Goodman et al. (2013)[8][9] | Label rates | Direct application | Ineffective against various life stages. |
| Unnamed Study[10] | 3x and 10x label rate | Residual confinement | Reduction in fecundity and impaired development. |
| Unnamed Study[8] | 10 µg/ml and 100 µg/ml in blood meal | Ingestion by nymphs | Significant reduction in egg production in resulting adult females. 100 µg/ml completely suppressed reproduction. |
| Unnamed Study[11] | Not specified | Residual contact | Does not sterilize survivors of the final molt, who can still reproduce. |
| Moore and Miller (2005)[12] | 9% formulation | Treated substrate exposure | Disrupted metamorphosis and reduced reproductive rates. |
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific studies. Below are protocols for key experiments cited in the literature.
Protocol 1: Assessing Sublethal Effects of Ingested this compound on Bed Bugs
-
Objective: To determine the dose-response of ingested this compound on the development and reproductive capacity of the common bed bug.
-
Insect Rearing: Staged fifth-instar bed bugs are generated from a laboratory colony. Adult females and males are placed in jars with a substrate for oviposition. Adults are removed after a set period, and the eggs are allowed to hatch and develop to the fifth instar.[8]
-
Treatment Preparation: this compound is dissolved in a suitable solvent and mixed with blood (e.g., rabbit blood) at various concentrations (e.g., 0.1, 1, 10, 100 µg/ml).[8]
-
Exposure: Fifth-instar nymphs are allowed to feed on the treated blood meal. Control groups are fed blood with the solvent only.
-
Observation: Surviving insects are monitored for mortality, developmental abnormalities (e.g., incomplete ecdysis), and effects on reproduction.[8] For reproductive studies, treated nymphs that reach adulthood are mated with untreated individuals. Egg production and viability are recorded over a defined period (e.g., 10 days).[8]
-
Data Analysis: Statistical analysis (e.g., ANOVA) is used to compare the effects of different this compound concentrations on mortality, development time, and fecundity against the control group.[8]
Protocol 2: Evaluating the Efficacy of this compound Formulations on German Cockroaches in a Field Setting
-
Objective: To assess the impact of this compound formulations, alone or in combination with a conventional insecticide, on German cockroach populations in an infested environment.
-
Study Site: Apartments in low-income, multifamily public housing with existing German cockroach infestations are selected.[7]
-
Treatment Groups:
-
Population Monitoring: Cockroach populations are monitored before treatment and at regular intervals (e.g., monthly) post-treatment. Sticky traps are placed in standardized locations within each apartment to capture cockroaches. The number of trapped individuals (nymphs and adults) is recorded.[7]
-
Assessment of this compound Effects: The percentage of adult cockroaches with twisted wings (a sign of this compound exposure) is determined. A level of 80% adultoids is considered a threshold for effective population suppression.[13]
-
Data Analysis: Population reduction is calculated for each treatment group relative to pre-treatment levels and the control group. Statistical comparisons are made to determine the significance of the observed reductions.[7]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound Signaling Pathway.
Caption: Ingestion Bioassay Workflow.
The provided data and protocols offer a solid foundation for researchers aiming to replicate and build upon existing knowledge of this compound's impact on insect populations. The detailed signaling pathway and experimental workflow diagrams serve as visual aids to understand the molecular mechanisms and practical execution of these studies. By following these guidelines, scientists can contribute to the development of more effective and sustainable pest management strategies.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The juvenile hormone signaling pathway in insect development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Importance of juvenile hormone signaling arises with competence of insect larvae to metamorphose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pnas.org [pnas.org]
- 8. Interaction of proteins involved in ecdysone and juvenile hormone signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hormonal Control of Insect Metamorphosis: Ecdysone, Juvenile Hormone, and Molting - RBR Life Science [rbrlifescience.com]
- 10. Juvenile hormone signaling - a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. [PDF] Juvenile hormone resistance gene Methoprene-tolerant controls entry into metamorphosis in the beetle Tribolium castaneum | Semantic Scholar [semanticscholar.org]
- 13. The Juvenile Hormone Signaling Pathway in Insect Development | Annual Reviews [annualreviews.org]
Validating the Mode of Action of Hydroprene Against Other Juvenile Hormone Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mode of action of hydroprene with other prominent juvenile hormone analogs (JHAs), namely methoprene and pyriproxyfen. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to serve as a valuable resource for researchers in the fields of entomology, pest management, and insecticide development.
Introduction: The Role of Juvenile Hormone and its Analogs
Insects undergo a series of developmental stages, a process meticulously orchestrated by hormones. Among these, the juvenile hormone (JH) plays a pivotal role in regulating metamorphosis.[1] By maintaining the juvenile status of an insect, JH prevents the transition to the adult stage.[2] Juvenile hormone analogs (JHAs) are synthetic compounds that mimic the action of natural JH, thereby disrupting the normal developmental processes of insects.[3] This disruption can manifest as a failure to molt, the emergence of sterile adults, or mortality at intermediate developmental stages, making JHAs effective tools for insect population control.[4][5]
This compound, methoprene, and pyriproxyfen are three widely used JHAs in pest management. While they share a common overarching mechanism of action, their efficacy and the specifics of their molecular interactions can vary depending on the insect species, the developmental stage at the time of exposure, and the dose administered.[6] This guide delves into the experimental validation of their mode of action, with a focus on comparing their performance based on available scientific literature.
The Molecular Mode of Action: Targeting the Juvenile Hormone Receptor
The molecular target for JH and its analogs is the Methoprene-tolerant (Met) protein, a member of the bHLH-PAS family of transcription factors that functions as a JH receptor.[7][8] Upon binding of a JHA, Met forms a heterodimer with another bHLH-PAS protein, Taiman (Tai) or Steroid Receptor Coactivator (SRC).[9][10] This ligand-activated complex then binds to specific DNA sequences known as JH response elements (JHREs) in the promoter regions of target genes, modulating their transcription.[8]
One of the key downstream target genes regulated by the JH/Met pathway is Krüppel homolog 1 (Kr-h1).[4][11] The induction of Kr-h1 expression is a primary response to JH signaling and is responsible for mediating the anti-metamorphic effects of JHAs.[4] By comparing the binding affinities of different JHAs to the Met receptor and their ability to induce Kr-h1 expression, we can gain insights into their relative potencies.
Comparative Efficacy: A Data-Driven Analysis
To provide a clear comparison of this compound, methoprene, and pyriproxyfen, the following tables summarize key quantitative data from various experimental studies. It is important to note that direct comparative data for all three compounds under identical experimental conditions is not always available.
| Compound | Insect Species | Receptor/Protein | Binding Affinity (Ki or Kd) | Citation |
| Methoprene | Tribolium castaneum (Red Flour Beetle) | Methoprene-tolerant (Met) | Ki = 388 ± 52 nM | [12] |
| Drosophila melanogaster (Fruit Fly) | Methoprene-tolerant (Met) | Kd = 5.3 ± 1.5 nM (for JH III) | [13] | |
| Pyriproxyfen | Tribolium castaneum (Red Flour Beetle) | Methoprene-tolerant (Met) | Ki = 4.75 ± 0.86 nM | [12] |
| This compound | - | - | Data not available | - |
| Table 1: Comparative Binding Affinities of Juvenile Hormone Analogs to the Met Receptor. |
| Compound | Insect Species | Gene | Change in Expression | Citation |
| Methoprene | Tribolium castaneum (Red Flour Beetle) | Krüppel homolog 1 (Kr-h1) | Significant induction | [4] |
| Aedes aegypti (Yellow Fever Mosquito) | Krüppel homolog 1 (Kr-h1) | Increased expression | [2] | |
| Bactrocera dorsalis (Oriental Fruit Fly) | Krüppel homolog 1 (Kr-h1) | Significant induction | [7] | |
| Pyriproxyfen | Tribolium castaneum (Red Flour Beetle) | Krüppel homolog 1 (Kr-h1) | More potent induction than methoprene | [12] |
| This compound | Tribolium castaneum (Red Flour Beetle) | 69 genes (various) | Regulated expression (up or down) | [9] |
| Table 2: Comparative Effects of Juvenile Hormone Analogs on the Expression of the Target Gene Krüppel homolog 1 (Kr-h1) and other responsive genes. |
| Compound | Insect Species | Effect | Quantitative Measure | Citation |
| This compound | Cimex lectularius (Bed Bug) | Mortality (ingestion) | 40% mortality at 100 µg/ml | [6] |
| Fecundity reduction (ingestion) | Reduced oviposition at ≥10 µg/ml | [6] | ||
| Methoprene | Cimex lectularius (Bed Bug) | Mortality (ingestion) | ~90% mortality at 100 µg/ml | [6] |
| Fecundity reduction (ingestion) | Reduced oviposition at ≥10 µg/ml | [6] | ||
| Pyriproxyfen | Aedes aegypti (Yellow Fever Mosquito) | Emergence Inhibition | >80-100% inhibition at 0.02 ppm | [14] |
| Methoprene | Aedes aegypti (Yellow Fever Mosquito) | Emergence Inhibition | <39-100% inhibition at 0.02 ppm | [14] |
| Table 3: Comparative Lethal and Sublethal Effects of Juvenile Hormone Analogs. |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to validate the mode of action of JHAs.
Ligand-Binding Assay (Competitive Radioligand Binding Assay)
This assay quantifies the binding affinity of a JHA to the Met receptor.
Protocol:
-
Preparation of Met Protein: The full-length or ligand-binding domain of the Met protein is expressed in vitro using a cell-free transcription/translation system (e.g., rabbit reticulocyte lysate) or purified from insect cells.
-
Radioligand: A radiolabeled JH, typically [3H]JH III, is used as the primary ligand.
-
Competition Assay:
-
A constant concentration of the radiolabeled JH is incubated with the Met protein.
-
Increasing concentrations of the unlabeled JHA (the competitor, e.g., this compound, methoprene, or pyriproxyfen) are added to the incubation mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The protein-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal adsorption or a filter-binding assay.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the binding affinity of the JHA.
Gene Expression Analysis (RT-qPCR)
This method is used to quantify the change in the expression of target genes, such as Kr-h1, in response to JHA treatment.
Protocol:
-
Insect Treatment: Insects at a specific developmental stage are treated with a defined concentration of the JHA (e.g., this compound, methoprene, or pyriproxyfen) or a control solvent.
-
RNA Extraction: At a predetermined time point after treatment, total RNA is extracted from the whole insect or specific tissues (e.g., fat body) using a commercial RNA extraction kit. The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
qPCR is performed using a real-time PCR system and a fluorescent dye that binds to double-stranded DNA (e.g., SYBR Green) or a sequence-specific fluorescent probe.
-
Primers specific to the target gene (Kr-h1) and one or more stable reference genes (e.g., actin, GAPDH, ribosomal proteins) are designed and validated.
-
The PCR reaction includes the cDNA template, primers, DNA polymerase, and the fluorescent dye/probe.
-
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target gene. The expression levels are normalized to the reference gene(s) using a method such as the 2-ΔΔCt method. The fold change in gene expression in JHA-treated insects is then calculated relative to the control group.
Insect Bioassay for Developmental Effects
This assay assesses the lethal and sublethal effects of JHAs on insect development.
Protocol:
-
Insect Rearing: A synchronized cohort of insects is reared under controlled laboratory conditions (temperature, humidity, photoperiod).
-
JHA Application: The JHA is administered to the insects at a specific developmental stage (e.g., final instar larvae). Application methods can include:
-
Topical application: A precise volume of the JHA solution is applied to the dorsal thorax of the insect.
-
Dietary incorporation: The JHA is mixed into the insect's artificial diet.
-
Contact exposure: Insects are exposed to a surface treated with the JHA.
-
-
Observation: The treated insects are monitored daily throughout their development.
-
Data Collection: The following parameters are recorded:
-
Mortality: The percentage of insects that die at each developmental stage.
-
Developmental abnormalities: The percentage of insects exhibiting morphological defects (e.g., incomplete molting, deformed wings).
-
Emergence inhibition: The percentage of insects that fail to emerge as adults.
-
Fecundity and fertility: For surviving adults, the number of eggs laid and the percentage of eggs that hatch are recorded.
-
-
Data Analysis: The data is analyzed to determine dose-response relationships, such as the lethal concentration (LC50) or effective concentration (EC50) that causes a 50% response.
Visualizing the Mode of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and experimental workflows.
References
- 1. youtube.com [youtube.com]
- 2. CRISPR-Cas9 Genome Editing Uncovers the Mode of Action of Methoprene in the Yellow Fever Mosquito, Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ars.usda.gov [ars.usda.gov]
- 4. Krüppel homolog 1, an early juvenile hormone-response gene downstream of Methoprene-tolerant, mediates its anti-metamorphic action in the red flour beetle Tribolium castaneum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Adulticidal Activity of the Insect Growth Regulators Methoprene and Cyromazine in House Flies (Musca domestica L.): Evidence from Feeding Trials [mdpi.com]
- 6. Lethal and Sublethal Effects of Ingested this compound and Methoprene on Development and Fecundity of the Common Bed Bug (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of Met and Kr-h1 in JH-Mediated Reproduction of Female Bactrocera dorsalis (Hendel) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Juvenile hormone and its receptor, methoprene-tolerant, control the dynamics of mosquito gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steroid Receptor Co-activator Is Required for Juvenile Hormone Signal Transduction through a bHLH-PAS Transcription Factor, Methoprene Tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synergistic action of the transcription factors Krüppel homolog 1 and Hairy in juvenile hormone/Methoprene-tolerant-mediated gene-repression in the mosquito Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand-binding properties of a juvenile hormone receptor, Methoprene-tolerant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Drosophila Methoprene -tolerant gene product. Juvenile hormone binding and ligand-dependent gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sumivector.com [sumivector.com]
Safety Operating Guide
Safe Disposal of Hydroprene: A Guide for Laboratory Professionals
Proper management and disposal of hydroprene are critical for ensuring laboratory safety and environmental protection. This compound is recognized as a hazardous substance, primarily due to its high toxicity to aquatic life and potential for harm if inhaled.[1][2][3] Adherence to established disposal protocols is not only a matter of best practice but also a legal requirement under local, state, and federal regulations.[2]
This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste materials within a research or laboratory setting.
Immediate Safety and Handling
Before handling this compound or its waste, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This compound can cause serious eye irritation and is toxic if inhaled.[1][3]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile, neoprene). |
| Skin Protection | Lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood.[1][2] For spills, respiratory protection may be necessary.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste from the point of generation to its final treatment at a licensed facility.[2][3][4] Do not pour this compound or its solutions down the drain, as this can lead to environmental contamination.[2][3]
Step 1: Waste Characterization and Segregation
-
Identify as Hazardous Waste : All materials contaminated with this compound, including unused product, solutions, grossly contaminated labware, and spill cleanup debris, must be treated as hazardous waste.
-
Segregate Waste Streams : Keep this compound waste separate from other chemical waste streams to avoid unintended reactions. Do not mix with other wastes.[5]
Step 2: Waste Accumulation and Storage
-
Use Appropriate Containers : Collect this compound waste in a suitable, sealable, and clearly labeled container.[3] Plastic containers are often preferred.[4] The original product container can be used if it is in good condition.
-
Label Containers Clearly : The waste container label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
A clear indication of the hazards (e.g., "Toxic," "Aquatic Hazard")
-
-
Store Safely : Keep waste containers tightly closed and store them in a designated, secondary containment area, such as a Satellite Accumulation Area (SAA), away from ignition sources.[1][4]
Step 3: Spill Management
In the event of a spill, act immediately to contain and clean the affected area while wearing appropriate PPE.
-
Ensure Ventilation : Work in a well-ventilated area.[6]
-
Contain the Spill : Prevent the spill from spreading or entering drains.[2][3]
-
Absorb the Material : Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2]
-
Collect and Dispose : Carefully collect the absorbed material using spark-proof tools and place it into a labeled hazardous waste container for disposal.[1]
Step 4: Empty Container Management
Empty this compound containers are also considered hazardous waste because they retain chemical residues.[7] Never reuse these containers for any other purpose.[7][8]
Experimental Protocol: Triple-Rinsing Procedure
This procedure is essential for decontaminating empty containers before disposal.
-
Initial Drain : Empty the remaining contents into a designated hazardous waste container and allow it to drain for an additional 30 seconds.[9]
-
First Rinse : Fill the empty container to approximately 20-25% of its capacity with a suitable solvent (e.g., ethanol or acetone, depending on the formulation). Securely cap the container.[9]
-
Agitate : Vigorously shake or agitate the container for at least 30 seconds to rinse all interior surfaces.[9]
-
Collect Rinsate : Pour the rinse solution (rinsate) into the designated this compound hazardous waste container. Allow the container to drain completely.[9]
-
Repeat : Repeat the rinsing process two more times, collecting the rinsate each time.[9]
-
Final Preparation : After the final rinse, allow the container to dry completely. Puncture or crush the container to prevent reuse.[7] Dispose of it as solid hazardous waste.
Step 5: Final Disposal
-
Contact EHS : Contact your institution's Environmental Health & Safety (EHS) or equivalent department to arrange for the pickup of the hazardous waste.[4]
-
Professional Disposal : The waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all federal, state, and local regulations.[1][5]
Table 2: Regulatory and Compliance Summary
| Regulatory Body | Requirement Summary |
| EPA (Federal) | Governs the disposal of pesticides under FIFRA and hazardous wastes under RCRA. Mandates that this compound waste be managed to prevent unreasonable risks to health or the environment.[10][11] |
| State/Local | May have stricter regulations than federal requirements. Always consult local authorities or your EHS department for specific disposal mandates in your area.[2][8][11] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Management Workflow.
References
- 1. echemi.com [echemi.com]
- 2. cdn.chemservice.com [cdn.chemservice.com]
- 3. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. wesleyjohnson.net [wesleyjohnson.net]
- 7. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 8. Disposal of Pesticides [npic.orst.edu]
- 9. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Hydroprene
Essential safety protocols and disposal guidelines for researchers and laboratory professionals working with Hydroprene, an insect growth regulator. This guide provides immediate, actionable steps to ensure personal and environmental safety.
This compound, a key component in various pest management strategies, requires careful handling to mitigate potential risks in a laboratory setting. Adherence to established safety procedures is paramount for researchers, scientists, and drug development professionals. This document outlines the necessary personal protective equipment (PPE), step-by-step handling and disposal protocols, and a visual workflow to ensure safe and compliant laboratory operations.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, especially in its concentrated form, a comprehensive PPE strategy is essential to minimize exposure. The following table summarizes the recommended protective gear and known exposure limits.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, butyl, or barrier laminate) | Prevents dermal absorption, a primary route of exposure.[1][2][3][4] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against accidental splashes and eye irritation.[1][5] |
| Respiratory Protection | MSHA/NIOSH approved respirator | Recommended for prolonged exposure or in poorly ventilated areas to prevent inhalation of vapors or aerosols.[1][3][5] |
| Protective Clothing | Long-sleeved shirt, long pants, and a lab coat. A complete chemical-resistant suit may be necessary depending on the concentration and task.[3][5] | Minimizes skin contact with the substance. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Occupational Exposure Limits:
| Substance | Limit | Agency |
| Propane (often an inert ingredient in aerosol formulations) | 1800 mg/m3 | OSHA |
Procedural Guidance: From Handling to Disposal
Strict adherence to the following protocols is crucial for the safe handling and disposal of this compound in a laboratory environment.
Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of airborne vapors.[2]
-
Donning PPE: Before handling the substance, put on all required personal protective equipment as detailed in the table above.
-
Avoiding Contact: Exercise caution to prevent contact with skin, eyes, and clothing.[2][5]
-
Aerosol and Dust Prevention: Avoid the formation of aerosols or dust during handling.[2]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][5] Contaminated clothing should be removed and washed before reuse.[1]
Spill Management:
-
Evacuate and Ventilate: In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1][2]
-
Containment: Prevent the spill from entering drains or waterways.[1]
-
Absorption: Use an inert absorbent material to soak up the spill.[1][5]
-
Collection and Disposal: Place the absorbed material into a suitable, closed container for hazardous waste disposal.[1][5]
Disposal Plan:
-
Waste Characterization: Wastes resulting from the use of this compound-containing products may need to be disposed of as hazardous waste.
-
Container Disposal:
-
Aerosol Cans: Do not puncture or incinerate aerosol containers.[1] If empty, they may be wrapped in paper and disposed of in the trash, depending on local regulations.[1]
-
Non-Aerosol Containers: For non-aerosol containers, triple-rinse the empty container with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.
-
-
Regulatory Compliance: All disposal activities must be conducted in accordance with local, state, and federal regulations.[6] Do not contaminate water, food, or feed through improper disposal.[1]
Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. wesleyjohnson.net [wesleyjohnson.net]
- 2. echemi.com [echemi.com]
- 3. Personal Protective Equipment - Canada.ca [canada.ca]
- 4. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 5. S-Hydroprene | C17H30O2 | CID 5282198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
